Folic acid dihydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2/t12-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNNYOEHBJUQP-LTCKWSDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20273931 | |
| Record name | Folic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20273931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75708-92-8 | |
| Record name | Folic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Folic acid dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20273931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOLIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1T5C0JZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Folic acid dihydrate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical component in numerous physiological processes, primarily one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. In its common commercial form, folic acid exists as a dihydrate. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of folic acid dihydrate, detailed experimental protocols for its characterization, and a summary of its pivotal role in key metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Folic acid is a complex molecule composed of three distinct moieties: a pteridine ring, a para-aminobenzoic acid (PABA) fragment, and a glutamic acid residue.[1] In its solid state, it typically crystallizes with two molecules of water, forming this compound.
The systematic IUPAC name for folic acid is (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.[2] The dihydrate form incorporates two water molecules into its crystal lattice.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate[2] |
| Molecular Formula | C₁₉H₁₉N₇O₆·2H₂O[2] |
| Molecular Weight | 477.43 g/mol [2] |
| CAS Number | 75708-92-8[3] |
| PubChem CID | 135564683[2] |
| InChI Key | ODYNNYOEHBJUQP-LTCKWSDVSA-N[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. It is a yellow to orange crystalline powder.[1][4]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Appearance | Yellow to orange crystalline powder[1][4] |
| Melting Point | Decomposes at approximately 250 °C[5][6] |
| Solubility | - Practically insoluble in cold water and most organic solvents.[4] - Very slightly soluble in boiling water.[4] - Soluble in dilute acids and alkaline solutions.[1][4] - Soluble in 1 M NaOH (50 mg/ml).[7][8] |
| pKa Values | 4.7, 6.8, and 9.0 at 30°C[1] |
| Specific Optical Rotation | +18° to +22° (c=1 in 0.1N NaOH)[3][4] |
| Stability | - Photolabile; inactivated by UV light.[7] - Stable in alkaline solutions in the dark.[7] - Heating destroys both alkaline and acidic solutions.[7] |
Experimental Protocols
X-ray Powder Diffraction (XRPD)
X-ray powder diffraction is a fundamental technique for the solid-state characterization of crystalline materials like this compound.
-
Objective: To confirm the crystalline structure and phase purity of this compound.
-
Methodology:
-
A finely ground powder sample of this compound is packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the identity and crystalline form. This compound crystallizes in the orthorhombic space group P2₁2₁2₁.
-
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, including its dehydration and decomposition.
-
Objective: To determine the temperature and enthalpy of dehydration and decomposition.
-
Methodology:
-
DSC: A small, accurately weighed sample of this compound is placed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic or exothermic events, such as water loss and decomposition, are observed as peaks in the DSC thermogram. Folic acid does not exhibit a sharp melting point but decomposes around 250 °C.[6]
-
TGA: A sample of this compound is heated in a furnace with a precision balance. The weight of the sample is continuously monitored as the temperature is increased at a constant rate. The resulting TGA curve plots the percentage of weight loss versus temperature, allowing for the quantification of water loss and decomposition products.
-
UV-Visible Spectroscopy
UV-Visible spectroscopy is a common method for the quantitative analysis of folic acid.
-
Objective: To determine the concentration of folic acid in a solution.
-
Methodology:
-
A standard stock solution of this compound is prepared in a suitable solvent, typically 0.1 M NaOH, due to its low solubility in neutral water.[9]
-
A series of standard solutions of known concentrations are prepared by diluting the stock solution.
-
The absorbance of the standard solutions and the unknown sample is measured at the wavelength of maximum absorbance (λmax). Folic acid in 0.1 M NaOH exhibits absorption maxima at approximately 256 nm, 283 nm, and 365 nm.[10]
-
A calibration curve of absorbance versus concentration is plotted using the standard solutions.
-
The concentration of the unknown sample is determined from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of folic acid in various matrices, including pharmaceutical formulations and biological samples.
-
Objective: To accurately quantify folic acid and separate it from potential impurities or degradation products.
-
Methodology (Example Protocol):
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol. For instance, a mobile phase of 40 mM sodium phosphate dibasic and 8% acetonitrile (v/v), adjusted to pH 5.5, can be used.[11]
-
Stationary Phase: A reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm particle size) is typically employed.[11]
-
Detection: UV detection at a wavelength corresponding to one of the absorbance maxima of folic acid (e.g., 283 nm) is commonly used.[10]
-
Procedure:
-
Standard and sample solutions are prepared in the mobile phase or a compatible solvent.
-
A fixed volume (e.g., 20 µL) of the solution is injected into the HPLC system.[11]
-
The separation is performed isocratically or using a gradient elution at a constant flow rate (e.g., 1 mL/min).
-
The retention time and peak area of folic acid are determined from the chromatogram.
-
Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.
-
-
Signaling Pathways and Biological Role
Folic acid is a precursor to a group of coenzymes collectively known as folates. These coenzymes are essential for one-carbon metabolism, a network of interconnected biochemical reactions that transfer one-carbon units. This pathway is fundamental for the de novo synthesis of nucleotides (purines and thymidylate) and the methylation of DNA, RNA, proteins, and lipids.[12][13]
Folate Metabolic Pathway
Upon absorption, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[14] THF then serves as a carrier of one-carbon units at various oxidation states.
Caption: Conversion of Folic Acid to Tetrahydrofolate.
One-Carbon Metabolism
THF and its derivatives are central to the transfer of one-carbon units from donors like serine and glycine to various biosynthetic pathways. This network is crucial for cellular proliferation and maintenance.
Caption: Interplay of Folate and Methionine Cycles.
Role in Nucleotide Synthesis
Folate coenzymes are indispensable for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. 10-Formyl-THF provides carbon atoms for the purine ring, while 5,10-methylene-THF is the methyl group donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis catalyzed by thymidylate synthase.[13]
Caption: Folate's Role in DNA Precursor Synthesis.
Conclusion
This compound is a well-characterized molecule with defined chemical and physical properties that are essential for its application in pharmaceutical and research settings. The analytical techniques outlined in this guide provide robust methods for its quantification and characterization. A thorough understanding of its central role in one-carbon metabolism and nucleotide synthesis underscores its importance in cellular health and provides a basis for its therapeutic applications and for the development of drugs that target these fundamental pathways. This guide serves as a foundational resource for professionals seeking to leverage the properties and biological functions of this compound in their work.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C19H23N7O8 | CID 135564683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. himedialabs.com [himedialabs.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ijpsr.com [ijpsr.com]
- 10. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. Folate - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Folic Acid? [synapse.patsnap.com]
Folic Acid Dihydrate: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Physicochemical Properties, Biological Roles, and Analytical Methodologies of Folic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of this compound, a crucial synthetic form of the water-soluble vitamin B9. This document consolidates essential physicochemical data, explores its central role in metabolic and signaling pathways, and presents detailed experimental protocols for its analysis and application in research settings.
Physicochemical Properties
This compound is the hydrated form of pteroylglutamic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| CAS Number | 75708-92-8 | [1][2] |
| Molecular Formula | C₁₉H₁₉N₇O₆ · 2H₂O | [1] |
| Molecular Weight | 477.43 g/mol | [1][3][4][5] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Synonyms | Pteroylglutamic acid dihydrate | [1] |
Biological Significance: Metabolic and Signaling Pathways
Folic acid is a prodrug that is metabolically reduced to the active form, tetrahydrofolate (THF), within the cell. THF and its derivatives are essential coenzymes in a network of interconnected metabolic pathways known as one-carbon metabolism.[1][2][5][6] These pathways are critical for the de novo synthesis of nucleotides (purines and thymidylate), the methylation of DNA, RNA, proteins, and lipids, and the metabolism of several amino acids, including serine, glycine, and methionine.[2][5][6]
One-Carbon Metabolism
The central role of folic acid is to act as a carrier of one-carbon units at various oxidation states (e.g., methyl, methylene, formyl).[2] Upon entering the cell, folic acid is sequentially reduced to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[3] THF then serves as the acceptor and donor of one-carbon units, facilitating essential biosynthetic reactions.
Figure 1: Simplified overview of folic acid's role in one-carbon metabolism.
Folate Receptor-Mediated Signaling
Beyond its classical role in metabolism, there is growing evidence for folate receptor-mediated signaling pathways that are independent of one-carbon metabolism.[7][8] The folate receptor alpha (FRα), which is overexpressed in several cancers, can, upon binding to folate, initiate intracellular signaling cascades.[7][9] One such pathway involves the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically STAT3.[9] This activation can promote cell proliferation and upregulate the expression of STAT3-responsive genes.[9]
Figure 2: Folate receptor-mediated activation of the JAK/STAT3 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of Folic Acid using High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of folic acid in fortified food products.[10][11]
Materials:
-
HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm)[11]
-
UV or electrochemical detector
-
Mobile phase: 40 mM sodium phosphate dibasic, heptahydrate buffer, and 8% acetonitrile (v/v), pH 5.5[10]
-
Folic acid standard
-
Trienzyme solution (α-amylase, protease, and a conjugase) for sample extraction from complex matrices[10]
Procedure:
-
Standard Preparation: Prepare a stock solution of folic acid in a suitable solvent (e.g., 0.1 M NaOH) and perform serial dilutions to create a calibration curve.
-
Sample Extraction (for fortified foods):
-
HPLC Analysis:
-
Set the flow rate to 0.9 mL/min.[10]
-
Inject the prepared standards and samples into the HPLC system.
-
Monitor the elution of folic acid at its maximum absorbance wavelength (typically around 280 nm).[11]
-
Quantify the folic acid concentration in the samples by comparing the peak areas to the standard curve.
-
Figure 3: Experimental workflow for the HPLC analysis of folic acid in fortified foods.
Dihydrofolate Reductase (DHFR) Enzyme Assay
This colorimetric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[3]
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
DHFR Assay Buffer
-
DHFR enzyme or sample containing DHFR
-
Dihydrofolate (DHF) substrate
-
NADPH
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to remove debris and collect the supernatant.[3]
-
Reaction Setup: In a cuvette or 96-well plate, combine the DHFR Assay Buffer, the sample (or purified DHFR as a positive control), and NADPH.
-
Initiate Reaction: Add the DHF substrate to initiate the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode.[3]
-
Calculation: Calculate the DHFR activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.
Assessment of Folic Acid's Impact on Gene Expression
This protocol outlines a general workflow for investigating the effects of folic acid supplementation on gene expression in cell culture.
Materials:
-
Cell culture medium with and without folic acid
-
Cultured cells of interest
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR or microarray reagents and instrumentation
Procedure:
-
Cell Culture and Treatment: Culture cells in media containing varying concentrations of folic acid (e.g., low, normal, and high supplementation).
-
RNA Extraction: After the desired treatment period, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Gene Expression Analysis:
-
qPCR: Quantify the expression of specific target genes using real-time PCR.
-
Microarray: Analyze genome-wide changes in gene expression using a microarray platform.
-
-
Data Analysis: Normalize the gene expression data and determine the fold changes in gene expression between the different treatment groups.
Conclusion
This compound is a cornerstone of nutritional science and a vital tool in biomedical research. A thorough understanding of its physicochemical characteristics, its intricate roles in cellular metabolism and signaling, and the appropriate analytical methods for its study are essential for researchers in diverse fields. This technical guide provides a foundational resource to support further investigation into the multifaceted biological functions of this essential vitamin.
References
- 1. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 2. exodocientifica.com.br [exodocientifica.com.br]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dilaco.com [dilaco.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Transcriptome Analysis of Effects of Folic Acid Supplement on Gene Expression in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folic Acid Casei Medium [himedialabs.com]
- 9. Genome-Wide Impact of Folic Acid on DNA Methylation and Gene Expression in Lupus Adipocytes: An In Vitro Study on Obesity | MDPI [mdpi.com]
- 10. Folic Acid Treatment Directly Influences the Genetic and Epigenetic Regulation along with the Associated Cellular Maintenance Processes of HT-29 and SW480 Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide on the Core Mechanism of Action of Folic Acid Dihydrate in Cellular Processes
Audience: Researchers, scientists, and drug development professionals.
Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical micronutrient essential for a multitude of cellular processes.[1][2] Supplied as a stable dihydrate, its biological activity is unlocked through metabolic conversion into a family of tetrahydrofolate (THF) coenzymes. These coenzymes are pivotal players in one-carbon metabolism, a complex network of biochemical reactions that involve the transfer of one-carbon units.[3][4] This guide elucidates the core mechanisms of folic acid action, from its initial bioactivation to its indispensable roles in nucleotide synthesis, amino acid homeostasis, and epigenetic regulation.
Bioactivation: The Gateway to Biological Function
Folic acid itself is biologically inert.[5] Its journey into cellular metabolism begins with a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR).[3][6][7] This reaction is dependent on NADPH as a cofactor.[8]
-
Step 1: Folic acid is first reduced to 7,8-dihydrofolate (DHF).[9][10]
-
Step 2: DHFR then catalyzes the further reduction of DHF to the biologically active 5,6,7,8-tetrahydrofolate (THF).[9][10]
This bioactivation is a rate-limiting step, and the activity of DHFR can vary significantly, with human liver DHFR being notably slower than its rat counterpart.[5] The central role of DHFR makes it a key target for antifolate drugs like methotrexate, which competitively inhibit the enzyme, thereby disrupting DNA synthesis and cell proliferation.[6][11]
The Folate Cycle: A Hub for One-Carbon Metabolism
Once formed, THF serves as the primary acceptor and donor of one-carbon units.[2] These units, existing at various oxidation states (e.g., formyl, methylene, methyl), are attached at the N5 or N10 positions of the THF molecule.[3] This network of interconverting folate derivatives is known as the folate cycle.
A key entry point for one-carbon units into the cycle is the conversion of the amino acid serine to glycine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT).[10] This reaction transfers a one-carbon unit to THF, forming 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[10] From this central intermediate, other folate coenzymes are generated, each with specific roles:
-
5,10-Methenyltetrahydrofolate (5,10-CH=THF): Formed by the oxidation of 5,10-CH2-THF.
-
10-Formyltetrahydrofolate (10-CHO-THF): Involved in purine synthesis.[12]
-
5-Methyltetrahydrofolate (5-CH3-THF): The primary circulating form of folate, essential for the methylation cycle.[13] Its formation from 5,10-CH2-THF is an irreversible reaction catalyzed by methylenetetrahydrofolate reductase (MTHFR).[14]
Indispensable Roles in Cellular Proliferation and Function
The one-carbon units shuttled by THF derivatives are fundamental building blocks for two processes critical to cell division and survival: DNA synthesis and DNA methylation.
Folate coenzymes are directly involved in the de novo synthesis of both purines (adenine, guanine) and pyrimidines (thymine).[1]
-
Pyrimidine Synthesis: 5,10-methylenetetrahydrofolate donates its one-carbon unit for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[6] This reaction, catalyzed by thymidylate synthase, is an essential step for producing the thymine nucleotide required for DNA replication.[1] In this process, 5,10-CH2-THF is oxidized to DHF, which must then be reduced back to THF by DHFR to re-enter the folate cycle.[6]
-
Purine Synthesis: 10-formyltetrahydrofolate provides two of the carbon atoms in the purine ring structure, serving as a formyl group donor in two separate steps of the purine biosynthesis pathway.[1][12]
The folate cycle is intricately linked with amino acid metabolism and epigenetic regulation through the methionine cycle.[2]
-
Homocysteine to Methionine: 5-methyltetrahydrofolate, produced by the MTHFR enzyme, donates its methyl group to homocysteine. This reaction, which requires vitamin B12 as a cofactor, regenerates the essential amino acid methionine.[2][7]
-
SAM Synthesis: Methionine is then converted into S-adenosylmethionine (SAM).[7][15]
-
DNA Methylation: SAM is the universal methyl donor for virtually all cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[15] DNA methylation is a crucial epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. By supplying the methyl group for this process, folate plays a direct role in epigenetic control.[16]
Deficiencies in folate can lead to an accumulation of homocysteine, a risk factor for various health issues, and can impair DNA synthesis and methylation, contributing to conditions like megaloblastic anemia and neural tube defects.[3]
Quantitative Data Summary
The kinetics of folate-metabolizing enzymes are critical for understanding the efficiency of these pathways. Values can vary based on experimental conditions, species, and the presence of genetic polymorphisms.
Table 1: Properties of Key Folate-Metabolizing Enzymes
| Enzyme | Gene | Substrate(s) | Product(s) | Key Characteristics |
| Dihydrofolate Reductase (DHFR) | DHFR | Dihydrofolate, NADPH | Tetrahydrofolate, NADP+ | Catalyzes the rate-limiting step in folic acid bioactivation.[8] Human DHFR activity is significantly lower than in rodents.[5] Target of methotrexate.[11] |
| Methylenetetrahydrofolate Reductase (MTHFR) | MTHFR | 5,10-Methylenetetrahydrofolate | 5-Methyltetrahydrofolate | Catalyzes an irreversible step, committing one-carbon units to the methylation cycle.[14] Common polymorphisms (e.g., C677T) can reduce enzyme efficacy by up to 70%.[15] |
| Methionine Synthase (MS) | MTR | 5-Methyltetrahydrofolate, Homocysteine | Tetrahydrofolate, Methionine | Requires Vitamin B12 (cobalamin) as a cofactor.[2] Links the folate and methionine cycles. |
| Thymidylate Synthase (TS) | TYMS | 5,10-Methylenetetrahydrofolate, dUMP | Dihydrofolate, dTMP | Essential for de novo thymidine synthesis for DNA replication.[1] |
Experimental Protocols
Analyzing the function of the folate pathway requires specific and sensitive assays. Below are outlines of key experimental methodologies.
This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[17][18]
Principle: DHFR catalyzes: DHF + NADPH + H⁺ → THF + NADP⁺. The consumption of NADPH leads to a decrease in absorbance at 340 nm.
Methodology:
-
Sample Preparation: Homogenize cells or tissues (e.g., 1-10 x 10⁶ cells or 10-50 mg tissue) in ice-cold DHFR Assay Buffer.[18][19] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the sample lysate.[18][19]
-
Reaction Setup: In a 96-well plate, prepare wells for standards, samples, and controls.
-
Sample Wells: Add 5-50 µL of sample lysate and adjust the volume to 100 µL with DHFR Assay Buffer.[19]
-
Sample Background Control: Add the same amount of sample lysate. This control will receive buffer instead of the DHFR substrate to measure non-specific NADPH oxidation.[18]
-
Positive Control: Use a known concentration of purified DHFR enzyme.[19]
-
-
Reagent Addition:
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording data every 15-30 seconds for 10-20 minutes.[19][20]
-
Calculation: Determine the rate of NADPH consumption (ΔOD/min) from the linear portion of the curve. Subtract the rate of the background control from the sample rate. Calculate DHFR activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).
References
- 1. Folate - Wikipedia [en.wikipedia.org]
- 2. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. pharmacy180.com [pharmacy180.com]
- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Folic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Folic Acid Metabolism in Cancer [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. What is Folic Acid used for? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 12. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]
- 14. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 15. nurturingpediatrics.com [nurturingpediatrics.com]
- 16. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 18. content.abcam.com [content.abcam.com]
- 19. assaygenie.com [assaygenie.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Role of Folic Acid Dihydrate in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folic acid, a synthetic form of the B vitamin folate, is a cornerstone of cellular metabolism, primarily through its central role in one-carbon transfer reactions. This technical guide provides an in-depth exploration of the function of folic acid dihydrate in the intricate network of one-carbon metabolism pathways. We will dissect the enzymatic conversion of folic acid into its biologically active tetrahydrofolate derivatives, their subsequent roles as one-carbon unit carriers, and their critical involvement in the synthesis of nucleotides and amino acids. This guide also presents a compilation of quantitative data on key enzyme kinetics, detailed experimental protocols for the assessment of folate metabolism, and visual representations of the core metabolic and signaling pathways.
Introduction: From this compound to Bioactive Folates
Folic acid, chemically known as pteroyl-L-glutamic acid, is most commonly available as a dihydrate in pharmaceutical preparations and research reagents. The two water molecules in the crystal structure contribute to its stability. In a biological context, once dissolved, this compound behaves identically to anhydrous folic acid. As a synthetic, oxidized form, folic acid itself is not biologically active. Its journey into the metabolic machinery begins with its reduction to the active coenzyme, tetrahydrofolate (THF).[1][2] This crucial activation is a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR), utilizing NADPH as a reductant.[1][3][4][5]
-
Folic Acid → Dihydrofolate (DHF)
-
Dihydrofolate (DHF) → Tetrahydrofolate (THF)
THF is the parent compound for a family of folate coenzymes that act as acceptors and donors of one-carbon units at various oxidation states (e.g., methyl, methylene, formyl).[6][7][8] These one-carbon transfer reactions are collectively known as one-carbon metabolism.
Core One-Carbon Metabolism Pathways
One-carbon metabolism is compartmentalized within the cell, with interconnected pathways operating in the cytoplasm and mitochondria.[9][10] These pathways are fundamental for three critical cellular functions:
-
Purine Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine), the building blocks of DNA and RNA, requires two one-carbon units from 10-formyl-THF.
-
Thymidylate Synthesis: The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase and utilizes 5,10-methylene-THF as the one-carbon donor. This reaction is a rate-limiting step in DNA synthesis.
-
Methionine Cycle: This cycle is responsible for the regeneration of methionine from homocysteine. 5-methyl-THF donates its methyl group in a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.
Below is a diagram illustrating the central role of folic acid derivatives in these interconnected pathways.
Key Enzymes and Their Kinetics
The efficiency and regulation of one-carbon metabolism are dictated by the kinetics of its key enzymes. Understanding these parameters is crucial for drug development and for interpreting metabolic data.
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) or kcat (s⁻¹) | Organism/Tissue |
| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | 0.05 | - | Human Liver |
| Folic Acid | 1.8 | 850-fold slower than with DHF | Rat Liver | |
| Dihydrofolate (DHF) | 3.2 - 42.6 | 442 - 634 nmol/min/mg | P. falciparum | |
| Serine Hydroxymethyltransferase (SHMT1 - cytosolic) | L-Serine | - | - | Human |
| Tetrahydrofolate (THF) | - | - | Human | |
| Serine Hydroxymethyltransferase (SHMT2 - mitochondrial) | L-Serine | - | - | Human |
| Tetrahydrofolate (THF) | - | - | Human | |
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-methylenetetrahydrofolate | Varies with substrate concentration | - | - |
| Methionine Synthase (MS) | 5-methyltetrahydrofolate, Homocysteine | - | - | Human |
| Thymidylate Synthase (TS) | dUMP, 5,10-methylenetetrahydrofolate | dUMP: 7.1, 5,10-CH2-THF: 2.9 | 0.5 s⁻¹ | Human (chimeric) |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.
Regulation of One-Carbon Metabolism: The mTOR Signaling Pathway
Recent research has identified the mechanistic target of rapamycin (mTOR) signaling pathway as a crucial sensor and regulator of folate availability.[3][8][11][12][13] Folate deficiency can lead to the inhibition of both mTOR Complex 1 (mTORC1) and mTORC2, affecting a wide range of cellular processes, including protein synthesis, nutrient transport, and mitochondrial function.[11][12] This provides a direct link between folate status and the regulation of cell growth and proliferation.
Experimental Protocols
A precise and reproducible methodology is paramount for the study of one-carbon metabolism. This section provides an overview of key experimental protocols.
Dihydrofolate Reductase (DHFR) Activity Assay
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[4][14][15][16][17]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Quartz cuvettes or 96-well UV-transparent plates
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
NADPH solution (e.g., 10 mM)
-
Dihydrofolate (DHF) solution (e.g., 2 mM)
-
Enzyme sample (cell lysate, tissue homogenate, or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing DHFR assay buffer and NADPH in a cuvette or well.
-
Add the enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Quantification of Folate Derivatives by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various folate species in biological samples.[9][18][19][20]
Key Considerations:
-
Sample Stability: Folates are susceptible to oxidation and degradation. Samples should be protected from light and heat, and antioxidants such as ascorbic acid should be added during sample preparation.
-
Internal Standards: The use of stable isotope-labeled internal standards for each folate vitamer is crucial for accurate quantification.
-
Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation, depending on the specific folate derivatives being analyzed.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) mode is typically used for its high selectivity and sensitivity.
DNA Methylation Analysis by Pyrosequencing
Pyrosequencing is a quantitative method for analyzing DNA methylation at specific CpG sites.[1][6][7][21][22] It relies on the sequencing-by-synthesis principle following bisulfite treatment of DNA, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
Workflow:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils.
-
PCR Amplification: Amplify the target region using biotinylated primers.
-
Pyrosequencing: The biotinylated PCR product is immobilized on streptavidin-coated beads, and the sequencing primer is annealed. The sequencing reaction is performed by the sequential addition of deoxynucleotides, and the incorporation of each nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
Data Analysis: The methylation percentage at each CpG site is calculated from the ratio of cytosine to thymine signals.
Conclusion
This compound is a vital pro-vitamin that, upon conversion to its active tetrahydrofolate forms, plays an indispensable role in one-carbon metabolism. This intricate network of enzymatic reactions is fundamental for cell proliferation, survival, and epigenetic regulation. A thorough understanding of the pathways, enzyme kinetics, and regulatory mechanisms, such as the mTOR signaling pathway, is essential for researchers in basic science and drug development. The experimental protocols outlined in this guide provide a framework for the accurate and reliable investigation of folate metabolism and its impact on cellular function. Continued research in this field will undoubtedly uncover further complexities and provide new opportunities for therapeutic intervention in a variety of diseases.
References
- 1. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 7. The Effect of Protein Mass Modulation on Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. [PDF] Atypical transient state kinetics of recombinant human dihydrofolate reductase produced by hysteretic behavior. Comparison with dihydrofolate reductases from other sources. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Assays for Methylenetetrahydrofolate Reductase Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cryo‐kinetics Reveal Dynamic Effects on the Chemistry of Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Folic Acid Dihydrate: A Technical Guide to its Crystal Structure and Implications
Abstract: This technical guide provides an in-depth analysis of the crystal structure of folic acid dihydrate (C₁₉H₁₉N₇O₆·2H₂O), a crucial synthetic vitamin in the B-complex family. Utilizing data from synchrotron X-ray powder diffraction and density functional theory (DFT) optimizations, this paper details the molecule's crystallographic parameters, intricate three-dimensional hydrogen bonding network, and distinct molecular conformation. We present detailed experimental protocols for structure determination and refinement. Furthermore, the implications of these structural features on the compound's physicochemical properties—such as stability, solubility, and molecular recognition by biological receptors—are discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the solid-state characteristics of this compound.
Introduction
Folic acid, also known as Vitamin B9, is a synthetic folate essential for numerous metabolic processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids.[1] Its role is particularly critical during periods of rapid cell division and growth, such as pregnancy and infancy.[1] The commercially available and most common form of folic acid is a dihydrate.[2] Understanding its solid-state properties is paramount for the pharmaceutical industry, as these characteristics directly influence its stability, dissolution rate, and bioavailability in solid dosage forms. This guide elucidates the detailed crystal structure of this compound and explores the functional consequences of this arrangement.
Crystal Structure Analysis
The crystal structure of this compound has been determined and refined using synchrotron X-ray powder diffraction data, with subsequent optimization through density functional techniques.[2][3]
Crystallographic Data
This compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell.[2][3] The fundamental crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Formula | C₁₉H₁₉N₇O₆·2H₂O |
| Space Group | P2₁2₁2₁ |
| a | 7.27578(3) Å[2][3] |
| b | 8.63217(4) Å[2][3] |
| c | 32.41719(22) Å[2][3] |
| Volume (V) | 2035.985(18) ų[2][3] |
| Z | 4[2][3] |
Molecular Conformation
In the crystalline state, the folic acid molecule adopts an extended conformation.[4] A key feature is the bent conformation of the dicarboxylic acid (glutamic acid) side chain relative to the p-aminobenzoyl and pteridine moieties.[2][3] The pteridine ring is present in its keto form.[3][4] This specific spatial arrangement has significant implications for how the molecule interacts with biological targets.
Supramolecular Assembly: The Hydrogen Bonding Network
The crystal structure is extensively stabilized by a complex, three-dimensional network of hydrogen bonds.[2][3] This network involves the folic acid molecule and the two water molecules of hydration. Key interactions include:
-
Carboxylic Acid Donations: The carboxylic acid groups act as proton donors. One donates a proton to a water molecule (O₅₂), while the other donates to the ketone group (O₁₂) of a neighboring folic acid molecule.[2]
-
Water Molecule Bridging: Each water molecule participates actively in the network by donating two protons and accepting one.[2]
-
N-H···O Bonds: Several nitrogen-hydrogen groups on the pteridine ring and amide linkage also form hydrogen bonds with oxygen acceptors.[2]
This robust hydrogen-bonding scheme is the primary reason for the crystal's stability.
Experimental Protocols
The determination of the this compound crystal structure involves a multi-step process combining experimental diffraction with computational modeling.
Crystallization and Sample Preparation
For analysis, commercial this compound is typically used. To ensure purity and suitability for diffraction, recrystallization from hot water or dilute acid can be performed.[5] The water content can be verified using Karl Fischer titration to confirm the dihydrate stoichiometry.[3]
Data Collection and Structure Solution
High-resolution X-ray powder diffraction (XRPD) data is collected using a synchrotron source, which provides a highly intense and collimated X-ray beam necessary for resolving complex structures from powder samples.[2] The diffraction pattern is indexed to determine the unit cell parameters and space group.[2][6] The structure is then solved from this data using direct-space methods, such as simulated annealing, where a model of the folic acid molecule and two water molecules are used as fragments to find the best fit within the determined unit cell.[2][6]
Structure Refinement and Optimization
Following the initial solution, a Rietveld refinement is carried out using software like GSAS (General Structure Analysis System).[2] This process adjusts the atomic coordinates and other structural parameters to minimize the difference between the observed and calculated diffraction patterns. To further improve the accuracy of the hydrogen atom positions and optimize the molecular geometry, Density Functional Theory (DFT) calculations are employed.[2]
References
- 1. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of this compound, C29H29N2O6(H2O)2 | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Folic acid: crystal structure and implications for enzyme binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 75708-92-8 [chemicalbook.com]
- 6. iris.unito.it [iris.unito.it]
The In Vitro Biological Functions of Folic Acid Dihydrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro biological functions of folic acid dihydrate, the stable, synthetic form of vitamin B9 commonly used in cell culture and experimental research. Folic acid is a critical water-soluble vitamin that, upon cellular uptake and metabolic reduction, serves as a pivotal cofactor in one-carbon metabolism. This pathway is fundamental to nucleotide synthesis, amino acid metabolism, and epigenetic regulation through DNA methylation. Understanding the in vitro effects of folic acid is paramount for research in cancer biology, developmental biology, and neurobiology, as well as for the development of targeted drug delivery systems.
Core Biological Functions and Cellular Uptake
Folic acid's primary role in vitro is as a precursor to tetrahydrofolate (THF), the biologically active form of folate. The conversion of folic acid to THF is catalyzed by the enzyme dihydrofolate reductase (DHFR). THF and its derivatives are essential coenzymes in the transfer of one-carbon units, which are vital for:
-
De novo purine and thymidylate synthesis: Essential for DNA and RNA replication and repair.
-
Amino acid metabolism: Including the interconversion of serine and glycine, and the methionine cycle.
-
Epigenetic modifications: By providing methyl groups for DNA and histone methylation, which regulate gene expression.
The cellular uptake of folates is primarily mediated by three transport systems:
-
Reduced Folate Carrier (RFC): A bidirectional anion exchanger with a higher affinity for reduced folates than for folic acid.
-
Proton-Coupled Folate Transporter (PCFT): An influx carrier with an acidic pH optimum, crucial for intestinal absorption and also expressed in various cell types.
-
Folate Receptors (FRs): High-affinity receptors (FRα, FRβ, and FRγ) that mediate folate uptake via endocytosis. FRα is frequently overexpressed in various cancers, making it a target for drug delivery.
Quantitative Data on In Vitro Effects
The in vitro effects of folic acid are highly dependent on its concentration and the specific cell type. The following tables summarize quantitative data from various studies.
| Cell Line | Assay Type | Folic Acid Concentration | Observed Effect |
| HT-29 (Colon Cancer) | Proliferation (SRB Assay) | 100 ng/mL | ~28% increase in proliferation compared to folate-depleted conditions.[1] |
| Proliferation (SRB Assay) | 10,000 ng/mL | ~15% decrease in proliferation compared to 100 ng/mL.[1] | |
| Genomic Stability (Comet Assay) | 10,000 ng/mL | Significant improvement in genomic stability (reduced DNA damage).[1] | |
| SW480 (Colon Cancer) | Proliferation (SRB Assay) | 0, 100, 10,000 ng/mL | No significant change in proliferation.[1] |
| HepG2 (Liver Cancer) | Gene Expression (mRNA) | Physiologically relevant | Dose-related increase in BRCA1 and BRCA2 mRNA expression.[2] |
| Hs578T (Breast Cancer) | Gene Expression (mRNA) | Physiologically relevant | Dose-related increase in BRCA1 and BRCA2 mRNA expression.[2] |
| Protein Expression | Physiologically relevant | Increased BRCA1 protein expression.[2] | |
| MCF7 (Breast Cancer) | Gene Expression (mRNA) | Physiologically relevant | Dose-related increase in BRCA2 mRNA expression.[2] |
| LNCaP (Prostate Cancer) | Cell Growth | 100 nM | Increased cell growth compared to 4 nM. |
| Invasion | 100 nM | Increased invasive capacity. | |
| HeLa (Cervical Cancer) | Methotrexate (MTX) IC50 | 2 µM | In the absence of RFC, the IC50 for MTX was 14-fold higher than in wild-type cells at pH 7.4.[3] |
| Parameter | Cell Line | Ligand | Value |
| IC50 | KB cells | Folic Acid | 10.2 ± 1.1 nM |
| Ki | KB cells | Folic Acid | 6.8 ± 0.7 nM |
| Kd | FRα | Folic Acid | < 1 nM |
Signaling Pathways Modulated by Folic Acid
Folic acid supplementation can influence various intracellular signaling pathways, leading to changes in cell proliferation, differentiation, and survival.
One-Carbon Metabolism Pathway
This is the central pathway involving folic acid. Upon entering the cell, folic acid is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR). THF is then converted into various one-carbon donors for nucleotide synthesis and methylation reactions.
References
- 1. Folic Acid supplementation stimulates notch signaling and cell proliferation in embryonic neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Proton-Coupled Folate Transporter: Impact on Pemetrexed Transport and on Antifolates Activities Compared to the Reduced Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Folic Acid Dihydrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of folic acid dihydrate in cell culture experiments. The information is intended to guide researchers in accurately preparing folic acid solutions, selecting appropriate concentrations for their cell lines, and understanding its effects on cellular processes.
Introduction
Folic acid, a synthetic form of the water-soluble vitamin B9, is an essential supplement in cell culture media.[1][2] It plays a critical role as a precursor for the synthesis of nucleotides, which are vital for DNA synthesis, replication, and repair.[3] Consequently, folic acid is indispensable for cell proliferation and growth. This compound is a common form used for laboratory preparations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉N₇O₆ · 2H₂O | --INVALID-LINK-- |
| Molecular Weight | 477.44 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to orange crystalline powder | --INVALID-LINK-- |
| Solubility | ||
| In Water (25°C) | 0.0016 mg/mL | --INVALID-LINK-- |
| In 0.1 M NaOH | Soluble | --INVALID-LINK-- |
| In dilute acids and alkaline solutions | Soluble | --INVALID-LINK-- |
| In most organic solvents | Practically insoluble | --INVALID-LINK-- |
| Stability | ||
| Light | Photolabile; degrades upon exposure to UV and visible light.[1][4] | --INVALID-LINK-- |
| Temperature | Relatively stable at room temperature in the dark; heating degrades both acidic and alkaline solutions.[1] | --INVALID-LINK-- |
| pH | More stable in alkaline solutions than acidic solutions.[1] | --INVALID-LINK-- |
| Oxygen | Susceptible to oxidation; degradation can be accelerated in the presence of oxygen.[4] | --INVALID-LINK-- |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (MW: 477.44 g/mol )
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, nuclease-free water
-
Sterile 15 mL and 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
Protocol:
-
Weighing: Accurately weigh 4.77 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Solubilization: Add 100 µL of 1 M NaOH to the tube. Gently vortex or swirl the tube to dissolve the powder completely. The solution should turn a clear, yellowish-orange color.
-
Dilution: Add sterile, nuclease-free water to bring the total volume to 1 mL. Mix thoroughly by gentle inversion.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile 1.5 mL microcentrifuge tube or a cryovial.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C, protected from light. Under these conditions, the solution is stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in Cell Culture Medium
Protocol:
-
Thaw a frozen aliquot of the 10 mM folic acid stock solution at room temperature, protected from light.
-
Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final folic acid concentration of 10 µM, add 100 µL of the 10 mM stock solution to 99.9 mL of the medium.
-
Mix the medium thoroughly by gentle swirling.
-
The prepared medium should be used immediately or stored at 2-8°C, protected from light, for no longer than one week.
Recommended Concentrations for Cell Culture
The optimal concentration of folic acid can vary depending on the cell type and the specific experimental requirements. Below is a table of commonly used concentrations in various cell culture media and experimental settings.
| Cell Line/Medium | Folic Acid Concentration | Notes | Reference |
| Common Media Formulations | |||
| DMEM | 4 mg/L (~9 µM) | Standard concentration for many common cell lines. | --INVALID-LINK-- |
| RPMI-1640 | 1 mg/L (~2.26 µM) | Commonly used for suspension cells like lymphocytes. | --INVALID-LINK-- |
| Ham's F-12 | 1.3 mg/L (~2.94 µM) | Often used for CHO cells and in serum-free formulations. | --INVALID-LINK-- |
| Experimental Concentrations | |||
| Human Lymphoblastoid Cells | 12 nM - 10,000 nM | Used to study the effects of folate depletion and supraphysiological levels. | [5] |
| HT29 Colon Cancer Cells | 10 ng/mL (~22.6 nM) and 100 ng/mL (~226 nM) | To investigate the impact of different folate levels on cell turnover. | [6] |
| SH-SY5Y Neuroblastoma Cells | 1 µM, 5 µM, 10 µM | To analyze effects on cell proliferation and viability. | [7] |
| Embryonic Neural Stem Cells | Low (100 nM) and High (1000 nM) | To study the stimulation of Notch signaling and proliferation. | [8] |
Effects on Cell Proliferation and Viability
Folic acid supplementation generally promotes cell proliferation and viability. However, the specific effects can be dose-dependent and cell-type specific.
| Cell Line | Folic Acid Concentration | Observed Effect | Reference |
| HT29 Colon Cancer Cells | 100 ng/mL vs 10 ng/mL | 2.4-fold higher growth rate and increased apoptosis. | [6] |
| SH-SY5Y Neuroblastoma Cells | 1 µM, 5 µM, 10 µM | Increased cell viability at all concentrations. | [7] |
| Embryonic Neural Stem Cells | 100 nM and 1000 nM | Dose-dependent stimulation of cell proliferation. | [8] |
| Human Lymphoblastoid Cells | 12 nM (depletion) | Significant increase in cell doubling time. | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | 50 nM, 500 nM, 5 µM | Stronger promotion of cell proliferation compared to 5-methyltetrahydrofolate. | [3] |
Signaling Pathways and Experimental Workflows
Folic acid, upon binding to the folate receptor (FOLR1), can activate several intracellular signaling pathways that regulate cell proliferation, differentiation, and other cellular processes.
Folic Acid-Mediated Signaling Pathways
Caption: Folic acid signaling pathways.
Experimental Workflow for Preparing Folic Acid Supplemented Media
Caption: Workflow for folic acid media preparation.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Precipitation in stock solution | Incomplete dissolution or pH drop. | Ensure complete dissolution in NaOH before adding water. Check the final pH of the stock solution; it should be slightly alkaline. |
| Precipitation in cell culture medium | High concentration of folic acid exceeding its solubility at physiological pH. | Prepare a more dilute stock solution or add the stock solution to the medium while gently stirring. Ensure the final concentration does not exceed the solubility limit in the specific medium. |
| Loss of biological activity | Degradation of folic acid due to light exposure or improper storage. | Always handle and store folic acid solutions protected from light. Prepare fresh working solutions and avoid long-term storage of supplemented media at 4°C. |
| Inconsistent experimental results | Inaccurate concentration due to weighing errors or improper dilution. Repeated freeze-thaw cycles of the stock solution. | Use a calibrated analytical balance for weighing. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
Conclusion
The proper preparation and use of this compound are essential for maintaining healthy cell cultures and obtaining reliable experimental results. By following these detailed protocols and considering the information provided on its properties, stability, and cellular effects, researchers can effectively incorporate folic acid into their cell culture experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Folic Acid and Tetrahydrofolates in Cell Culture [sigmaaldrich.com]
- 3. Folate regulation of planar cell polarity pathway and F-actin through folate receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Excessive Folic Acid Mimics Folate Deficiency in Human Lymphocytes [mdpi.com]
- 6. High folic acid increases cell turnover and lowers differentiation and iron content in human HT29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. gulhanemedj.org [gulhanemedj.org]
- 8. Folic Acid Supplementation Stimulates Notch Signaling and Cell Proliferation in Embryonic Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Folic Acid Dihydrate in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of folic acid dihydrate in various aqueous media, such as pharmaceutical dissolution media and cell culture media. The described protocol is selective, linear, precise, and accurate, making it suitable for routine analysis in research and quality control settings.
Introduction
Folic acid (Vitamin B9), a water-soluble B vitamin, is crucial for numerous biological processes, including DNA synthesis, repair, and methylation.[1][2] Its quantification in different matrices is essential for drug development, pharmaceutical quality control, and nutritional analysis. This document provides a detailed protocol for a reliable HPLC method to determine the concentration of this compound.
Chromatographic Conditions
A generalized isocratic HPLC method is presented below. The conditions can be optimized based on the specific instrumentation and laboratory environment.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1][3] |
| Mobile Phase | Methanol and Acetate Buffer (pH 5.2) in a 50:50 (v/v) ratio[3] |
| Alternative: 0.1% v/v Trifluoroacetic acid (TFA) and Acetonitrile (80:20 v/v)[2] | |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 25°C[2][3] |
| Detection | UV-Vis Detector at 280 nm or 290 nm[2][4] |
| Retention Time | Approximately 1.8 - 2.8 minutes, depending on the exact conditions[2][3] |
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is illustrated in the following workflow diagram.
Caption: Experimental workflow for HPLC quantification of folic acid.
Protocols
Materials and Reagents
-
This compound Reference Standard
-
Methanol (HPLC Grade)[3]
-
Acetonitrile (HPLC Grade)[2]
-
Sodium Acetate[3]
-
Trifluoroacetic Acid (TFA)[2]
-
Milli-Q Water or equivalent high-purity water[3]
-
0.45 µm Syringe Filters
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in a small amount of the mobile phase and then dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 15 µg/mL.[2][3] These solutions will be used to generate a calibration curve.
Sample Preparation Protocols
Protocol 1: Pharmaceutical Dissolution Media
-
Withdraw an aliquot of the dissolution medium at the specified time point.
-
If necessary, centrifuge the sample at 3500 rpm for 10 minutes to pellet any undissolved excipients.[3]
-
Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Protocol 2: Cell Culture Media
-
Collect a sample of the cell culture medium.
-
To precipitate proteins, add an equal volume of cold acetonitrile to the media sample.
-
Vortex the mixture and then centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Results |
| Linearity (r²) | ≥ 0.999 | 0.9994 - 0.9999[3][5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99% to 101%[3] |
| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.87% - 3.36% Inter-day: 1.11% - 9.98%[5] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.01 µg/mL in injected solution[6] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.1 µg/mL[2] |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the folic acid standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of folic acid in the prepared samples by interpolating their peak areas on the calibration curve.
-
Final Concentration: Calculate the original concentration of this compound in the undiluted media by applying the dilution factor used during sample preparation.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of this compound in various aqueous media. The protocol is straightforward, employing common C18 columns and standard mobile phases, and demonstrates excellent performance in terms of linearity, accuracy, and precision. This method is well-suited for routine use in quality control and research environments.
References
- 1. HPLC Determination of Folic Acid (Vitamin B9) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. ijpsi.org [ijpsi.org]
- 3. chemrj.org [chemrj.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes and Protocols: Preparation of Folic Acid Dihydrate Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folic acid, a B-complex vitamin (Vitamin B9), is a crucial component in numerous biological processes, including nucleotide synthesis and DNA methylation. Its dihydrate form is a common laboratory reagent. Due to its low solubility in neutral aqueous solutions, preparing stable and concentrated stock solutions requires specific protocols. These application notes provide detailed procedures for the dissolution of folic acid dihydrate for use in research and drug development settings.
Chemical and Physical Properties
This compound is a yellow to orange crystalline powder.[1][2] Understanding its chemical properties is essential for proper handling and solution preparation.
Solubility Data
Folic acid's solubility is highly dependent on the pH of the solvent. It is practically insoluble in water at acidic and neutral pH but dissolves readily in alkaline solutions.[2][7]
| Solvent | Solubility | Reference |
| Water (0°C) | ~0.01 mg/mL | [7] |
| Water (25°C) | ~1.6 mg/L | [8] |
| Aqueous solutions (pH < 5) | Insoluble | [7][8] |
| 0.1 M Sodium Hydroxide (NaOH) | Readily soluble | [9] |
| 1 M Sodium Hydroxide (NaOH) | 50 - 100 mg/mL | [7][10][11] |
| Sodium Bicarbonate (NaHCO₃) Solution | Soluble | [7][11] |
| Dimethyl Sulfoxide (DMSO) | ~20 - 33 mg/mL | [11][12] |
| Dimethylformamide (DMF) | ~10 mg/mL | [12] |
| Ethanol | Insoluble | [2] |
Stability and Storage
The stability of folic acid in solution is influenced by several factors, including light, temperature, and pH.[13]
| Condition | Stability Information | Reference |
| Light | Photolabile; solutions are inactivated by UV light and should be protected from light. | [7] |
| pH | Stable in aqueous solutions between pH 5 and 8. | [14] |
| Temperature | Heating acidic or alkaline solutions can cause degradation. | [7] |
| Storage (Solid) | Stable for ≥4 years when stored at room temperature. | [12] |
| Storage (Aqueous Solution) | Alkaline solutions are reasonably stable if stored in the dark. It is often recommended not to store aqueous solutions for more than one day. | [7][12] |
| Storage (Frozen) | Stock solutions prepared in NaOH can be aliquoted and stored frozen. | [10] |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemicals.
Protocol 1: Preparation of an Aqueous Alkaline Stock Solution (e.g., 10 mg/mL)
This protocol is suitable for applications where a small volume of a basic solution will not significantly alter the pH of the final working solution, such as in cell culture media preparation.
Materials:
-
This compound (MW: 477.43 g/mol )
-
1 M Sodium Hydroxide (NaOH)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile filter (0.22 µm) and syringe
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Initial Dissolution: Add 1 mL of 1 M NaOH to the tube.
-
Solubilization: Vortex the mixture until the folic acid powder is completely dissolved. The solution will be a clear, yellow-orange color. Gentle warming in a water bath (37°C) can aid dissolution but avoid overheating.
-
Volume Adjustment: Add sterile, purified water to bring the final volume to 10 mL. This results in a 10 mg/mL stock solution. The final NaOH concentration will be 0.1 M.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes. Store at -20°C. Frozen aliquots are stable for several months.
Protocol 2: Preparation of a DMSO Stock Solution (e.g., 20 mg/mL)
This protocol is recommended when the addition of NaOH is undesirable for the experimental system.
Materials:
-
This compound (MW: 477.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (e.g., 15 mL)
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Dissolution: Add 5 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the mixture thoroughly until the powder is fully dissolved.[12] Ultrasonic treatment can be used to aid dissolution if necessary.[11]
-
Storage: Store the stock solution in small aliquots at -20°C in tubes protected from light.
Note: When preparing working solutions, the DMSO stock should be diluted at least 1:1000 to minimize potential cytotoxicity from the solvent. For maximum solubility in aqueous buffers, first dissolve the folic acid in DMSO and then dilute with the aqueous buffer of choice.[12]
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Key factors influencing the stability of folic acid solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. himedialabs.com [himedialabs.com]
- 3. This compound | C19H23N7O8 | CID 135564683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 75708-92-8 [chemicalbook.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsrp.org [ijsrp.org]
Application Notes & Protocols: Folic Acid Dihydrate in Nanoparticle Formulation for Targeted Drug Delivery
Introduction
Targeted drug delivery is a cornerstone of modern therapeutics, aiming to maximize efficacy while minimizing systemic toxicity.[1] A prominent strategy in this field is the use of nanoparticles functionalized with targeting ligands that recognize and bind to receptors overexpressed on the surface of diseased cells.[1] Folic acid (FA) has become a widely utilized targeting moiety because its receptor, the folate receptor (FR), is frequently overexpressed in a variety of human cancers, including those of the breast, ovaries, lungs, kidneys, and cervix, while having limited expression in healthy tissues.[1][2] This differential expression allows for the selective delivery of nanoparticle-encapsulated therapeutics.
The high-affinity binding of folic acid to the folate receptor facilitates the internalization of FA-conjugated nanoparticles through receptor-mediated endocytosis, leading to an accumulation of the therapeutic agent at the tumor site.[3][4] Folic acid is advantageous as a targeting ligand because it is readily available, inexpensive, non-toxic, and non-immunogenic.[2]
This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of folic acid-functionalized nanoparticles. While "folic acid dihydrate" is a common and stable form for supply and storage, the protocols described involve dissolving the folic acid, at which point the hydration state is no longer relevant to the subsequent conjugation chemistry. The methodologies are broadly applicable for conjugating the folic acid molecule to various nanoparticle platforms.
Quantitative Data Summary
The physical and chemical characteristics of nanoparticles are critical determinants of their in vivo fate and efficacy. The tables below summarize quantitative data from various studies on folic acid-functionalized nanoparticles.
Table 1: Physicochemical Properties of Folic Acid-Functionalized Nanoparticles
| Nanoparticle System | Drug Loaded | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Folic Acid Conjugation Efficiency | Reference |
| Folic Acid-Chitosan Nanoparticles | Doxorubicin | 235 ± 12 | +20 ± 2 | 59 ± 2 | 53 ± 1.8 | - | [5] |
| Folic Acid-PLGA Nanoparticles | Amodiaquine | ~200-300 | - | - | - | 27.8 ± 2.1 µg/mg of polymer | [6] |
| Folic Acid-HSA Magnetic Nanoparticles | Cisplatin | 79 | - | 89.75 | 15.25 | 27.26 µg/mg of HSA | [7] |
| Folic Acid-BSA Magnetic Nanoparticles | Doxorubicin | ~100-200 | - | ~80 | ~4 | - | [8] |
| Folic Acid-DPLA-co-PEG Nanomicelles | - | 241.3 | -13.8 | - | - | - | [9][10] |
| Folic Acid-Chitosan Nanoparticles | Doxorubicin | ~200-400 | +25 to +35 | 45.4 ± 3.2 | - | 30.5 ± 1.2 wt% | [11] |
| Folic Acid-Fe3O4@Au-DEX Nanoparticles | Curcumin | 63.3 ± 2.33 | -68.3 ± 1.78 | - | - | - | [12] |
| Folic Acid-Human Serum Albumin Nanoparticles | IAL | 118.7 ± 11.6 | - | 36.1 ± 3.3 | - | - | [13] |
HSA: Human Serum Albumin; BSA: Bovine Serum Albumin; PLGA: Poly(D,L-lactide-co-glycolide); DPLA: D-Polylactide; PEG: Polyethylene Glycol; DEX: Dextran. Data is presented as mean ± standard deviation where available.
Table 2: In Vitro Performance of Folic Acid-Functionalized Nanoparticles
| Nanoparticle System | Cell Line | Outcome Measure | Result | Reference |
| Folic Acid-PLGA Nanoparticles | Caco-2 | Apparent Permeability (Papp) of Paclitaxel | 8-fold increase in transport compared to free paclitaxel.[14][15] | [14][15] |
| Folic Acid-PLGA Nanoparticles | Caco-2 | Intracellular Accumulation of Paclitaxel (after 2h) | 1.5-fold higher for FA-nanoparticles vs. free drug.[14] | [14] |
| Folic Acid-PLGA Nanoparticles | Caco-2 | Intracellular Accumulation of Paclitaxel (after 6h) | 3.5–4.0-fold higher for nanoparticle formulations vs. free drug.[14] | [14] |
| Folic Acid-Chitosan Nanoparticles | SMMC-7221 | Cellular Uptake | Significantly higher uptake compared to non-targeted nanoparticles. | [11] |
| Folic Acid-Silica Nanoparticles | HeLa | Tumor Growth Inhibition | ~90% inhibition with FA-nanoparticles vs. ~78% with non-coated nanoparticles.[4] | [4] |
Experimental Protocols
This section details the methodologies for key experiments involved in the formulation and evaluation of folic acid-conjugated nanoparticles.
Protocol 1: Preparation of Folic Acid-Functionalized Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent conjugation of folic acid to nanoparticles possessing surface amine groups (e.g., chitosan-based or amine-functionalized polymeric nanoparticles) using carbodiimide chemistry.
Objective: To activate the carboxylic acid groups of folic acid for subsequent amide bond formation with amine groups on the nanoparticle surface.
Materials:
-
Folic Acid (FA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-functionalized nanoparticles (e.g., Chitosan-NCs, PLGA-PEG-NH2)
-
Milli-Q water or appropriate buffer (e.g., Phosphate Buffer Solution, PBS)
-
Dimethyl sulfoxide (DMSO), if needed for FA solubility[16]
-
Magnetic stirrer
-
Dialysis tubing (appropriate MWCO) or centrifugal filter units
Methodology:
-
Activation of Folic Acid:
-
Dissolve Folic Acid (e.g., 15 mg) in 3 mL of Milli-Q water or a suitable buffer.[17] Note: Folic acid has poor solubility in neutral or acidic water but dissolves in alkaline solutions (pH > 6) or solvents like DMSO.[16][18] A common approach is to dissolve it in a small amount of 0.1 M NaOH or DMSO before dilution.[7][8]
-
Add EDC (e.g., 2.25 mg) and NHS (e.g., 3.75 mg) to the folic acid solution.[17] The molar ratio of FA:EDC:NHS can be optimized but is often in the range of 1:1.5:1.5.
-
Allow the mixture to react under magnetic stirring for 30-60 minutes at room temperature to form the NHS-activated folic acid ester.[17]
-
-
Conjugation to Nanoparticles:
-
Prepare a suspension of amine-functionalized nanoparticles in an appropriate buffer (e.g., 3 mL of Chitosan-NCs in water).[17]
-
Add the activated folic acid solution dropwise to the nanoparticle suspension while stirring.
-
Allow the conjugation reaction to proceed for 2-24 hours at room temperature with continuous stirring.[7][17]
-
-
Purification:
-
Remove unreacted folic acid, EDC, and NHS.
-
Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of deionized water for 24-48 hours, with frequent water changes.
-
Centrifugation: Alternatively, use centrifugal filter units to wash the nanoparticles. Centrifuge the suspension, discard the supernatant, and resuspend the pellet in fresh deionized water. Repeat this washing step 2-3 times.[8]
-
-
Final Product:
-
Collect the purified folic acid-conjugated nanoparticles.
-
Lyophilize for long-term storage or resuspend in a suitable buffer for immediate use.
-
Protocol 2: Characterization of Nanoparticles
Objective: To determine the key physicochemical properties of the formulated nanoparticles.
2.1 Particle Size and Zeta Potential Analysis
-
Instrument: Dynamic Light Scattering (DLS) Zetasizer.
-
Methodology:
-
Dilute a small sample of the nanoparticle suspension in deionized water or an appropriate buffer to achieve a suitable particle count rate.
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential at 25°C.
-
Perform measurements in triplicate for statistical validity.[10]
-
2.2 Morphological Analysis
-
Instrument: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Methodology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a sample stub (for SEM).[14]
-
Allow the sample to air-dry completely. Negative staining (e.g., with phosphotungstic acid) may be used for better contrast in TEM.
-
Image the nanoparticles under the microscope to observe their shape, size, and surface morphology.[7][14]
-
2.3 Drug Loading and Encapsulation Efficiency
-
Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.
-
Methodology:
-
Total Drug Amount (Wt): Use the initial amount of drug added during formulation.
-
Free Drug Amount (Wf): Separate the nanoparticles from the aqueous phase by centrifugation (e.g., 14,000-21,000 g for 15-30 min).[8][17]
-
Measure the concentration of the drug in the supernatant using a pre-established calibration curve via HPLC or UV-Vis spectrophotometry.[7][17]
-
Encapsulated Drug Amount (We): Calculate as We = Wt - Wf.
-
Alternatively for We: Lyophilize a known amount of nanoparticles, then dissolve them in a suitable organic solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.[14][17] Centrifuge to pellet the polymer debris and measure the drug concentration in the solvent.
-
Calculations:
-
Encapsulation Efficiency (%) = (We / Wt) * 100
-
Drug Loading (%) = (We / Total weight of nanoparticles) * 100
-
-
Protocol 3: In Vitro Evaluation
Objective: To assess the biological activity and targeting efficiency of the folic acid-functionalized nanoparticles using cell culture models.
3.1 Cell Culture
-
Cell Lines: Use a folate receptor-overexpressing cancer cell line (e.g., HeLa, MCF-7, KB) and optionally a low-expressing control cell line.[19][20]
-
Methodology:
-
Culture cells in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[17]
-
Passage the cells upon reaching 80-90% confluency.
-
3.2 Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cell viability after treatment with drug-loaded nanoparticles.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free drug, drug-loaded non-targeted nanoparticles, and drug-loaded FA-targeted nanoparticles in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) * 100.
-
3.3 Cellular Uptake Study
-
Objective: To visualize and quantify the internalization of nanoparticles.
-
Methodology (Fluorescence Microscopy):
-
Use nanoparticles labeled with a fluorescent dye (e.g., coumarin-6, rhodamine).
-
Seed cells (e.g., 73,000 cells/mL) in 6-well plates containing glass coverslips and allow them to adhere overnight.[17]
-
Treat the cells with fluorescently labeled non-targeted and FA-targeted nanoparticles (e.g., at 100 µg/mL) for various time points (e.g., 1-6 hours).[17]
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips onto glass slides and visualize using a fluorescence or confocal microscope.[14]
-
// Invisible edges to enforce order edge [style=invis]; Seed -> Treatments; } /dot Caption: Workflow for in vitro evaluation of nanoparticles.
Cellular Uptake Mechanism and Signaling Pathway
The primary mechanism for the cellular entry of folic acid-conjugated nanoparticles is folate receptor-mediated endocytosis.[3] This process is highly efficient and allows the nanoparticle to bypass certain efflux pumps that can expel free drugs from the cell.
Mechanism:
-
Binding: The folic acid ligand on the nanoparticle surface binds with high affinity to the folate receptors (FRs) clustered on the cancer cell membrane.[4]
-
Internalization: This binding event triggers the invagination of the cell membrane, engulfing the nanoparticle-receptor complex into a vesicle called an endosome.[4] The specific endocytic pathway can depend on the density of folate on the nanoparticle surface, potentially shifting from caveolae-mediated to clathrin-mediated endocytosis as multivalency increases.[21][22]
-
Acidification & Release: The endosome matures and its internal environment becomes acidic (pH drops). This acidic pH induces a conformational change in the folate receptor, causing it to lose its affinity for folic acid.[4] This leads to the release of the FA-nanoparticle into the endosome.
-
Endosomal Escape & Drug Release: The nanoparticle escapes the endosome (a critical step for efficacy) and releases its therapeutic payload into the cytoplasm, where it can act on its intracellular target.[3]
-
Receptor Recycling: The folate receptor is then recycled back to the cell surface, ready to bind to another ligand.[4]
// Pathway NP -> Receptor [label="1. Binding"]; Receptor -> Endosome [label="2. Internalization"]; Endosome -> Late_Endosome [label="3. Acidification"]; Late_Endosome -> Drug_Release [label="4. Endosomal Escape\n& Payload Release"]; Late_Endosome -> Recycled_Receptor [label="5. Receptor\nRecycling", style=dashed]; Recycled_Receptor -> Receptor [style=dashed];
// Positioning {rank=same; NP; Receptor;} {rank=same; Endosome;} {rank=same; Late_Endosome;} {rank=same; Drug_Release; Recycled_Receptor;} } /dot Caption: Cellular uptake of FA-nanoparticles via endocytosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preparation and characterization of folate-conjugated human serum albumin magnetic cisplatin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of folic acid-conjugated, doxorubicin-loaded, magnetic bovine serum albumin nanospheres and their antitumor effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Folic Acid-Functionalized DPLA-co-PEG Nanomicelles for the Targeted Delivery of Letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Folic Acid-Chitosan Conjugated Nanoparticles for Improving Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. omicsonline.org [omicsonline.org]
- 14. Folic acid-Functionalized Nanoparticles for Enhanced Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clinmedjournals.org [clinmedjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Folic acid-functionalized up-conversion nanoparticles: toxicity studies in vivo and in vitro and targeted imaging applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Folic Acid Dihydrate
Introduction
Folic acid (Vitamin B9), chemically known as N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid, is a water-soluble B vitamin crucial for various metabolic processes, including DNA synthesis, red blood cell formation, and amino acid metabolism.[1] Its dihydrate form is a common stable variant used in pharmaceutical preparations and fortified foods.[2] Accurate quantification of folic acid is essential for quality control in drug development and manufacturing. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for this purpose, making it highly suitable for routine analysis.[3][4] This application note details validated protocols for the spectrophotometric determination of folic acid dihydrate concentration.
Principle of Detection
The quantitative determination of folic acid by spectrophotometry is based on the Beer-Lambert law. The method relies on the strong ultraviolet (UV) absorbance of the pteridine ring structure within the folic acid molecule.[5] The concentration of folic acid in a solution is directly proportional to the absorbance at a specific wavelength (λmax). In alkaline solutions, such as 0.1 M sodium hydroxide (NaOH), folic acid exhibits distinct absorption maxima around 256 nm, 283 nm, and 365 nm.[6][7] The peak at approximately 283 nm is commonly used for quantification due to its stability and specificity.[6][8]
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its analysis are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₉H₂₃N₇O₈ | [2] |
| Molecular Weight | 477.4 g/mol | [2] |
| Appearance | Yellow to yellowish-orange crystalline powder | [6] |
| Solubility | Soluble in dilute alkaline solutions (e.g., 0.1 M NaOH); practically insoluble in cold water |[6] |
Table 2: Comparison of Validation Parameters for Spectrophotometric Methods
| Parameter | Method 1: Direct UV (0.1 M NaOH) | Method 2: Direct UV (Phosphate Buffer pH 9.0) | Method 3: Direct UV (Water) |
|---|---|---|---|
| Wavelength (λmax) | ~256, 283, 365 nm | 282.5 nm | 281 nm |
| Linearity Range | 10 - 50 µg/mL | 1.0 - 17.5 µg/mL | 2 - 10 µg/mL |
| Correlation Coeff. (R²) | ≥ 0.9996 | > 0.9999 | 0.996 |
| Limit of Detection (LOD) | 2.73 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 8.27 µg/mL | Not Specified | Not Specified |
| Typical Recovery | 98.5% - 100.0% | 100.6% - 101.1% | 98.8% |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometry in 0.1 M Sodium Hydroxide
This protocol describes the most common method for determining folic acid concentration using its native UV absorbance in an alkaline medium.
1. Materials and Equipment:
-
UV-Visible Spectrophotometer (double beam recommended)
-
1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
This compound reference standard
-
Sodium Hydroxide (NaOH), analytical grade
-
Distilled or deionized water
-
Sample containing folic acid (e.g., pharmaceutical tablets)
2. Reagent Preparation (0.1 M NaOH):
-
Accurately weigh 4.0 g of NaOH pellets.
-
Dissolve in approximately 500 mL of distilled water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 1000 mL with distilled water and mix thoroughly.
3. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the mark with 0.1 M NaOH. This solution should be protected from light.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M NaOH.[10]
-
Calibration Standards: Prepare a series of calibration standards by diluting the working standard solution with 0.1 M NaOH to achieve concentrations within the linear range (e.g., 5, 10, 15, 20, 25 µg/mL).[3]
4. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets to ensure homogeneity.[10]
-
Accurately weigh a portion of the powder equivalent to approximately 10 mg of folic acid.
-
Transfer the powder to a 100 mL volumetric flask. Add about 70 mL of 0.1 M NaOH and sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with 0.1 M NaOH.
-
Filter the solution through a Whatman No. 1 filter paper to remove any insoluble excipients.[10]
-
Dilute the filtrate with 0.1 M NaOH to obtain a theoretical concentration within the established calibration range.
5. Measurement Procedure:
-
Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
-
Use 0.1 M NaOH as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution(s) at the absorption maximum of ~283 nm.[6]
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of folic acid in the sample solution using the linear regression equation derived from the calibration curve.
Protocol 2: Colorimetric Determination using 1,10-Phenanthroline
This method involves the formation of a colored complex and is measured in the visible range, which can be advantageous for samples with high UV-absorbing interferents.
1. Materials and Equipment:
-
Visible Spectrophotometer
-
Reagents and equipment from Protocol 1
-
Ferric chloride (FeCl₃)
-
1,10-Phenanthroline
-
Ninhydrin
-
Sodium Bicarbonate (NaHCO₃)
2. Reagent Preparation:
-
Folic Acid Standards: Prepare as described in Protocol 1, using distilled water as the solvent.[10]
-
Ferric Chloride Solution (0.05 M): Dissolve 1.35 g of FeCl₃ in 100 mL of distilled water.[10]
-
1,10-Phenanthroline Solution (0.01 M): Dissolve 198 mg of 1,10-phenanthroline in 100 mL of distilled water.[10]
-
Ninhydrin Solution (0.5%): Dissolve 500 mg of ninhydrin powder in 100 mL of distilled water.[10]
-
Saturated Sodium Bicarbonate Solution: Add an excess of NaHCO₃ to 100 mL of distilled water and stir for 20 minutes. Filter the solution to remove undissolved solid.[10]
3. Measurement Procedure:
-
Pipette aliquots of the standard folic acid working solution (100 µg/mL) into a series of 10 mL volumetric flasks to create concentrations ranging from 1.0 to 35.0 µg/mL.[10]
-
To each flask, add 1.5 mL of 0.05 M ferric chloride and 2.5 mL of 0.01 M 1,10-phenanthroline solution.[10]
-
Mix the contents well and allow the reaction to proceed for 15 minutes with occasional shaking.[10]
-
Dilute to the mark with distilled water.
-
Measure the absorbance of the resulting colored complex at 505 nm against a reagent blank prepared in the same manner without folic acid.[10]
-
Construct a calibration curve and determine the concentration of the unknown sample as described in Protocol 1.
Visualized Workflows
The following diagrams illustrate the general workflow for the spectrophotometric analysis of folic acid.
Caption: General workflow for spectrophotometric analysis of folic acid.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C19H23N7O8 | CID 135564683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. japtronline.com [japtronline.com]
- 5. researchgate.net [researchgate.net]
- 6. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]
- 7. Development and Validation of Direct UV-Spectrophotometric Methods for the Analysis of Folic Acid in Bulk and Dosage Form | Omer | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 8. A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols: The Effect of Folic Acid Dihydrate on Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid, a synthetic form of the B vitamin folate, plays a crucial and dual role in the context of cancer. It is essential for one-carbon metabolism, which is fundamental for DNA synthesis, repair, and methylation. These processes are critical for the proliferation of all dividing cells, including cancer cells. Consequently, the folate pathway is a key target for some chemotherapeutic agents. However, emerging evidence suggests that folic acid can also directly influence intracellular signaling pathways that regulate cell proliferation, survival, and migration, often in a cell-type and concentration-dependent manner.
These application notes provide a comprehensive overview of the effects of folic acid dihydrate on cancer cell proliferation and detailed protocols for assessing these effects.
The Dichotomous Role of Folic Acid in Cancer
Folic acid's impact on cancer is complex. On one hand, adequate folate levels are necessary to prevent DNA damage that can lead to malignant transformation. On the other hand, once cancer is established, the high proliferative rate of tumor cells leads to an increased demand for folate to support nucleotide synthesis. This dependency is exploited by antifolate drugs like methotrexate, which block folate metabolism and inhibit cancer cell growth.
Furthermore, many cancer cells overexpress folate receptors (FRs), particularly FOLR1 (FR-α).[1] This overexpression is not only linked to increased folate uptake to fuel proliferation but also to the activation of downstream signaling pathways that can promote cancer progression.
Key Signaling Pathways Influenced by Folic Acid
Folic acid has been shown to modulate several key signaling pathways in cancer cells, often initiated by its binding to folate receptors.
JAK-STAT3 Signaling Pathway
Binding of folic acid to FOLR1 can trigger the activation of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This activation is often dependent on the co-receptor gp130.[2] Upon activation, STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis.[2][3]
Caption: Folic Acid-induced JAK-STAT3 Signaling Pathway.
ERK1/2 Signaling Pathway
Folic acid can also stimulate the Extracellular signal-Regulated Kinase (ERK1/2) pathway. This can occur through FOLR1 interacting with other membrane-associated proteins, such as the proto-oncogene tyrosine-protein kinase Src (c-Src).[4] Activation of the ERK1/2 pathway is a central mechanism for promoting cell proliferation and survival in many cancer types.
Caption: Folic Acid-induced ERK1/2 Signaling Pathway.
Quantitative Data on this compound's Effect on Cancer Cell Proliferation
The following tables summarize the observed effects of folic acid on the proliferation of various cancer cell lines. It is important to note that the effects can be dose-dependent and vary between cell lines.
| Cell Line | Cancer Type | Folic Acid Concentration | Incubation Time | Effect on Proliferation | Reference |
| HT-29 | Colon Cancer | 100 ng/mL vs 10 ng/mL | Not Specified | 2.4-fold higher growth rate at 100 ng/mL.[5] | [5] |
| MCF-7 | Breast Cancer | 0.1, 1, 50, 250, 500 µg/mL | 6 days | Enhanced cell growth at all concentrations. | [6] |
| Caco-2 | Colorectal Cancer | 0.1, 1, 50, 250, 500 µg/mL | 6 days | No significant difference at low concentrations; contrasting trend at higher concentrations. | [6] |
| Hs578T | Breast Cancer | 100 nmol/l | 72 hours | Increased pathways associated with cell proliferation.[6] | [6] |
| MCF10A | Non-transformed Breast | 100 nmol/l | 72 hours | Increased pathways associated with proliferation of tumor cell lines.[6] | [6] |
| COLO-205 | Colon Cancer | 10 µM | Not Specified | Decreased proliferation rate.[7] | [7] |
| MOLT-4 | Leukemia | 4.982 ± 0.2 to 36.52 ± 1.46 µM | Not Specified | IC50 values in this range for folic acid analogs.[8] | [8] |
| HOP-92 | Lung Cancer | 4.982 ± 0.2 to 36.52 ± 1.46 µM | Not Specified | IC50 values in this range for folic acid analogs.[8] | [8] |
| T47D | Breast Cancer | 4.982 ± 0.2 to 36.52 ± 1.46 µM | Not Specified | IC50 values in this range for folic acid analogs.[8] | [8] |
| Cell Line | Cancer Type | Folic Acid Concentration (IC50) | Assay | Reference |
| OVCAR3 | Ovarian Cancer | 50 nM (in 2.27 µM folic acid medium) | Clonogenic Assay | [9] |
| SW626 | Ovarian Cancer | 500 nM (in 2.27 µM folic acid medium) | Clonogenic Assay | [9] |
| IGROV1 | Ovarian Cancer | 1000 nM (in 2.27 µM folic acid medium) | Clonogenic Assay | [9] |
| SKOV3 | Ovarian Cancer | 8 nM | Clonogenic Assay | [9] |
Experimental Workflow for Assessing Folic Acid's Effect on Cancer Cell Proliferation
A typical experimental workflow to investigate the impact of this compound on cancer cell proliferation involves several key stages, from cell culture preparation to data analysis.
References
- 1. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT Signalling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folic acid inhibits COLO-205 colon cancer cell proliferation through activating the FRα/c-SRC/ERK1/2/NFκB/TP53 pathway: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High folic acid increases cell turnover and lowers differentiation and iron content in human HT29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Folic acid induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folic acid inhibits COLO-205 colon cancer cell proliferation through activating the FRα/c-SRC/ERK1/2/NFκB/TP53 pathway:… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Role of membrane folate-binding protein in the cytotoxicity of 5,10-dideazatetrahydrofolic acid in human ovarian carcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Folic Acid Dihydrate and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the simultaneous quantification of folic acid dihydrate and its primary metabolites, including 5-methyltetrahydrofolate (5-MTHF), tetrahydrofolate (THF), and dihydrofolate (DHF), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and suitable for high-throughput analysis in clinical research and drug development settings. Detailed experimental procedures, data analysis guidelines, and visualizations of the metabolic pathway and experimental workflow are presented.
Introduction
Folic acid (Vitamin B9) is an essential nutrient that, in its reduced form as tetrahydrofolate, acts as a crucial cofactor in one-carbon transfer reactions.[1] These reactions are fundamental for the biosynthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA, and for the metabolism of several amino acids.[2] The biologically active forms of folic acid are its metabolites, primarily 5-methyltetrahydrofolate (5-MTHF), which is the most abundant folate in human plasma.[3] Dysregulation of folate metabolism has been implicated in various pathological conditions, including neural tube defects, cardiovascular diseases, and cancer.[4][5]
Accurate and sensitive quantification of folic acid and its metabolites is therefore critical for understanding their physiological roles and for the development of therapeutic interventions. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and ability to multiplex the analysis of multiple analytes in complex biological samples.[1][6][7] This document outlines a robust LC-MS/MS method for the analysis of this compound and its key metabolites.
Folic Acid Metabolic Pathway
Folic acid from dietary sources or supplements is metabolically inactive and must be reduced to its active form, tetrahydrofolate (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR) in a two-step reduction, with dihydrofolate (DHF) as an intermediate.[2] THF can then be converted into various derivatives that participate in one-carbon metabolism. A key metabolite is 5,10-methylenetetrahydrofolate, which can be either used for the synthesis of thymidylate, a precursor for DNA synthesis, or be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF) by methylenetetrahydrofolate reductase (MTHFR).[5][8] 5-MTHF then serves as the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.[5]
Caption: Folic Acid Metabolic Pathway.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for accurate folate analysis, as these compounds are susceptible to oxidation and degradation.[1] Two common methods are protein precipitation (PPT) and solid-phase extraction (SPE).
a) Protein Precipitation (for Plasma/Serum): This method is rapid and suitable for high-throughput analysis.[6][9]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., ¹³C₅-5-MTHF, ¹³C₅-Folic Acid).
-
Add 300 µL of ice-cold acetonitrile or methanol containing an antioxidant such as 1% ascorbic acid or 0.1% 2-mercaptoethanol to precipitate proteins.[9][10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (for Cleaner Samples): SPE provides a cleaner extract, reducing matrix effects, and is beneficial for lower concentration analytes.[1][11]
-
To 200 µL of serum, add 20 µL of the internal standard mixture and 400 µL of SPE sample buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH 3.2).[1]
-
Condition a phenyl SPE plate (e.g., 50 mg) with methanol followed by equilibration with the SPE sample buffer.[11]
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid, pH 3.4).[1]
-
Elute the analytes with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid with an antioxidant).[1]
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
LC-MS/MS Analysis Workflow
The overall workflow for the LC-MS/MS analysis of folic acid and its metabolites involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: LC-MS/MS Experimental Workflow.
Liquid Chromatography Conditions
-
HPLC System: A binary pump HPLC system capable of delivering accurate gradients.[1]
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[1] Alternatively, a Pentafluorophenyl (PFP) column can provide different selectivity.[9]
-
Mobile Phase A: Water with 0.1% to 0.5% formic acid or acetic acid.[1][12]
-
Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile.[1][12]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 80 | 20 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.5 | 95 | 5 |
| 7.5 | 95 | 5 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[7]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for folate analysis.[1][13]
-
Ion Source Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
Quantitative Data
Table 1: MRM Transitions and MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Folic Acid (FA) | 442.2 | 295.1 | 20-25 |
| 442.2 | 176.1 | 30-35 | |
| 5-Methyl-THF (5-MTHF) | 460.2 | 313.1 | 20-25 |
| 460.2 | 156.1 | 35-40 | |
| Tetrahydrofolate (THF) | 446.2 | 299.1 | 20-25 |
| Dihydrofolate (DHF) | 444.2 | 297.1 | 20-25 |
| ¹³C₅-Folic Acid (IS) | 447.2 | 300.1 | 20-25 |
| ¹³C₅-5-MTHF (IS) | 465.2 | 318.1 | 20-25 |
Note: Optimal collision energies may vary between different mass spectrometer instruments and should be determined empirically.
Table 2: Method Performance Characteristics
| Analyte | Linearity Range | LLOQ (Lower Limit of Quantitation) | Intraday Precision (%CV) | Interday Precision (%CV) |
| Folic Acid (FA) | 0.25 - 20 ng/mL[10] | 0.25 ng/mL[10] | < 7.5%[13] | < 6.5%[13] |
| 5-Methyl-THF (5-MTHF) | 1.2 x 10⁻¹¹ - 3.2 x 10⁻⁷ mol/L[13] | 1.2 x 10⁻¹¹ mol/L[13] | < 8.6%[13] | < 9.0%[13] |
| Various Folates | 25 pg/mL - 1000 ng/mL[1] | pg/mL levels[1] | < 10%[1] | < 10%[1] |
LLOQ and precision values are representative and may vary depending on the specific laboratory and instrumentation.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of this compound and its key metabolites in biological samples. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, can be adapted for various research and clinical applications. The provided quantitative data and performance characteristics demonstrate the robustness of the method, making it a valuable tool for professionals in drug development and life sciences research.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Folate - Wikipedia [en.wikipedia.org]
- 3. bevital.no [bevital.no]
- 4. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Simultaneous quantitation of folates, flavins and B6 metabolites in human plasma by LC–MS/MS assay: Applications in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. mdpi.com [mdpi.com]
- 13. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Folic Acid Dihydrate in Embryonic Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of folic acid dihydrate in embryonic development studies. This document includes summaries of key quantitative data, detailed experimental protocols for various model organisms, and visualizations of relevant biological pathways and workflows.
Introduction
Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous biological processes, most notably nucleotide synthesis and methylation reactions.[1] Its role in embryonic development is paramount, with deficiencies linked to severe congenital abnormalities, including neural tube defects (NTDs).[2][3] Conversely, recent studies have begun to investigate the potential adverse effects of excessive folic acid intake.[4][5] This document outlines established methodologies for studying the effects of this compound in key embryological models.
Data Presentation: Quantitative Effects of Folic Acid on Embryonic Development
The following tables summarize quantitative data from studies investigating the impact of folic acid on various developmental parameters.
Table 1: Effect of Folic Acid Supplementation on Rat Embryo Development under Hypoxic Conditions
| Group | Treatment | Morphological Score (Mean ± SD) | Somite Number (Mean ± SD) | Crown-Rump Length (mm, Mean ± SD) |
| Control | Normoxia | 55.0 ± 2.7 | 27.5 ± 1.5 | 3.9 ± 0.2 |
| Hypoxia | Hypoxia | 35.0 ± 3.1 | 18.0 ± 2.1 | 2.8 ± 0.3* |
| H1FA | Hypoxia + 1 mmol Folic Acid | 45.0 ± 3.5# | 23.0 ± 2.5# | 3.4 ± 0.3# |
| H2FA | Hypoxia + 2 mmol Folic Acid | 48.0 ± 3.2# | 25.0 ± 2.0# | 3.6 ± 0.2# |
*Data adapted from a study on Wistar rat embryos cultured for 48 hours.[6][7] *p<0.05 compared to Control; #p<0.05 compared to Hypoxia.
Table 2: Gene Expression Changes in Folate-Deficient Mouse Embryos
| Gene Category | Number of Upregulated Genes | Number of Downregulated Genes | Total Differentially Expressed Genes |
| Overall | 599 | 238 | 837 |
| Cardiovascular System Development | 58 | 15 | 73 |
| Tissue Development | 123 | 45 | 168 |
| Cellular Development | 150 | 55 | 205 |
*Data from microarray analysis of gestational day 9.5 Folr1-/- (folate receptor 1 knockout) mouse embryos, representing a model of folate deficiency.[1][8] A ≥ 1.5-fold change with a p-value ≤ 0.05 was considered significant.
Table 3: Effects of High Folic Acid Intake on Mouse Embryonic Development
| Maternal Diet | Embryonic Delay (%) | Growth Retardation (%) | Cardiac Defects (Ventricular Septal Defects, %) |
| Control Diet (2 mg/kg folic acid) | 15 | 10 | 5 |
| Folic Acid-Supplemented Diet (FASD; 20 mg/kg folic acid) | 45 | 35 | 25* |
*Data from a study on Mthfr+/+ mice at 10.5 days post coitum.[4] *p<0.05 compared to Control Diet.
Table 4: Dose-Dependent Effects of Folic Acid on Zebrafish Embryo Cardiac Development
| Folic Acid Concentration (µM) | Pericardial Edema (%) | Heart Looping Defect (%) |
| 0 (Control) | 5 | 8 |
| 100 | 8 | 10 |
| 250 | 20 | 25 |
| 500 | 45 | 50 |
| 1000 | 70 | 75 |
*Data from a study on zebrafish embryos exposed to varying concentrations of folic acid from 16 hours post-fertilization (hpf).[9][10] *p<0.05 compared to Control.
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway
Folic acid is a critical component of the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (DNA and RNA) and for methylation reactions that regulate gene expression.[1][3]
Caption: Folic acid's role in one-carbon metabolism.
Experimental Workflow: Rat Whole Embryo Culture for Teratogenicity Studies
This workflow outlines the key steps for assessing the effects of folic acid on rat embryonic development under hypoxic conditions.
Caption: Rat whole embryo culture experimental workflow.
Experimental Workflow: Gene Expression Analysis in Folate-Deficient Mouse Embryos
This workflow details the process of identifying gene expression changes in a mouse model of folic acid deficiency.
Caption: Gene expression analysis workflow.
Experimental Protocols
Protocol 1: Rat Whole Embryo Culture Under Hypoxic Conditions
This protocol is adapted from studies investigating the protective effects of folic acid on rat embryos exposed to hypoxia.[6][7]
Materials:
-
Timed-pregnant Wistar rats (gestational day 9.5)
-
This compound (Sigma-Aldrich)
-
Sterile distilled water
-
Rat serum
-
Culture bottles (20 ml)
-
Rotating culture system
-
Incubator with controlled O2 and CO2
-
Dissecting microscope and tools
Procedure:
-
Preparation of Folic Acid Stock Solution:
-
Dissolve 2.207 g of this compound in 500 ml of sterile distilled water to create a stock solution.[6]
-
Sterile filter the solution.
-
-
Preparation of Culture Medium:
-
Embryo Explantation:
-
On day 9.5 of gestation, euthanize the pregnant rat.
-
Under a dissecting microscope, dissect the uterus and isolate the decidual swellings.
-
Carefully open the decidua and Reichert's membrane to expose the embryo within the visceral yolk sac.
-
Ensure the ectoplacental cone remains intact.
-
-
Embryo Culture:
-
Place one embryo per culture bottle.
-
Place the bottles in a rotator (30-40 rpm) inside an incubator at 37°C.
-
-
Gassing Regimen:
-
Normoxic Groups (Control): Gas with 5% O2, 5% CO2, 90% N2 for the first 24 hours, followed by 20% O2, 5% CO2, 75% N2 for the next 24 hours.
-
Hypoxic Groups: Gas with a reduced oxygen concentration (e.g., 5% O2) for the entire 48-hour culture period.
-
-
Morphological Assessment:
-
After 48 hours, remove embryos from the culture.
-
Assess viability based on the presence of a heartbeat and yolk sac circulation.
-
Under a dissecting microscope, score the embryos based on a morphological scoring system (e.g., Brown and Fabro).
-
Measure the crown-rump length and count the number of somite pairs.
-
Protocol 2: Analysis of Gene Expression in Folate-Deficient Mouse Embryos via Microarray
This protocol is based on studies using Folr1 knockout mice to investigate the effects of folate deficiency on the embryonic transcriptome.[1][8]
Materials:
-
Gestational day 9.5 Folr1+/+ (wild-type) and Folr1-/- (knockout) mouse embryos
-
TRIzol reagent (Invitrogen) or similar RNA extraction kit
-
Affymetrix Mouse Expression Array 430A or similar microarray platform
-
RNA labeling and hybridization kits (e.g., Affymetrix)
-
Microarray scanner
-
Gene expression analysis software (e.g., Ingenuity Pathway Analysis)
Procedure:
-
Embryo Collection and Genotyping:
-
Collect embryos at gestational day 9.5 from Folr1+/- intercrosses.
-
Use a portion of the yolk sac for genotyping to identify Folr1+/+ and Folr1-/- embryos.
-
-
RNA Extraction:
-
Immediately homogenize the embryonic tissue in TRIzol reagent.
-
Follow the manufacturer's protocol to extract total RNA.
-
Assess RNA quality and quantity using a spectrophotometer and/or bioanalyzer.
-
-
Microarray Hybridization:
-
Synthesize biotin-labeled cRNA from the total RNA.
-
Fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to the microarray chip overnight.
-
Wash and stain the arrays according to the manufacturer's protocol.
-
-
Data Acquisition and Analysis:
-
Scan the microarrays to generate signal intensities.
-
Normalize the raw data.
-
Identify differentially expressed genes between Folr1+/+ and Folr1-/- embryos using appropriate statistical tests (e.g., t-test with Benjamini-Hochberg correction for multiple testing). Set a fold-change and p-value cutoff (e.g., ≥ 1.5-fold change, p ≤ 0.05).
-
-
Pathway Analysis:
-
Upload the list of differentially expressed genes into a pathway analysis tool like Ingenuity Pathway Analysis.
-
Identify significantly affected canonical pathways, biological functions, and gene networks.
-
Protocol 3: Assessment of Cardiac Defects in Zebrafish Embryos Exposed to High Folic Acid
This protocol is designed to evaluate the cardiotoxic effects of high concentrations of folic acid on zebrafish embryonic development.[9][10]
Materials:
-
Fertilized zebrafish embryos
-
This compound
-
Embryo medium (E3)
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
-
Methylcellulose (for immobilization)
Procedure:
-
Folic Acid Exposure:
-
Prepare a stock solution of folic acid in E3 medium.
-
From 16 hours post-fertilization (hpf), expose embryos to various concentrations of folic acid (e.g., 100 µM, 250 µM, 500 µM, 1000 µM) in a multi-well plate. Include a control group with E3 medium only.
-
Maintain the embryos at 28.5°C.
-
-
Phenotypic Analysis:
-
At 3 days post-fertilization (dpf), observe the embryos under a dissecting microscope.
-
Score for the presence of pericardial edema and heart looping defects.
-
-
Cardiac Function Imaging:
-
Anesthetize the embryos with tricaine.
-
Mount the embryos laterally in a drop of methylcellulose on a microscope slide.
-
Using a high-speed digital camera mounted on a microscope, record videos of the beating heart.
-
-
Data Analysis:
-
Use image analysis software to measure the following parameters from the recorded videos:
-
Heart Rate: Count the number of ventricular contractions per minute.
-
Ventricular Dimensions: Measure the major and minor axes of the ventricle at end-diastole and end-systole.
-
Stroke Volume and Cardiac Output: Calculate these parameters based on the ventricular dimensions.
-
Fractional Shortening: Calculate the percentage change in ventricular diameter between diastole and systole.
-
-
Conclusion
The methodologies and data presented in these application notes provide a robust framework for investigating the multifaceted roles of this compound in embryonic development. These protocols can be adapted to address specific research questions, from elucidating the molecular mechanisms of folate action to assessing the teratogenic potential of novel compounds. The use of multiple model systems, as outlined, allows for a comprehensive understanding of the developmental effects of both folic acid deficiency and excess.
References
- 1. Analysis of Apoptosis in Zebrafish Embryos by Whole-mount Immunofluorescence to Detect Activated Caspase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Embryonic Suspensor Cell Death by Whole-Mount TUNEL Assay in Tobacco [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Functional Cardiac Imaging in Zebrafish Embryos Using Standard Microscopy and Video Analysis: Applications in Environmental and Biomedical Research [jove.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Functional Cardiac Imaging in Zebrafish Embryos Using Standard Microscopy and Video Analysis: Applications in Environmental and Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression profiling of mouse embryos with microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting folic acid dihydrate precipitation in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with folic acid dihydrate in Phosphate-Buffered Saline (PBS).
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound solutions in PBS.
Issue 1: this compound is not dissolving in PBS.
-
Question: I am trying to dissolve this compound directly in PBS at a neutral pH, but it is not dissolving. What is wrong?
-
Answer: this compound has very low solubility in aqueous solutions with a neutral or acidic pH.[1][2] It is practically insoluble in water and most organic solvents under these conditions. The solubility of folic acid is highly pH-dependent, with significantly increased solubility in alkaline solutions.[2][3][4] Direct dissolution in standard PBS (pH 7.4) is often unsuccessful, especially at higher concentrations.
Issue 2: A precipitate forms after dissolving this compound and adjusting the pH.
-
Question: I dissolved this compound in an alkaline solution and then adjusted the pH back to neutral with acid, but a precipitate formed. Why did this happen?
-
Answer: When you lower the pH of a concentrated folic acid solution, you decrease its solubility. Acidifying a solution of dissolved folic acid below a pH of about 6 can lead to its precipitation out of the supersaturated solution.[1] It is crucial to work with concentrations that are soluble at the final pH of your working solution.
Issue 3: The this compound solution is unstable and degrades over time.
-
Question: My this compound solution in PBS appears to be losing its potency or changing color. What could be the cause?
-
Answer: Folic acid is sensitive to light and can be degraded by UV radiation.[5] It is recommended to protect folic acid solutions from light by using amber vials or wrapping containers in foil. Additionally, alkaline solutions of folic acid are more stable in the dark, but heating can destroy both alkaline and acidic solutions.[5] For maximum stability, it is best to prepare fresh solutions and avoid long-term storage, especially of aqueous solutions which are not recommended to be stored for more than one day.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve this compound for use in a PBS-based experiment?
A1: The recommended method is to first prepare a concentrated stock solution in an appropriate solvent and then dilute it into your PBS buffer. There are two common methods for preparing the stock solution:
-
Alkaline Solution Method: Dissolve the this compound in a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH) or sodium bicarbonate solution, where its solubility is significantly higher.[7][8] This alkaline stock solution can then be carefully diluted into the PBS to the desired final concentration. Be mindful of the final pH of your solution.
-
Organic Solvent Method: Folic acid is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[9] You can prepare a concentrated stock solution in DMSO and then dilute it into the PBS. This method is often preferred for cell culture applications.
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of folic acid varies significantly with the solvent and pH. The following table summarizes the approximate solubility in common laboratory solvents.
| Solvent | Approximate Solubility |
| Water (pH < 5) | Insoluble[5] |
| Water (neutral pH) | Very slightly soluble |
| 0.1 M NaOH | Soluble |
| 1 M NaOH | ~50 mg/mL[5][7] |
| DMSO | ~20-44 mg/mL |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL[9] |
Q3: How does temperature affect the solubility and stability of this compound in PBS?
Q4: Can I store a stock solution of this compound?
A4: It is generally recommended to prepare fresh aqueous solutions of folic acid for each experiment.[6] If you need to store a stock solution, it is best to prepare it in DMSO, aliquot it into single-use vials, and store it at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Alkaline stock solutions can be stored for a short period in the dark at 2-8°C, but their stability should be verified for your specific application.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using Sodium Hydroxide
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in 0.1 M NaOH.
-
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, deionized water
-
Sterile conical tubes or vials
-
Calibrated balance and pH meter
-
-
Procedure:
-
Weigh out 10 mg of this compound powder and place it in a sterile conical tube.
-
Add 1 mL of 0.1 M NaOH to the tube.
-
Vortex or gently agitate the solution until the this compound is completely dissolved. The solution should be a clear, yellowish-orange color.
-
Verify that the pH of the stock solution is alkaline.
-
Store the stock solution protected from light at 2-8°C for short-term use or aliquot and freeze at -20°C for longer-term storage.
-
Protocol 2: Preparation of this compound Stock Solution using DMSO
This protocol outlines the preparation of a 10 mg/mL stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile conical tubes or vials
-
Calibrated balance
-
-
Procedure:
-
Weigh out 10 mg of this compound powder and place it in a sterile conical tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex or gently agitate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use vials.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
Caption: Recommended workflow for dissolving this compound for use in PBS.
Caption: Troubleshooting logic for this compound precipitation in PBS.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH on the dissolution of folic acid supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stability of folic acid in 25% dextrose, 3.5% amino acids, and multivitamin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sj.ctu.edu.vn [sj.ctu.edu.vn]
Technical Support Center: Optimizing Folic Acid Dihydrate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing folic acid dihydrate concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is folic acid concentration a critical parameter in cell culture?
A1: Folic acid is a crucial B vitamin that acts as a precursor for tetrahydrofolate (THF), a key cofactor in one-carbon metabolism.[1][2] This metabolic pathway is essential for the synthesis of nucleotides (purines and thymidylate) required for DNA synthesis and repair, as well as for the methylation of DNA, RNA, and proteins.[2][3] Therefore, the concentration of folic acid can significantly impact cell proliferation, differentiation, viability, and genetic stability.[4][5] An imbalance, either deficiency or excess, can lead to detrimental effects on cellular processes.
Q2: What is the typical concentration range for folic acid in cell culture media?
A2: Standard cell culture media formulations often contain folic acid at a concentration of approximately 4 mg/L (around 9 µM).[4][6] However, the optimal concentration is highly dependent on the specific cell line and experimental objectives. Some common media formulations and their folic acid concentrations are listed in the table below.
Q3: How does folic acid concentration affect different cell lines?
A3: The effects of folic acid concentration are cell-type specific. For instance, in HT-29 human colon cancer cells, increasing folic acid from 10 ng/mL to 100 ng/mL has been shown to increase proliferation and apoptosis.[7] In some breast cancer cell lines (MCF10A and Hs578T), folic acid treatment has been observed to decrease apoptosis and increase proliferation-related pathways.[8][9] Conversely, both deficiency and supra-physiological levels of folic acid can lead to decreased global DNA methylation in human lymphoblastoid cell lines.[3] For Chinese Hamster Ovary (CHO) cells, folate deficiency can induce growth arrest, apoptosis, and increase genetic damage from mutagens.[5][9]
Q4: How should I prepare a stock solution of this compound?
A4: this compound has low solubility in water at neutral pH.[6] To prepare a stock solution, it is recommended to dissolve the powder in an alkaline solution. 1 M NaOH or a sodium bicarbonate solution can be used.[6][10][11][12] It is advisable to prepare a concentrated stock solution and then dilute it into the culture medium to the desired final concentration, minimizing the volume of the alkaline solvent added. The stock solution should be sterilized by filtration through a 0.22 µm filter before being added to the sterile culture medium.
Q5: How stable is folic acid in solution and how should it be stored?
A5: Folic acid is sensitive to light and can be inactivated by UV radiation.[6] Alkaline solutions of folic acid are relatively stable when stored in the dark.[6] It is recommended to store stock solutions at -20°C in light-protected aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Folic Acid Stock Solution or Media | - Low solubility of folic acid at neutral or acidic pH.[6]- High concentration of folic acid exceeding its solubility limit. | - Ensure the solvent is sufficiently alkaline (e.g., 1 M NaOH, sodium bicarbonate solution) before adding folic acid powder.[10][11]- Prepare a more dilute stock solution.- Warm the solution slightly to aid dissolution, but avoid excessive heat as it can degrade folic acid.[6] |
| Poor Cell Growth or Viability | - Sub-optimal folic acid concentration (deficiency or excess).[5][9]- Degradation of folic acid in the medium due to light exposure.[6]- Incorrect pH or osmolality of the final medium after adding the folic acid stock solution. | - Perform a dose-response experiment to determine the optimal folic acid concentration for your specific cell line (see Experimental Protocol below).- Protect media and stock solutions from light by using amber bottles or wrapping containers in foil.- After adding the folic acid stock, check and, if necessary, adjust the pH of the final culture medium to the optimal range for your cells (typically 7.2-7.4). Verify the osmolality of the final medium. |
| Inconsistent Experimental Results | - Instability of folic acid in the culture medium over time.- Variability in the preparation of folic acid stock solutions.- Cell line has adapted to a specific folic acid concentration. | - Prepare fresh folic acid-supplemented medium for each experiment or for long-term cultures, change the medium regularly.- Prepare a large, single batch of folic acid stock solution and store it in single-use aliquots at -20°C.- If using a new cell stock, allow the cells to acclimate to the experimental folic acid concentration for a few passages before starting the experiment. |
| Difficulty Dissolving Folic Acid Powder | - Inadequate alkalinity of the solvent.[13]- Using water or a neutral buffer as the solvent. | - Use a small volume of 1 M NaOH to dissolve the powder completely before diluting with water or buffer.[12]- Alternatively, dissolve in a sodium bicarbonate solution, which is also a component of many cell culture media.[11] |
Data Presentation
Table 1: Folic Acid Concentration in Common Cell Culture Media
| Media Formulation | Folic acid Concentration (mg/L) | Folic acid Concentration (µM) |
| DMEM | 4.0 | 9.1 |
| RPMI-1640 | 1.0 | 2.3 |
| Ham's F-12 | 1.3 | 3.0 |
| McCoy's 5A | 10.0 | 22.6 |
| Iscove's Modified Dulbecco's Medium (IMDM) | 4.0 | 9.1 |
| Medium 199 | 0.01 | 0.023 |
Table 2: Effects of Varying Folic Acid Concentrations on Different Cell Lines
| Cell Line | Concentration Range Tested | Observed Effects | Reference |
| HT-29 (Colon Cancer) | 0, 100, 10,000 ng/mL | 100 ng/mL increased proliferation; 10,000 ng/mL decreased proliferation. | [14] |
| MCF10A (Non-transformed Breast) | 100 nmol/l | Decreased apoptosis and cell death pathways; increased cell proliferation pathways. | [8][15] |
| Hs578T (Breast Cancer) | 100 nmol/l | Decreased apoptosis and cell death pathways; increased cell proliferation and survival pathways. | [8][15] |
| CHO (Chinese Hamster Ovary) | Folate-deficient vs. standard medium | Folate deficiency led to growth arrest, apoptosis, and increased DNA damage.[5][9] | |
| Embryonic Neural Stem Cells | 4 mg/L (control), 8 mg/L, 44 mg/L | Dose-dependent increase in cell proliferation. | [16] |
| Jurkat (T-cell leukemia) | 30 or 100 nM (5-MTHF or folic acid) | No significant effect on cytolytic activity. | [17] |
| HEK293 (Human Embryonic Kidney) | With and without folic acid | Folic acid presence supports cell growth. | [18] |
Experimental Protocols
Protocol: Determination of Optimal this compound Concentration Using a Dose-Response Assay
This protocol outlines a general method to determine the optimal folic acid concentration for a specific cell line by assessing cell proliferation.
1. Materials:
- Cell line of interest
- Folate-free basal medium (e.g., custom formulation of DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS), dialyzed to remove endogenous folates is recommended
- This compound powder
- 1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate solution
- Sterile, deionized water
- 96-well cell culture plates
- Cell proliferation assay reagent (e.g., MTT, WST-1, or resazurin-based)
- Plate reader (spectrophotometer or fluorometer)
2. Preparation of Folic Acid Stock Solution: a. Prepare a 10 mM folic acid stock solution. Weigh out 4.414 mg of this compound (MW: 441.4 g/mol ) and dissolve it in a small volume of 1 M NaOH (e.g., 100 µL). b. Once dissolved, bring the final volume to 1 mL with sterile, deionized water. c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. d. Store the stock solution in light-protected aliquots at -20°C.
3. Experimental Setup: a. Culture the cells in their standard growth medium until they reach the desired confluence for passaging. b. Prepare a series of experimental media by supplementing the folate-free basal medium with various concentrations of folic acid. It is recommended to test a wide range, for example: 0 µM (negative control), 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Also include a positive control using the standard, folate-containing medium for your cell line. c. Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). d. For each folic acid concentration, seed at least 3-6 replicate wells. e. Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO₂).
4. Cell Proliferation Assay: a. At various time points (e.g., 24, 48, 72, and 96 hours), perform a cell proliferation assay according to the manufacturer's instructions. b. For an MTT assay, for example, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. c. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate until the formazan crystals are fully dissolved. d. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
5. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from the absorbance of the experimental wells. b. Plot the average absorbance (or a calculated cell number) against the folic acid concentration for each time point. c. The optimal folic acid concentration will be the one that results in the highest proliferation rate without showing signs of toxicity (a decrease in proliferation at higher concentrations).
Mandatory Visualizations
Caption: Workflow for determining optimal folic acid concentration.
Caption: Key reactions in the folic acid-dependent one-carbon metabolism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene-Environment Interactions, Folate Metabolism and the Embryonic Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folic acid mediates activation of the pro-oncogene STAT3 via the Folate Receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate deficiency increases genetic damage caused by alkylating agents and gamma-irradiation in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. proteopedia.org [proteopedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Folic acid promotes proliferation and differentiation of porcine pancreatic stem cells into insulin-secreting cells through canonical Wnt and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. himedialabs.com [himedialabs.com]
- 14. Folic Acid Treatment Directly Influences the Genetic and Epigenetic Regulation along with the Associated Cellular Maintenance Processes of HT-29 and SW480 Colorectal Cancer Cell Lines [mdpi.com]
- 15. Folic acid induces cell type-specific changes in the transcriptome of breast cancer cell lines: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Folic Acid Supplementation Stimulates Notch Signaling and Cell Proliferation in Embryonic Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural killer cell cytotoxicity is not regulated by folic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Folic Acid Dihydrate Stability in Long-Term Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of folic acid dihydrate in long-term cell culture media. Folic acid, a critical B vitamin, is susceptible to degradation, which can impact experimental reproducibility and outcomes.
Troubleshooting Guides
This section addresses common problems encountered during cell culture experiments related to folic acid instability.
Issue 1: Gradual Decline in Cell Proliferation and Viability in Long-Term Cultures
Question: My cells, which are known to be folate-dependent, show decreased proliferation and viability over several weeks in culture, even with regular media changes. Could this be related to folic acid degradation?
Answer: Yes, a gradual decline in cell health in long-term cultures can be a symptom of folic acid degradation. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion can lead to reduced cell growth and apoptosis.
Troubleshooting Steps:
-
Review Media Storage and Handling:
-
Light Exposure: Are you protecting your media from light? Folic acid is highly sensitive to photodegradation, especially from UV and visible light.[1][2][3][4] Always store media in the dark.
-
Temperature: Is the media stored at the recommended temperature (typically 2-8°C)? While refrigeration is standard, prolonged storage can still lead to degradation. Avoid repeated warming and cooling of the entire media bottle. Aliquoting the media for daily use is recommended.
-
Age of Media: Are you using freshly prepared or recently purchased media? The stability of folic acid in liquid media can decline over time, even under ideal storage conditions. Commercial preparations often have a shelf life of up to 18 months when stored at 2-8°C and protected from light.[5]
-
-
Assess Incubator Conditions:
-
Incubator Light: Does your incubator have an internal light that is frequently on? The cumulative exposure to light during incubation can contribute to folic acid degradation. Minimize the time the incubator door is open.
-
-
Consider Media Composition:
-
Riboflavin Content: Does your medium contain high concentrations of riboflavin? Riboflavin can accelerate the photodegradation of folic acid.[1][6] If your application allows, consider using a medium with a lower riboflavin concentration or ensure strict light protection.
-
Ascorbic Acid: The presence of ascorbic acid can have a dual role, either protecting against or accelerating folic acid degradation depending on the presence of light.[1]
-
-
Quantitative Analysis (Optional but Recommended):
-
If the problem persists, consider quantifying the folic acid concentration in your media at the beginning and end of a typical culture period. A significant drop would confirm degradation as the root cause. Refer to the "Experimental Protocols" section for a suitable HPLC method.
-
Issue 2: Inconsistent Experimental Results Between Batches
Question: I am observing significant variability in my experimental results (e.g., drug efficacy, metabolic assays) between different batches of experiments run at different times. Could folic acid stability be a contributing factor?
Answer: Absolutely. Inconsistent folic acid concentration can lead to variability in cell metabolism and response to treatments, resulting in poor experimental reproducibility.
Troubleshooting Steps:
-
Standardize Media Preparation and Storage:
-
Stock Solutions: If you prepare your own media or supplement with a folic acid stock solution, ensure the stock is prepared and stored correctly. Folic acid is poorly soluble in water at neutral pH.[2][4] A common method is to dissolve it in a dilute NaOH solution to create a concentrated stock, which is then filter-sterilized and stored in light-protected aliquots at -20°C.[5][7] However, be mindful that freeze-thaw cycles may cause precipitation.[5]
-
Lot-to-Lot Consistency: Are you using the same lot of powdered or liquid media for all experiments within a set? If not, there could be variations in the initial folic acid concentration.
-
-
Implement a "First-In, First-Out" (FIFO) System for Media Usage:
-
Use older batches of media before newer ones to ensure that the media is used within its recommended shelf life.
-
-
Protect from Light During Experiments:
-
During media changes and cell culture manipulations, work under subdued light conditions to the extent possible.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound to degrade in cell culture media?
A1: The primary factors are:
-
Light: Exposure to both UV and visible light is a major cause of degradation (photolysis).[1][3][4]
-
Temperature: Elevated temperatures accelerate degradation. While folic acid is relatively stable at lower temperatures, long-term storage at 37°C in an incubator will lead to gradual loss.[3][9][10]
-
pH: Folic acid is less stable in acidic conditions (below pH 6) and more stable in neutral to alkaline solutions.[1][9][11]
-
Oxygen: The presence of oxygen can contribute to oxidative degradation.[3]
-
Interactions with Other Media Components: Riboflavin (Vitamin B2) can act as a photosensitizer, accelerating the degradation of folic acid in the presence of light.[1][6] Thiamine degradation products and sometimes ascorbic acid can also negatively impact stability.[1]
Q2: How should I prepare and store a folic acid stock solution for supplementing my media?
A2: Due to its low solubility in water at neutral pH, it is recommended to:
-
Dissolve this compound powder in a small volume of 1 M NaOH to a concentration of about 50 mg/mL.[2][4][5][7]
-
Once dissolved, dilute it with cell culture grade water to your desired stock concentration.
-
Adjust the pH to a physiological range (7.2-7.4) if necessary, although the small volume added to the media usually does not significantly alter the final pH.
-
Sterilize the stock solution using a 0.22 µm filter.
-
Store the stock solution in small, single-use aliquots in amber or foil-wrapped tubes at -20°C to protect from light and minimize freeze-thaw cycles.[12]
Q3: What is the typical shelf life of folic acid in liquid cell culture media?
A3: Most commercially prepared liquid media containing folic acid have a recommended shelf life of 18 months when stored at 2-8°C and protected from light.[5] However, once the bottle is opened and used, the stability can be compromised. For opened media, it is best to use it within a month.
Q4: Can I autoclave my media after adding folic acid?
A4: No. Heating folic acid solutions, especially at non-neutral pH, will cause significant degradation.[2][4] Folic acid should be added to media after autoclaving and cooling, typically via sterile filtration.
Q5: Are there more stable alternatives to folic acid for cell culture?
A5: While folic acid is the most common form used, folinic acid (5-formyltetrahydrofolate) is sometimes used as it is a more reduced and biologically active form. However, fully oxidized folic acid is generally considered the most stable form for storage in media.[1] For specific applications requiring enhanced stability, chemically modified forms have been explored, but these are not standard components of commercially available media.[1]
Data Presentation
Table 1: Factors Influencing this compound Stability in Aqueous Solutions
| Parameter | Condition | Effect on Stability | Reference(s) |
| Light | UV or Visible Light Exposure | Significant degradation | [1][3][4][11] |
| Dark Storage | Increased stability | [1][2][4] | |
| Temperature | Refrigerated (2-8°C) | Generally stable for months | [5] |
| Room Temperature (25°C) | Gradual degradation | [5] | |
| Incubator (37°C) | Accelerated degradation over days/weeks | [1] | |
| High Temperatures (>70°C) | Rapid degradation | [1][10] | |
| pH | Acidic (< 6.0) | Less stable, precipitation may occur | [1][9][11] |
| Neutral to Alkaline (7.0 - 10.0) | More stable | [9][11] | |
| Other Components | Riboflavin (in light) | Accelerates degradation | [1][6] |
| Ascorbic Acid | Can accelerate or protect, depending on conditions | [1] | |
| Thiamine Degradation Products | Accelerates degradation | [1] | |
| Nicotinamide | Can enhance long-term stability | [1] |
Table 2: Photodegradation Rate of Folic Acid at Different pH Values
| pH | Rate Constant (k) min⁻¹ |
| 2.5 | 5.04 x 10⁻³ |
| 10.0 | 0.1550 x 10⁻³ |
| Data from a study on photodegradation by ultraviolet radiation in aqueous solution.[11] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Folic Acid in Cell Culture Media
This protocol provides a general framework for determining the concentration of folic acid in cell culture media samples. It is based on common reversed-phase HPLC methods.
Objective: To quantify the concentration of folic acid in fresh and used cell culture media to assess its stability under specific experimental conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound standard
-
Cell culture media samples (fresh and used)
-
Mobile phase components (e.g., 0.1% trifluoroacetic acid in water, acetonitrile)[13]
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Preparation of Standard Solutions: a. Prepare a 1 mg/mL stock solution of folic acid in 0.1 M NaOH. b. Perform serial dilutions of the stock solution in the mobile phase to create a series of standards with known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation: a. Collect cell culture media samples at specified time points (e.g., day 0, day 3, day 7). b. Centrifuge the samples at 10,000 x g for 10 minutes to remove cells and debris. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A common mobile phase is a gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be 80:20 (A:B).[13] c. Flow Rate: 1.0 - 1.5 mL/min.[13] d. Detection Wavelength: 280 nm or 290 nm.[13] e. Injection Volume: 20 µL. f. Run the standard solutions first to generate a calibration curve (peak area vs. concentration). g. Run the prepared media samples.
-
Data Analysis: a. Identify the folic acid peak in the chromatograms based on the retention time of the standard. b. Quantify the peak area for each sample. c. Use the calibration curve to determine the concentration of folic acid in each sample. d. Compare the concentrations at different time points to calculate the percentage of degradation.
Mandatory Visualizations
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folic acid BioReagent, cell culture mammalian, cell culture insect, cell culture plant, = 97 59-30-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 叶酸 BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture, ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsi.org [ijpsi.org]
Identifying and characterizing folic acid dihydrate degradation products.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with folic acid dihydrate. Here you will find information to help identify and characterize its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound is susceptible to degradation under various conditions, leading to the formation of several key impurities. The most commonly reported degradation products are:
-
Pterine-6-carboxylic acid (PCA) and p-aminobenzoyl-L-glutamic acid (PABGA) : These are the primary photoproducts formed under aerobic conditions when aqueous solutions of folic acid are exposed to UV radiation.[1][2] The degradation involves the cleavage of the C9-N10 bond.[3][4]
-
6-Formylpterin (Fop) and 6-Carboxypterin (Cap) : These are additional impurities that can result from the photo-oxidation of folic acid.[5]
-
Pteroic acid and p-Aminobenzoic acid (PABA) : These compounds are products of the hydrolytic degradation of folic acid.[3][6][7]
-
Other Impurities : The European Pharmacopoeia lists several other potential impurities (designated as Impurities A-H).[5] A novel impurity, 4-((2-amino-7-methyl-4-oxo-1,4-dihydropteridin-6-yl)amino)benzoic acid, has also been identified in commercial folic acid products.[5]
Q2: What environmental factors accelerate the degradation of this compound?
A2: The stability of this compound is significantly influenced by several environmental factors:
-
Light: Exposure to ultraviolet (UV) radiation is a major cause of degradation, leading to photolysis.[1][2][4][8][9]
-
pH: Folic acid is most stable in a pH range of 5 to 12 in aqueous solutions. The degradation rate increases significantly at a pH below 5.[2][8][10][11]
-
Temperature: Elevated temperatures can lead to thermal degradation.[8][10][12] However, one study showed that folic acid in a parenteral nutrition solution was stable for 48 hours regardless of temperature.[13]
-
Oxygen and Oxidizing Agents: The presence of oxygen is a factor in photodegradation.[1][8] Forced degradation studies often use oxidizing agents like hydrogen peroxide to simulate oxidative stress.[14]
-
Electron Beam Irradiation: This is another factor that can cause degradation.[4][8]
Q3: What analytical methods are recommended for identifying and quantifying folic acid degradation products?
A3: Several analytical techniques are commonly employed for the separation, identification, and quantification of folic acid and its degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used method due to its ability to separate complex mixtures.[1][5][15] Stability-indicating HPLC methods have been developed to resolve folic acid from its impurities and degradation products.[15]
-
Thin-Layer Chromatography (TLC): TLC is another chromatographic technique used for the identification of photoproducts.[1]
-
UV-Vis Spectrophotometry: This method can be used to quantify folic acid and monitor its degradation, with a selective absorption wavelength of 285 nm in the presence of its degradation products.[1][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used for the determination of folate and its metabolites, including degradation products like 4-alpha-hydroxy-5-methyltetrahydrofolate.[16]
Troubleshooting Guides
Problem: Unexpected peaks are observed in my HPLC chromatogram when analyzing a folic acid sample.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Folic acid may have degraded due to exposure to light, improper pH, or high temperature. |
| 1. Review Sample Handling: Ensure the sample was protected from light during preparation and storage.[8][9] | |
| 2. Check pH of Solution: Verify that the pH of the sample and mobile phase are within the stable range for folic acid (pH 5-12).[11] | |
| 3. Control Temperature: Avoid exposing the sample to high temperatures.[12] | |
| 4. Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, subject a reference standard of folic acid to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) and compare the resulting chromatograms with your sample.[14] | |
| Contamination | The sample, solvent, or HPLC system may be contaminated. |
| 1. Analyze a Blank: Run a blank injection (mobile phase only) to check for system contamination. | |
| 2. Use Fresh Solvents: Prepare fresh mobile phase and sample diluent using high-purity solvents. | |
| 3. Clean the HPLC System: If contamination is suspected, flush the system with an appropriate cleaning solution. |
Problem: The concentration of folic acid in my formulation is decreasing over time during stability studies.
| Possible Cause | Troubleshooting Steps |
| Inadequate Formulation | The formulation may not be optimized to protect folic acid from degradation. |
| 1. Adjust pH: Ensure the pH of the formulation is in the optimal range for folic acid stability (pH 5-12).[11] | |
| 2. Add Antioxidants: Consider the addition of antioxidants to protect against oxidative degradation. | |
| 3. Use Light-Protective Packaging: Store the formulation in amber or opaque containers to prevent photodegradation.[8] | |
| Inappropriate Storage Conditions | The storage conditions may be too harsh. |
| 1. Review Storage Temperature: Store the formulation at the recommended temperature. While some studies show stability at room temperature, refrigeration is often preferred.[11] | |
| 2. Control Humidity: Protect the formulation from high humidity. |
Quantitative Data Summary
Table 1: Summary of Folic Acid Degradation Rates under Different Conditions
| Condition | Matrix | Degradation Rate | Reference |
| Long-term storage at -25°C | Human Serum | 5-methyltetrahydrofolate (5mTHF) decreased by 3.2% per year. | [16] |
| Folate measured as pABG declined at 0.98% per year. | [16] | ||
| Photodegradation (UV) | Aqueous Solution | Rate varies from 0.1550 x 10⁻³ min⁻¹ (pH 10.0) to 5.04 x 10⁻³ min⁻¹ (pH 2.5). | [2] |
| Thermal Treatment (>65°C) | Phosphate Buffer (pH 7) | Activation energy (Ea) for thermal degradation was 51.66 kJ mol⁻¹. | [12][17] |
| Long-term Storage (1 year) | Vitamin Juices | 46% decrease in concentration. | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Folic Acid
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on general ICH guidelines.[14]
-
Acid Hydrolysis:
-
Treat the folic acid sample with 0.1 M to 1 M hydrochloric acid or sulfuric acid.
-
Incubate at room temperature or elevate the temperature if no degradation is observed.
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Treat the folic acid sample with 0.1 M to 1 M sodium hydroxide or potassium hydroxide.
-
Incubate at room temperature or elevate the temperature if necessary.
-
Neutralize the sample before analysis.
-
-
Oxidative Degradation:
-
Treat the folic acid sample with a solution of hydrogen peroxide (e.g., 3-30%).
-
Store at room temperature and analyze at appropriate time points.
-
-
Thermal Degradation:
-
Expose the solid folic acid sample to dry heat (e.g., 60°C).
-
Analyze at various time points to determine the extent of degradation.
-
-
Photodegradation:
-
Expose the folic acid sample (solid or in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Use a control sample stored in the dark.
-
Protocol 2: HPLC Method for the Determination of Folic Acid and its Photodegradation Products
This method is adapted from a published procedure for the analysis of folic acid and its photodegradation products.[6]
-
Chromatographic System:
-
Column: µ-BondaPak C18
-
Detector: UV at 254 nm
-
Mobile Phase: Isocratic mixture of 0.017 M monobasic potassium phosphate, 20% aqueous tetrabutyl ammonium hydroxide solution, and methanol (870:15:250, v/v).
-
Flow Rate: As appropriate for the column dimensions.
-
Temperature: Ambient.
-
-
Sample Preparation:
-
Dissolve the folic acid sample in the mobile phase or a suitable solvent to achieve a concentration within the quantitation range.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Identify and quantify the peaks based on the retention times and response factors of reference standards for folic acid, p-aminobenzoic acid, pterine-6-carboxylic acid, p-aminobenzoyl-L-glutamic acid, and pteroic acid.
-
Visualizations
Caption: Primary degradation pathways of folic acid.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Detection, isolation, and characterization of a novel impurity from several folic acid products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatographic determination of folic acid and its photodegradation products in the presence of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openagrar.de [openagrar.de]
- 10. researchgate.net [researchgate.net]
- 11. mjpharm.org [mjpharm.org]
- 12. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of folic acid in 25% dextrose, 3.5% amino acids, and multivitamin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. Analytical recovery of folate and its degradation products in human serum stored at -25 degrees C for up to 29 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Folic Acid Dihydrate Interference with In-Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of folic acid dihydrate in various in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary physical and chemical properties of this compound that can cause interference in in-vitro assays?
A1: this compound possesses several properties that may interfere with in-vitro assays. Firstly, it has a distinct absorbance spectrum in the UV range, which can lead to artificially high readings in spectrophotometric assays.[1][2][3] Secondly, folic acid is fluorescent, and its fluorescence can be enhanced upon oxidation, potentially interfering with fluorescence-based assays.[4][5][6] Lastly, as a biologically active molecule, it can influence cellular processes such as proliferation and oxidative stress, which can indirectly affect the outcome of cell-based assays.[7][8][9]
Q2: Can this compound directly interact with assay reagents?
A2: While direct chemical interaction with all assay reagents is not extensively documented, folic acid's potential to act as a reducing agent suggests it could interfere with assays that rely on redox reactions, such as the MTT assay.[10] However, much of its "interference" in cell-based assays stems from its biological activity.
Q3: How does the pH of the assay buffer affect potential interference from this compound?
A3: The UV-Vis absorption spectrum of folic acid is highly dependent on pH.[11] Changes in pH can cause shifts in the absorbance maxima, which could either introduce or mitigate interference in spectrophotometric assays. It is crucial to maintain a consistent and appropriate pH throughout your experiments.
Troubleshooting Guides
Spectrophotometry-Based Assays (e.g., ELISA, protein quantification)
Q: My absorbance readings are unexpectedly high in the presence of this compound. What could be the cause and how can I fix it?
A: Cause: Folic acid has significant absorbance in the UV range, with pH-dependent maxima.[1][11] This intrinsic absorbance can artificially inflate your results. Degradation products of folic acid may also absorb light in a similar range.[1]
Solution:
-
Run a vehicle control: Always include a control group with this compound in the assay buffer without the analyte of interest to measure its background absorbance.
-
Wavelength selection: If possible, choose a wavelength for your measurement where folic acid has minimal absorbance.[1]
-
Standard curve: Ensure your standard curve is prepared in the same buffer, containing the same concentration of this compound as your samples.
| Property | Value | Reference |
| Absorbance Maxima (pH dependent) | ~256 nm, ~283 nm, ~366 nm | [1] |
| Selective Absorbance Wavelength | 285 nm | [1] |
Fluorescence-Based Assays
Q: I am observing higher than expected fluorescence in my assay when this compound is present. Why is this happening and what can I do?
A: Cause: Folic acid is intrinsically fluorescent.[5][6] Furthermore, its oxidation can lead to the formation of a strongly fluorescent pteridine compound, which can significantly increase the fluorescence signal.[4]
Solution:
-
Blank measurements: Subtract the fluorescence of a blank sample containing this compound in the assay buffer.
-
Use of appropriate filters: Ensure your excitation and emission filters are specific for your fluorescent probe and minimize the detection of folic acid's fluorescence.
-
Alternative probes: If interference persists, consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with those of folic acid.
Experimental Protocol: Determining Folic Acid's Intrinsic Fluorescence
-
Prepare a solution of this compound in your assay buffer at the same concentration used in your experiment.
-
Using a fluorometer, measure the fluorescence intensity across a range of excitation and emission wavelengths to determine its spectral properties.
-
Compare this spectrum with that of your fluorescent probe to identify any overlap.
Cell Viability Assays (e.g., MTT, XTT)
Q: My MTT assay results show a change in cell viability in the presence of this compound. Is this a real effect or an artifact?
A: Cause: Folic acid can have a biological effect on cell proliferation and metabolism, which can influence the reduction of MTT to formazan.[7][9] It is also a reducing agent and could potentially reduce the MTT reagent directly, although this is less commonly reported than its biological effects.[10]
Solution:
-
Orthogonal Assays: Use a secondary, non-enzymatic viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a fluorescent live/dead stain), to confirm your results.[12]
-
Cell-free control: To test for direct chemical interference, incubate this compound with the MTT reagent in cell-free media. A color change would indicate direct reduction.[10]
-
Microscopy: Visually inspect the cells to correlate the assay results with cell morphology and number.
Logical Relationship for Troubleshooting Cell Viability Assays
Caption: Troubleshooting workflow for MTT assay interference.
Reactive Oxygen Species (ROS) Assays
Q: My ROS levels are lower than expected when this compound is present. Is this accurate?
A: Cause: Folic acid has been shown to have antioxidant properties and can scavenge ROS.[13] Therefore, a decrease in ROS levels is likely a true biological effect rather than an assay artifact. However, in some specific contexts, oxidized folic acid can become fluorescent, which could potentially interfere with fluorescent ROS probes.[4]
Solution:
-
Acknowledge the biological effect: Recognize that folic acid may be modulating the oxidative state of your cells.
-
Control experiments: Include positive and negative controls for ROS generation to ensure your assay is working correctly in the presence of folic acid.
-
Alternative ROS probes: If fluorescence interference is suspected, use a probe with a different fluorescent spectrum.
Signaling Pathway: Folic Acid in ROS Detection
Caption: Folic acid oxidation for ROS detection.
Luciferase Reporter Assays
Q: Could this compound interfere with my luciferase assay, leading to false positive or negative results?
A: Cause: While direct interference of folic acid with luciferase has not been widely reported, general mechanisms of luciferase assay interference include inhibition or stabilization of the luciferase enzyme.[14][15][16][17] Compounds can compete with the substrate (luciferin) or ATP, or act through other mechanisms.[17] Paradoxically, some inhibitors can stabilize the luciferase enzyme, leading to its accumulation and a stronger signal, which can be misinterpreted as gene activation.[16][18]
Solution:
-
Cell-free luciferase assay: Test for direct inhibition by adding this compound to a reaction with purified luciferase enzyme and its substrates. A decrease in luminescence would indicate inhibition.
-
Promoter context control: Use a control vector with luciferase expression driven by a constitutive promoter that is not expected to be affected by your experimental conditions. Changes in luminescence in this control would suggest off-target effects.
-
Orthogonal reporter: Confirm your findings using a different reporter system, such as β-galactosidase or fluorescent proteins.
Mitochondrial Toxicity Assays
Q: I am seeing changes in mitochondrial function in the presence of this compound. Is this a direct toxic effect?
A: Cause: Folic acid metabolism is connected to mitochondrial function.[19] It can modulate mitochondrial biogenesis and protect against oxidative stress-induced mitochondrial damage.[20][21] Therefore, observed changes are likely due to the biological role of folic acid rather than a direct toxic effect or assay interference.
Solution:
-
Multiple endpoints: Assess several parameters of mitochondrial health, such as membrane potential, oxygen consumption, and ATP production, to get a comprehensive picture of the effects of folic acid.
-
Dose-response: Perform a dose-response study to understand the concentration at which folic acid affects mitochondrial function.
-
Review literature: Consult existing research on the effects of folic acid on mitochondrial biology to help interpret your results.
hERG Channel Assays
Q: Could this compound interfere with my hERG channel assay?
A: Cause: There is no direct evidence to suggest that folic acid interferes with hERG channel assays. However, potential for interference exists in certain assay formats. In fluorescence-based assays using voltage-sensitive dyes, compounds that are themselves fluorescent could interfere.[22][23][24] In patch-clamp assays, issues such as fragile membranes or current rundown can be sources of error, although these are not specific to folic acid.[25]
Solution:
-
Fluorescence control: In fluorescence-based hERG assays, measure the fluorescence of this compound alone to assess its potential contribution to the signal.
-
Assay validation: Ensure your hERG assay is properly validated with known inhibitors and non-inhibitors to establish its reliability.
-
Consult assay-specific troubleshooting guides: Follow the troubleshooting recommendations provided by the manufacturer of your specific hERG assay platform.
Experimental Workflow: Assessing Potential Assay Interference
Caption: General workflow to test for assay interference.
References
- 1. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of folic acid on the antiproliferative efficiency of doxorubicin, camptothecin and methyl methanesulfonate in MCF-7 cells by mRNA endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folic acid supplementation repressed hypoxia-induced inflammatory response via ROS and JAK2/STAT3 pathway in human promyelomonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Is Your MTT Assay the Right Choice? [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 18. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Can folic acid have a role in mitochondrial disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Suppressed Mitochondrial Biogenesis in Folic Acid-Induced Acute Kidney Injury and Early Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Folic acid plus α-tocopherol mitigates amyloid-β-induced neurotoxicity through modulation of mitochondrial complexes activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Fodegredation of Folic Acid Dihydrate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photodegradation of folic acid dihydrate in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of folic acid photodegradation in an aqueous solution?
A1: The photodegradation of folic acid in aqueous solutions, particularly under aerobic conditions, is initiated by exposure to ultraviolet (UV) radiation.[1][2] The process primarily involves the cleavage of the C9-N10 bond in the folic acid molecule.[3][4] This cleavage results in the formation of p-aminobenzoyl-L-glutamic acid and 6-formylpterin.[1][2] The 6-formylpterin can further degrade to pterin-6-carboxylic acid upon continued exposure to UV radiation.[1][2]
Q2: What are the main factors that influence the rate of folic acid photodegradation?
A2: Several factors can influence the rate of folic acid photodegradation in solution:
-
pH: The stability of folic acid is significantly pH-dependent. It is generally more stable in neutral to alkaline conditions (pH 7-10) and more susceptible to degradation in acidic environments.[5][6]
-
Light Wavelength and Intensity: Both UVA and UVB radiation can degrade folic acid.[7] The rate of degradation is dependent on the wavelength and intensity of the light source.[3][7]
-
Presence of Other Vitamins: Riboflavin (Vitamin B2) can accelerate the photodegradation of folic acid, particularly in the presence of light.[8]
-
Oxygen: The presence of oxygen can contribute to the photo-oxidative degradation of folic acid.[2]
Q3: What are the primary degradation products of folic acid, and are they harmful?
A3: The main photodegradation products of folic acid are p-aminobenzoyl-L-glutamic acid and 6-formylpterin.[1][2] With continued light exposure, 6-formylpterin can be further oxidized to pterin-6-carboxylic acid.[1][2][5] These degradation products are inactive forms of folate and their formation leads to a loss of the vitamin's biological activity. While not considered highly toxic, their presence indicates a loss of product potency.
Q4: How can I prevent or minimize the photodegradation of folic acid in my solutions?
A4: Several strategies can be employed to prevent or minimize photodegradation:
-
Light Protection: Storing folic acid solutions in amber or opaque containers is the most straightforward method to prevent light exposure.
-
pH Adjustment: Maintaining the pH of the solution in the neutral to alkaline range (pH 7-10) can significantly improve stability.[5][6]
-
Use of Antioxidants: The addition of antioxidants can effectively quench free radicals and reactive oxygen species generated during photo-exposure, thereby protecting folic acid.[9] Effective antioxidants include caffeic acid, butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C).[8]
-
Chelating Agents: While less common, chelating agents may help by sequestering metal ions that can catalyze degradation reactions.
-
Working under Subdued Light: When handling folic acid solutions, working under yellow or red light can minimize exposure to UV radiation.[10]
Troubleshooting Guides
Problem: Rapid loss of folic acid concentration in my standard solutions.
| Possible Cause | Troubleshooting Step |
| Exposure to ambient light | Prepare and store solutions in amber volumetric flasks or bottles. Wrap clear containers in aluminum foil. |
| Inappropriate pH of the solvent | Measure the pH of your solution. Adjust to a neutral or slightly alkaline pH (7-9) using appropriate buffers if your experimental conditions allow. |
| Contamination with photosensitizers (e.g., riboflavin) | If working with multivitamin solutions, be aware of the potential for riboflavin to accelerate degradation. If possible, prepare separate standards. |
| Use of clear glass or plastic containers for storage | Transfer solutions to amber glass containers for long-term storage. |
Problem: Inconsistent results in photostability studies.
| Possible Cause | Troubleshooting Step |
| Variable light source intensity or distance | Ensure a consistent distance between the light source and the samples for all experiments. Use a calibrated radiometer/lux meter to monitor light intensity. |
| Temperature fluctuations during the experiment | Conduct photostability studies in a temperature-controlled environment. Use a dark control sample stored at the same temperature to differentiate between photodegradation and thermal degradation. |
| Inconsistent sample preparation | Follow a standardized protocol for preparing all samples, including the concentration of folic acid and any added stabilizers. |
| Oxygen levels in the solution | For highly sensitive experiments, consider de-gassing the solvent or purging the solution with an inert gas like nitrogen or argon before and during the experiment. |
Problem: Antioxidant is not effectively protecting the folic acid solution.
| Possible Cause | Troubleshooting Step |
| Inadequate concentration of the antioxidant | The concentration of the antioxidant is crucial. Refer to literature for effective concentration ranges. You may need to optimize the antioxidant concentration for your specific formulation. |
| Incompatibility of the antioxidant with the formulation | Ensure the chosen antioxidant is soluble and stable in your solvent system and does not interact with other components of the formulation. |
| Degradation of the antioxidant itself | Some antioxidants are also light-sensitive. Prepare fresh antioxidant stock solutions and store them appropriately. |
Data Presentation
Table 1: Effect of pH on the Photodegradation Rate of Folic Acid in Aqueous Solution
| pH | Degradation Rate Constant (k) min⁻¹ | Reference |
| 2.5 | 5.04 x 10⁻³ | [5] |
| 10.0 | 0.1550 x 10⁻³ | [5] |
Table 2: Efficacy of Various Antioxidants in Preventing Folic Acid Photodegradation
| Antioxidant | Concentration | Folic Acid Retention (%) after 120 min UV Irradiation | Reference |
| None | - | Not Detected | |
| Tannic Acid | 0.025:1 (molar ratio to Folic Acid) | 99% | |
| Ascorbic Acid | Higher concentrations needed for similar protection as Tannic Acid | - | |
| Butylated Hydroxyanisole (BHA) | 0.02% - 0.05% | Substantially improved stability | [8] |
| Nordihydroguaiaretic Acid | 0.02% - 0.05% | Substantially improved stability | [8] |
| Ethyl Hydrocaffeate | 0.02% - 0.05% | Substantially improved stability | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Stability Studies
-
Materials: this compound, 0.1 M Sodium Hydroxide (NaOH), Deionized water, Amber volumetric flasks.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Dissolve the folic acid in a small amount of 0.1 M NaOH solution in a beaker. Folic acid has low solubility in neutral water but dissolves in dilute alkaline solutions.
-
Once dissolved, quantitatively transfer the solution to an amber volumetric flask.
-
Make up to the final volume with deionized water.
-
Store the stock solution protected from light at 2-8°C. Prepare fresh solutions as needed for experiments.
-
Protocol 2: General Photostability Testing of Folic Acid Solution
-
Materials: Folic acid solution (prepared as in Protocol 1), Transparent and amber vials, Photostability chamber with a calibrated light source (e.g., UVA and/or cool white fluorescent lamps as per ICH Q1B guidelines[11]), HPLC system.
-
Procedure:
-
Aliquot the folic acid solution into both transparent and amber (dark control) vials.
-
Place the vials in the photostability chamber at a controlled temperature.
-
Expose the samples to a defined light intensity for a specified duration. The ICH guideline Q1B suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]
-
At predetermined time points, withdraw samples from both the exposed and dark control vials.
-
Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 3) to determine the concentration of folic acid and its degradation products.
-
Calculate the percentage of folic acid remaining and the formation of degradation products over time.
-
Protocol 3: Stability-Indicating HPLC Method for Folic Acid and Its Degradation Products
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. For example, a mixture of methanol and phosphate buffer (pH 6.4) in a ratio of 12:88 (v/v) can be used.[12]
-
Chromatographic Conditions:
-
Procedure:
-
Prepare standard solutions of folic acid and its known degradation products (p-aminobenzoic acid, pterin-6-carboxylic acid, etc.) of known concentrations.
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
Inject the samples from the photostability study.
-
Identify and quantify folic acid and its degradation products in the samples by comparing their retention times and peak areas to the standards.
-
Mandatory Visualizations
Caption: Photodegradation pathway of folic acid.
Caption: Experimental workflow for assessing photostability.
References
- 1. High performance liquid chromatographic determination of folic acid and its photodegradation products in the presence of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation [mdpi.com]
- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 5. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The action spectrum for folic acid photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Strategies to improve folic acid dihydrate solubility in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of folic acid dihydrate.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in water. | Folic acid has very low intrinsic solubility in neutral water (approx. 1.6 mg/L at 25°C).[1][2][3] | Folic acid's solubility is highly pH-dependent. Adjusting the pH of the solution is the most effective primary strategy. See the pH Adjustment protocol below. |
| Precipitation occurs when a folic acid stock solution (in organic solvent) is diluted into an aqueous buffer. | The final concentration of folic acid exceeds its solubility limit in the aqueous buffer. The organic solvent concentration may be too low to maintain solubility. | Decrease the final concentration of the folic acid solution. Increase the proportion of the organic co-solvent if the experimental design allows. Ensure the pH of the final aqueous solution is in the optimal range for folic acid solubility (pH > 6).[4] |
| The solution becomes cloudy over time, even after initial dissolution. | The pH of the solution may have shifted, or the solution is supersaturated and slowly precipitating. Folic acid solutions at pH 6 can become cloudy after a few days.[5] | Re-verify and adjust the pH of the solution. Prepare fresh solutions daily, especially for critical applications. Folic acid solutions are more stable at pH ≥ 9.[5] |
| Inconsistent solubility results between experiments. | Variations in temperature, pH, or purity of the this compound or solvents. Incomplete equilibration time during solubility determination. | Standardize all experimental conditions, including temperature and pH. Use high-purity water and reagents. Ensure adequate shaking and equilibration time (e.g., 24-48 hours) for thermodynamic solubility measurements.[6] |
| Degradation of folic acid is suspected. | Folic acid is sensitive to light and heat, especially in acidic or strongly alkaline solutions.[7][8] UV light can cause photodegradation.[7] | Protect folic acid solutions from light by using amber vials or covering containers with aluminum foil. Avoid excessive heating. Prepare solutions fresh and store at recommended conditions (e.g., 2-8°C for short-term storage).[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the aqueous solubility of this compound?
A1: The pH of the aqueous solution is the most critical factor. Folic acid is an acidic molecule with very low solubility in acidic to neutral conditions (pH < 6). Its solubility significantly increases in alkaline conditions (pH > 7) due to the deprotonation of its carboxylic acid groups, forming the more soluble folate salt.[1][4][9][10]
Q2: How can I prepare a concentrated aqueous stock solution of folic acid?
A2: To prepare a concentrated aqueous stock solution, you should utilize pH adjustment. Dissolving folic acid in a dilute alkaline solution, such as 0.1 M sodium hydroxide or a sodium bicarbonate solution, is a common and effective method.[7][8][11][12] For example, solubility in 1 M NaOH can reach up to 50 mg/mL.[12][13]
Q3: Are there alternatives to pH adjustment for improving solubility?
A3: Yes, several other strategies can be employed:
-
Co-solvents: For some applications, dissolving folic acid in a water-miscible organic solvent like DMSO first and then diluting it into your aqueous buffer can be effective.[14]
-
Salt Formation with Amino Acids: Forming salts with basic amino acids like arginine or lysine can dramatically increase solubility by thousands of fold.[1][3]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier like Gelucire 50/13 can enhance the dissolution rate and apparent solubility.[15][16]
Q4: At what pH is folic acid most and least soluble?
A4: Folic acid exhibits its lowest solubility in the pH range of 2 to 5.[17] Its solubility starts to increase significantly above pH 6 and is considerably higher in alkaline solutions (pH 7 and above).[4][10][18]
Q5: How should I prepare folic acid solutions for cell culture?
A5: For cell culture media, it is common to prepare a concentrated stock solution by dissolving folic acid in a small amount of 0.1 M NaOH or a sodium bicarbonate solution to deprotonate it into the soluble folate form. This stock solution can then be sterile-filtered and diluted into the culture medium to the desired final concentration. It is crucial to ensure the final pH of the medium remains within the physiological range suitable for the cells.[12][13]
Data Presentation
Table 1: Solubility of Folic Acid at Different pH Values
| pH | Temperature (°C) | Solubility (mg/L) | Reference |
| 1.2 | 37 | 37.0 | [19] |
| 3.0 | 30 | 1-2 | [18] |
| 4.0 | 30 | 10 | [18] |
| 4.5 | 37 | Low Solubility | [9] |
| 5.0 | 30 | 80 | [18] |
| 5.8 | Not Specified | 89.4 | [19] |
| 6.0 | 30 | 2,000 | [18] |
| 6.8 | 37 | 2,472 | [19] |
| 7.0 | 30 | 14,000 | [18] |
| 7.2 | 37 | 4,524 | [19] |
Table 2: Enhancement of Folic Acid Solubility with Different Strategies
| Strategy | Details | Solubility Enhancement | Reference |
| Salt Formation | 1:2.5 molar ratio with Arginine | ~6000-fold increase | [1] |
| Salt Formation | 1:2.5 molar ratio with Lysine | ~5500-fold increase | [1] |
| Solid Dispersion | 1:4 ratio with Gelucire 50/13 | 8.5-fold increase | [15][16] |
| Co-solvent System | 1:1 DMSO:PBS (pH 7.2) | Approx. 500 mg/L | [14] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of Alkaline Solution: Prepare a 0.1 M sodium hydroxide (NaOH) or a 1% (w/v) sodium bicarbonate (NaHCO₃) solution in deionized water.
-
Dissolution: Weigh the desired amount of this compound powder and add it to a suitable volume of the alkaline solution.
-
Mixing: Stir the solution at room temperature until the folic acid is completely dissolved. Gentle warming or sonication can be used to expedite dissolution but be mindful of potential degradation.
-
pH Adjustment: If necessary, adjust the pH of the final solution to the desired value for your experiment using dilute HCl or NaOH. Be aware that lowering the pH significantly may cause precipitation.
-
Final Volume: Add deionized water to reach the final desired volume and concentration.
Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility
-
Preparation: Add an excess amount of this compound powder to several vials containing the aqueous solution of interest (e.g., buffers at different pH values).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of folic acid in the filtered supernatant using a validated analytical method, such as HPLC-UV.[20][21][22]
Protocol 3: Preparation of Folic Acid Solid Dispersion (Kneading Method)
-
Mixing: Weigh this compound and the hydrophilic carrier (e.g., Gelucire 50/13) in the desired ratio (e.g., 1:4).[15][16]
-
Kneading: Place the physical mixture in a mortar and knead it vigorously for approximately 20 minutes with a small amount of a water:methanol (1:1) mixture to form a paste-like consistency.[15]
-
Drying: Dry the resulting mass in an oven at a controlled temperature until a constant weight is achieved.
-
Milling and Sieving: Crush the dried solid dispersion into a powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.[15]
-
Storage: Store the prepared solid dispersion in a desiccator until further use.
Visualizations
Caption: Workflow for solubilizing folic acid via pH adjustment.
Caption: Decision tree for selecting a folic acid solubilization strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Folic acid fortification of double fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. himedialabs.com [himedialabs.com]
- 8. what is the best solvent for folic acid - Chromatography Forum [chromforum.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. US6248361B1 - Water-soluble folic acid compositions - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. ijcrt.org [ijcrt.org]
- 16. eprajournals.com [eprajournals.com]
- 17. researchgate.net [researchgate.net]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. pqri.org [pqri.org]
- 20. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrj.org [chemrj.org]
- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Folic Acid Dihydrate Impurity Profiling and Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling and analysis of folic acid dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can be categorized into synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: These are often structural analogues of folic acid. Key examples include p-aminobenzoic acid and N-4-aminobenzoyl-L-glutamic acid, which can also be products of hydrolysis.[1][2] Other reported impurities include those designated as Impurity A, D, G, and H.[1] A novel impurity, designated "impurity K," has also been identified and characterized in several commercial folic acid products.[1]
-
Degradation Products: Folic acid is susceptible to degradation, particularly when exposed to light and in aqueous solutions.[3][4] Common degradation products include 6-formylpterin (FPT), pterin-6-carboxylic acid (PCA), and p-aminobenzoyl-L-glutamic acid (PGA).[3][4]
Q2: Which analytical techniques are most suitable for folic acid impurity profiling?
A2: The most widely used and robust technique for folic acid impurity profiling is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][5] For higher sensitivity and selectivity, especially for identifying unknown impurities or analyzing complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[6][7][8][9] Spectrophotometric methods can also be employed for quantification, particularly to circumvent issues like salt precipitation in HPLC columns.[10]
Q3: What are the typical storage and handling conditions for this compound to prevent degradation?
A3: Folic acid is sensitive to light and heat.[3] It is also unstable in aqueous solutions.[11] Therefore, it is crucial to store this compound in well-closed, light-resistant containers in a cool, dry place. Solutions of folic acid should be freshly prepared and protected from light. For long-term storage of solutions, refrigeration or freezing is recommended.[11]
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape or resolution.
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: The pH of the mobile phase is critical for achieving good separation of folic acid and its impurities. A phosphate buffer with a pH around 6.4 has been shown to be effective.[5] Adjust the pH of your buffer to optimize the ionization state of the analytes and improve peak shape.
-
-
Possible Cause: Incorrect mobile phase composition.
-
Solution: The ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer affects retention times and resolution. An isocratic elution with a mobile phase of methanol and phosphate buffer (e.g., 12:88, v/v) has been successfully used.[5] If co-elution is an issue, consider a gradient elution program.[12]
-
-
Possible Cause: Column degradation.
Issue 2: Inconsistent retention times.
-
Possible Cause: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a constant temperature, for example, at 30°C.[5] This will ensure reproducible retention times.
-
-
Possible Cause: Mobile phase not properly degassed.
-
Solution: Degas the mobile phase before use to prevent the formation of air bubbles in the pump and column, which can cause pressure fluctuations and shift retention times.
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and prepared fresh daily. If using a gradient, ensure the pump is functioning correctly.
-
LC-MS/MS Analysis
Issue 3: Low signal intensity or poor sensitivity.
-
Possible Cause: Ion suppression from the sample matrix or mobile phase.
-
Solution: Use a sample preparation technique like Solid-Phase Extraction (SPE) to clean up the sample and remove interfering substances.[8] When preparing samples, dissolving them in the aqueous component of the mobile phase (e.g., water with 10 mM ammonium acetate) can sometimes yield a better signal than a mixture of aqueous and organic solvents.[7]
-
-
Possible Cause: Suboptimal ionization source parameters.
Issue 4: Inaccurate quantification.
-
Possible Cause: Matrix effects.
-
Solution: Employ the use of a stable isotope-labeled internal standard, such as ¹³C-labeled folic acid, to compensate for matrix effects and variations in instrument response.[9]
-
-
Possible Cause: Degradation of analyte in the autosampler.
-
Solution: Keep the autosampler temperature low (e.g., 4°C) to minimize the degradation of folic acid and its impurities in prepared samples waiting for injection.[8]
-
Data Presentation
Table 1: HPLC Method Parameters for Folic Acid Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil C8, 250 x 4.6 mm, 5 µm[5] | Octadecylsilane bonded silica, 250mm x 4.6mm, 5 µm[12] |
| Mobile Phase | Isocratic: Methanol and phosphate buffer (pH 6.4) (12:88, v/v)[5] | Gradient: Mobile Phase A (phosphate buffer-methanol) and Mobile Phase B (methanol)[12] |
| Flow Rate | 0.7 mL/min[5] | 0.8-1.2 mL/min[12] |
| Column Temperature | 30°C[5] | 25-40°C[12] |
| Detection Wavelength | 280 nm[5] | 280-300 nm[12] |
| Injection Volume | 5 µL[5] | 20 µL[12] |
Table 2: Linearity Ranges for Folic Acid and Selected Impurities by HPLC
| Compound | Linearity Range (µg/mL) |
| Folic Acid | 0.01 - 5.91[5] |
| Impurity A | 0.01 - 6.48[5] |
| Impurity D | 0.01 - 1.20[5] |
| p-Aminobenzoic Acid (PABA) | 0.05 - 1.50[5] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Folic Acid and Related Substances
This protocol is based on a stability-indicating HPLC method.[5]
-
Preparation of Mobile Phase:
-
Prepare a phosphate buffer and adjust the pH to 6.4.
-
Mix methanol and the phosphate buffer in a ratio of 12:88 (v/v).
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve folic acid and impurity reference standards in a suitable solvent to prepare stock solutions.
-
Perform serial dilutions to prepare working standard solutions at various concentration levels.
-
-
Preparation of Sample Solution:
-
Weigh and finely powder a representative sample of the this compound product.
-
Accurately weigh a portion of the powder equivalent to a target concentration of folic acid and transfer it to a volumetric flask.
-
Add a suitable dissolution solvent, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1, Condition 1.
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peaks of folic acid and its impurities based on their retention times compared to the standards.
-
Quantify the impurities using a calibration curve generated from the standard solutions.
-
Protocol 2: LC-MS/MS Method for the Quantification of Folates in Serum
This protocol provides a general workflow for sensitive folate analysis.[8][9]
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of serum, add 20 µL of an internal standard mixture (containing stable isotope-labeled folates).[8]
-
Add 400 µL of SPE sample buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water at pH 3.2).[8]
-
Condition an SPE plate with acetonitrile, followed by methanol, and then the SPE sample buffer.[8]
-
Load the sample onto the SPE plate.
-
Wash the plate with SPE wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid at pH 3.4).[8]
-
Elute the folates with a solution such as 400 mL/L acetonitrile:100 mL/L methanol:10 mL/L acetic acid:1 g/L ascorbic acid.[8]
-
Dry the eluate under nitrogen and reconstitute in a suitable solvent (e.g., 9:1 water and methanol).[8]
-
-
LC-MS/MS Conditions:
-
LC System: Use a C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase: A gradient of water and methanol/acetonitrile containing an additive like ammonium acetate or formic acid is typically used.
-
MS/MS System: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI) in positive or negative mode.
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: HPLC analysis workflow for folic acid impurity profiling.
Caption: Classification of common folic acid impurities.
References
- 1. Detection, isolation, and characterization of a novel impurity from several folic acid products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. Folic Acid Analyzed by LCMS - AppNote [mtc-usa.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bevital.no [bevital.no]
- 10. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-analytical conditions influencing analysis of folate in dried plasma microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN111239301A - Method for detecting content of folic acid impurity D - Google Patents [patents.google.com]
Technical Support Center: Folic Acid Dihydrate Stability and Activity
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability and activity of folic acid dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of folic acid in aqueous solutions?
A1: Folic acid demonstrates its highest stability in neutral to alkaline conditions, specifically within a pH range of 5.0 to 12.0.[1] Its stability significantly decreases in acidic conditions, particularly at a pH below 4.0.[1] For instance, at 100°C, folic acid is stable for up to 10 hours between pH 5.0 and 12.0.[1]
Q2: How does pH affect the chemical structure and degradation of folic acid?
A2: The pH of the solution influences the ionic species of the folic acid molecule, which has pKa values of 2.3 and 8.3.[2] In acidic solutions (pH < 4), folic acid is susceptible to hydrolytic cleavage of the C9-N10 bond. This degradation primarily yields pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[2] The rate of this degradation is directly proportional to the hydrogen ion concentration in acidic environments.[1]
Q3: What are the primary degradation products of folic acid?
A3: The main degradation products resulting from the cleavage of the folic acid molecule are pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid (pABGA).[2] Under certain conditions, such as radiolysis, other products like xanthopterin and 6-(hydroxymethyl)pterin can also be formed.[3]
Q4: How does pH influence the solubility of folic acid?
A4: Folic acid is a water-soluble vitamin, but its solubility is highly dependent on pH.[4] It is only slightly soluble in water and is practically insoluble in aqueous solutions with a pH below 5.[4][5] Its solubility increases significantly in dilute alkaline solutions, such as sodium bicarbonate or sodium hydroxide solutions, and in dilute acids.[4][5]
Q5: Does pH affect the biological activity or binding affinity of folic acid?
A5: Yes, pH can significantly impact the biological activity and binding characteristics of folic acid and its derivatives. For example, the radical-scavenging (antioxidant) activity of folic acid is stronger at acidic and basic pH compared to neutral pH.[6] Furthermore, the binding affinity of folates to proteins, such as milk binder proteins used in radioassays, is pH-dependent. The relative affinities of folic acid and its metabolite, N-5-methyltetrahydrofolic acid, to milk binder are nearly identical at pH 9.3 but differ significantly at pH 7.4 and 10.1.[7] Cellular transport mechanisms for folates also exhibit optimal function at specific pH ranges.[8]
Q6: How do light and temperature interact with pH to affect stability?
A6: Both light and heat accelerate the degradation of folic acid, and the rate of this degradation is influenced by pH.
-
Photodegradation: Folic acid is sensitive to UV light.[4] The rate of photodegradation follows first-order kinetics and is fastest in acidic conditions (e.g., pH 2.5) and gradually decreases as the pH becomes more alkaline (pH 10.0).[2]
-
Thermal Degradation: The thermal degradation of folic acid also follows first-order kinetics.[1][9] While stable for extended periods at 100°C in the pH 5-12 range, degradation is rapid in highly acidic solutions (pH < 4).[1]
Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Solution & Action Steps |
| Rapid loss of folic acid concentration in an acidic formulation (pH < 4). | Acid-catalyzed hydrolysis is breaking the C9-N10 bond of the folic acid molecule.[1] | 1. Adjust pH: If the formulation allows, buffer the solution to a pH between 6.0 and 8.0 for optimal stability. 2. Temperature Control: Store the solution at refrigerated temperatures (2-8°C) to significantly slow the degradation rate.[5] 3. Protect from Light: Store solutions in amber or opaque containers to prevent photodegradation, which is accelerated at low pH.[2][4] |
| Precipitate forms in my aqueous folic acid solution. | Folic acid has very low solubility in neutral to slightly acidic water (pH < 5).[4][5] The precipitate is likely undissolved folic acid. | 1. Increase pH: To dissolve folic acid, add a small amount of dilute alkaline solution (e.g., 0.1 M NaOH or sodium bicarbonate) to raise the pH above 7.[4] 2. Use a suitable solvent: For stock solutions, dissolve folic acid in a small volume of 1 M NaOH before diluting with your aqueous buffer.[4] |
| Inconsistent results in bioassays or binding studies. | The binding affinity and transport of folates are pH-dependent.[7][8] Small shifts in buffer pH between experiments can lead to variability. The activity of enzymes used in assays can also be pH-sensitive. | 1. Strict pH Control: Ensure that all buffers are accurately prepared and that the final pH of the assay medium is consistent across all experiments. 2. Optimize Assay pH: Verify the optimal pH for your specific assay (e.g., cell-based uptake, enzyme activity, or protein binding). For some binding assays, a pH of 9.3 may provide more consistent results for different folate forms.[7] |
| Unexpected degradation products are observed in HPLC analysis. | Photodegradation or oxidative degradation may be occurring in addition to hydrolysis. The degradation products of photolysis and radiolysis can act as photosensitizers, accelerating further decomposition.[3] | 1. Protect from Light: Always handle folic acid solutions under subdued light and store them in light-protected containers.[2] 2. Use Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to the formulation to protect against oxidative degradation, especially for reduced folates.[10] 3. Degas Solvents: Use de-gassed solvents to minimize dissolved oxygen. |
Quantitative Data Summary
Table 1: Effect of pH on the Rate Constant (k) of Folic Acid Degradation
| pH | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Reference |
| 2.5 | Ambient (UV) | 5.04 x 10⁻³ | [2] |
| 3.0 | 100 | 4.00 x 10⁻⁵ | [11] |
| 5.0 | 100 | Stable (negligible degradation over 10 hrs) | [1] |
| 7.0 | 100 | Stable (negligible degradation over 10 hrs) | [1] |
| 10.0 | Ambient (UV) | 0.155 x 10⁻³ | [2] |
| 12.0 | 100 | Stable (negligible degradation over 10 hrs) | [1] |
Note: The degradation of folic acid follows first-order kinetics.[1][9]
Experimental Protocols
Protocol: pH-Dependent Stability Study of Folic Acid via HPLC
This protocol outlines a typical experiment to determine the stability of folic acid at different pH values.
1. Materials and Reagents:
-
This compound (USP grade)
-
Sodium Phosphate (monobasic and dibasic)
-
Citric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified Water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Preparation of Buffer Solutions (e.g., pH 3, 5, 7, 9):
-
pH 3.0 (Citrate Buffer): Prepare a 0.1 M solution of citric acid. Adjust the pH to 3.0 using 1 M NaOH.
-
pH 5.0, 7.0 (Phosphate Buffer): Prepare 0.1 M solutions of monobasic and dibasic sodium phosphate. Mix them in appropriate ratios to achieve the target pH values of 5.0 and 7.0. Verify with a calibrated pH meter.
-
pH 9.0 (Borate Buffer): Prepare a 0.05 M solution of sodium borate. Adjust pH to 9.0 using 1 M HCl or 1 M NaOH as needed.
3. Preparation of Folic Acid Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Transfer to a 100 mL amber volumetric flask.
-
Add approximately 5 mL of 0.1 M NaOH to dissolve the folic acid completely.
-
Once dissolved, dilute to the mark with purified water to obtain a concentration of 100 µg/mL. This stock solution should be prepared fresh.
4. Sample Preparation and Incubation:
-
For each pH condition, pipette 1 mL of the folic acid stock solution into a 10 mL amber volumetric flask.
-
Dilute to the mark with the respective buffer (pH 3, 5, 7, or 9) to obtain a final concentration of 10 µg/mL.
-
Prepare triplicate samples for each pH and time point.
-
Incubate the flasks in a temperature-controlled water bath at a selected temperature (e.g., 60°C).
-
Protect all samples from light throughout the experiment.
5. Sampling and Analysis:
-
Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately cool the samples in an ice bath to stop further degradation.
-
Filter the samples through a 0.45 µm syringe filter into HPLC vials.
-
Analyze the samples immediately using a validated stability-indicating HPLC method.
6. HPLC Method Example:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: Isocratic elution with a mixture of methanol and phosphate buffer (e.g., pH 6.4) in a ratio of 12:88 (v/v).[12]
-
Flow Rate: 0.7 mL/min.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[12]
7. Data Analysis:
-
Quantify the peak area of the folic acid peak at each time point.
-
Plot the natural logarithm of the folic acid concentration versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (-k).
Visualizations
Caption: Workflow for pH-Dependent Folic Acid Stability Study.
Caption: Folic Acid Degradation Pathways as a Function of pH.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. himedialabs.com [himedialabs.com]
- 6. pH-Dependent radical scavenging activity of folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH dependence of the binding of folates to milk binder in radioassay of folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. agritrop.cirad.fr [agritrop.cirad.fr]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Folic Acid Dihydrate Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of folic acid dihydrate during storage. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is a relatively unstable water-soluble vitamin. Its degradation is primarily influenced by five key factors: light, temperature, pH, oxygen, and humidity.[1][2][3][4] Exposure to UV and visible light, elevated temperatures, acidic or alkaline conditions, the presence of oxygen, and high moisture levels can all accelerate its degradation.[1][2][4]
Q2: What are the main degradation pathways of this compound?
A2: The most common degradation pathway for folic acid involves the cleavage of the C9-N10 bond.[5][6][7][8] This cleavage results in the formation of two primary degradation products: p-aminobenzoyl-L-glutamic acid (PABGA) and a pteridine derivative.[5][6][9] Under aerobic conditions and exposure to UV radiation, the pteridine portion is often converted to pterine-6-carboxylic acid (PCA) and 6-formylpterin (FPT).[5][6]
Q3: How does light exposure affect the stability of this compound?
A3: Folic acid is highly sensitive to light, particularly UV radiation.[9][10][11][12] Photodegradation is a significant cause of folic acid loss and follows apparent first-order kinetics.[9] The rate of photodegradation is dependent on the pH of the solution and the wavelength of the light.[9][10] Both UVB and UVA radiation have been shown to degrade folic acid.[10] To mitigate this, this compound should always be stored in light-resistant containers.[13]
Q4: What is the impact of temperature on the stability of this compound?
A4: Elevated temperatures accelerate the degradation of this compound.[2][14] The degradation process generally follows first-order kinetics, with the rate constant increasing with temperature.[15] For long-term storage, it is recommended to keep this compound at controlled room temperature (15°C to 30°C) or as specified by the manufacturer.[13] In some contexts, refrigeration may be beneficial, but freezing serum samples containing folate has been shown to lead to substantial degradation over long periods.[16]
Q5: How does pH influence the degradation of this compound?
A5: The stability of folic acid is highly pH-dependent. It is most stable in neutral or slightly alkaline solutions (pH 7-9).[17] In acidic or strongly alkaline environments, the rate of degradation increases.[1] The rate of photodegradation, for instance, is significantly higher at a pH of 2.5 compared to a pH of 10.0.[9]
Q6: What role does oxygen play in the degradation of this compound?
A6: Oxygen is a critical factor in the degradation of folic acid.[1][18][19] Oxidative degradation is a primary mechanism of folate loss, especially during thermal processing.[18][19] Storing folic acid in an oxygen-deprived environment, such as under nitrogen, can significantly improve its stability.[1] Packaging that minimizes oxygen exposure is crucial for preserving its integrity.[20]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Unexpectedly low assay values for this compound powder. | 1. Light Exposure: The container may not be adequately protecting the compound from light. 2. Improper Storage Temperature: The storage temperature may be too high. 3. Moisture Absorption: The container may not be airtight, leading to hydration changes. 4. Oxidation: Exposure to atmospheric oxygen. | 1. Store the powder in an amber or opaque, well-sealed container.[13] 2. Ensure the storage temperature is maintained within the recommended range (typically 15-30°C).[13] 3. Store in a desiccator or a low-humidity environment. 4. Consider purging the container with an inert gas like nitrogen before sealing. |
| Rapid degradation of folic acid in an aqueous solution. | 1. pH of the Solution: The pH may be outside the optimal stability range (pH 7-9).[17] 2. Exposure to Light: The solution may be exposed to ambient or UV light.[9] 3. Presence of Dissolved Oxygen: Oxygen in the solvent can accelerate degradation. 4. Elevated Temperature: The solution may be stored at too high a temperature. | 1. Adjust the pH of the solution to the neutral or slightly alkaline range. 2. Prepare and store the solution in amber glassware or protect it from light by wrapping the container in foil.[13] 3. Use deoxygenated solvents for preparation and consider bubbling nitrogen through the solution. 4. Store the solution at a cool, controlled temperature. |
| Inconsistent results in stability studies. | 1. Variable Storage Conditions: Fluctuations in temperature, humidity, or light exposure. 2. Incompatible Excipients: Interactions between folic acid and other components in a formulation.[21][22] 3. Analytical Method Variability: Inconsistent sample preparation or analysis. | 1. Use a calibrated and monitored stability chamber for storage. 2. Conduct excipient compatibility studies. Some sugars and cellulose derivatives can impact stability and release.[21][22][23] 3. Follow a validated, standardized analytical protocol for all samples. |
| Discoloration of this compound powder (yellow to yellowish-orange). | 1. Degradation: The color change can be an indicator of chemical degradation. | 1. Discontinue use of the discolored powder. 2. Re-evaluate storage conditions and handling procedures to prevent future degradation. 3. If possible, analyze the powder to identify degradation products. |
Quantitative Data on Folic Acid Degradation
Table 1: Influence of Storage Packaging on Folic Acid Stability in Fortified Maize Meal (after 3 months)
| Packaging Material | Folic Acid Loss (%) |
| Sealed Metal Containers | 50% |
| Khaki Bag | 70% |
| Plastic Bag | 70.5% |
| Sack | 77.7% |
| Data sourced from a study on fortified maize meal.[20] |
Table 2: Effect of Environmental Conditions on Folic Acid Stability in Fortified Maize Meal
| Condition | Duration | Folic Acid Loss (%) |
| Exposure to Atmospheric Oxygen | 3 months | 80% |
| Exposure to Sunlight | 12 hours | 43.1% |
| Data sourced from a study on fortified maize meal.[20] |
Table 3: Rate of Photodegradation of Folic Acid in Aqueous Solution at Different pH
| pH | Rate Constant (k) x 10⁻³ min⁻¹ |
| 2.5 | 5.04 |
| 10.0 | 0.1550 |
| Data represents apparent first-order kinetics.[9] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Folic Acid Quantification
This protocol is a general guideline for the quantitative analysis of folic acid and its degradation products. Method optimization and validation are crucial for specific applications.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphate buffer (e.g., pH 6.4).
-
Folic acid reference standard.
-
Degradation product standards (e.g., PABGA, PCA), if available.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of phosphate buffer and an organic modifier like methanol or acetonitrile (e.g., 88:12 v/v buffer:methanol).[24]
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the folic acid reference standard in a suitable solvent (e.g., 0.1 M NaOH) to prepare a stock solution.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards.
-
-
Sample Preparation:
-
Accurately weigh the sample containing folic acid.
-
Dissolve and extract the folic acid using a suitable solvent, potentially with the aid of sonication.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of folic acid, typically around 283 nm or 365 nm.[25] A DAD can be used to scan a range of wavelengths.
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the folic acid peak based on its retention time and the calibration curve. Degradation products can be identified by comparing their retention times with those of standards or by using a mass spectrometer detector.
-
Protocol 2: UV-Vis Spectrophotometry for Folic Acid Quantification
This is a simpler, more rapid method suitable for quantifying pure folic acid in the absence of interfering substances.
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
-
Reagents:
-
0.1 M Sodium Hydroxide (NaOH) solution.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of folic acid by dissolving a known amount in 0.1 M NaOH.
-
Create a series of calibration standards by diluting the stock solution with 0.1 M NaOH.
-
-
Sample Preparation:
-
Dissolve the sample containing folic acid in 0.1 M NaOH.
-
Ensure the final concentration is within the linear range of the calibration curve.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax). In 0.1 M NaOH, folic acid has three absorbance maxima at approximately 256 nm, 283 nm, and 365 nm.[25] The peak at 285 nm has been shown to be selective in the presence of some degradation products.[26]
-
Use 0.1 M NaOH as the blank.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of folic acid in the sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General experimental workflow for HPLC analysis of folic acid.
Caption: Logical troubleshooting flow for low folic acid assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. [The stability of folic acid in solid the state as a function of temperature and humidity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The action spectrum for folic acid photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fresenius-kabi.com [fresenius-kabi.com]
- 14. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation kinetics of folic acid in cowpea (Vigna catjang L.) during cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical recovery of folate and its degradation products in human serum stored at -25 degrees C for up to 29 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 18. portal.fis.tum.de [portal.fis.tum.de]
- 19. Thermal degradation of folates under varying oxygen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bibliotekanauki.pl [bibliotekanauki.pl]
- 23. Characterization of excipient and tableting factors that influence folic acid dissolution, friability, and breaking strength of oil- and water-soluble multivitamin with minerals tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 25. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]
- 26. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Anhydrous vs. Dihydrate Forms of Folic Acid
For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and efficacy. Folic acid (Vitamin B9), an essential nutrient, can exist in different solid forms, including an anhydrous and a dihydrate crystal form. The presence or absence of water molecules within the crystal lattice fundamentally alters the physicochemical properties of the substance, impacting its handling, formulation, and ultimately, its therapeutic performance. This guide provides an objective comparison of anhydrous and dihydrate folic acid, supported by established analytical methodologies.
Fundamental Structural and Chemical Differences
The primary distinction between the two forms lies in the incorporation of water molecules into the crystal structure.
-
Anhydrous Folic Acid: This form consists solely of folic acid molecules (C₁₉H₁₉N₇O₆) arranged in a crystal lattice without any associated water molecules. Its molecular weight is 441.40 g/mol .[1][2] Anhydrous forms can be susceptible to hygroscopicity, potentially absorbing atmospheric moisture and converting to a hydrated state.
-
Folic Acid Dihydrate: This form has two water molecules integrated for every one molecule of folic acid, with a chemical formula of C₁₉H₁₉N₇O₆·2H₂O. These water molecules are not superficial but are an integral part of the crystal structure, held in place by hydrogen bonds.[3] The crystal structure of the dihydrate form is stabilized by a three-dimensional network of hydrogen bonds involving these water molecules.[3]
The presence of water of hydration increases the molecular weight of the dihydrate form to approximately 477.44 g/mol .
Comparative Physicochemical Properties
The difference in crystal structure directly influences key physicochemical properties relevant to pharmaceutical development. While direct, side-by-side experimental studies comparing the two forms are not extensively published, the principles of solid-state chemistry allow for a clear comparison.
| Property | Anhydrous Folic Acid | This compound | Significance in Drug Development |
| Chemical Formula | C₁₉H₁₉N₇O₆ | C₁₉H₁₉N₇O₆·2H₂O | Impacts potency calculations and formulation weight. |
| Molecular Weight | 441.40 g/mol [1][2] | ~477.44 g/mol | Essential for accurate dosing and stoichiometric calculations. |
| Solubility | Very slightly soluble in water (1.6 mg/L at 25 °C).[4][5] Soluble in dilute acids and alkaline solutions.[6][7] | Solubility can be influenced by the energy required to break the crystal lattice. The hydrate may exhibit different solubility profiles compared to the anhydrous form. | Solubility directly affects dissolution rate and bioavailability. Folic acid's pH-dependent solubility is a key formulation challenge.[8][9] |
| Stability | Generally stable but may be hygroscopic, leading to conversion to the hydrated form. Sensitive to light, heat, and alkaline/acidic conditions.[4][10][11] | The hydrogen-bonded network may confer greater thermodynamic stability under specific temperature and humidity conditions. However, it can be susceptible to dehydration upon heating. | The choice of form impacts storage conditions, shelf-life, and compatibility with excipients. |
| Appearance | Yellow to yellowish-orange crystalline powder.[6][7] | Yellowish or orange crystalline powder.[12] | Physical appearance is a key parameter for quality control. |
Bioavailability and Therapeutic Implications
Different solid-state forms of an API can lead to variations in bioavailability. This is primarily because solubility and dissolution rate are often the rate-limiting steps for the absorption of poorly soluble drugs like folic acid (BCS Class IV)[5][9].
While studies directly comparing the bioavailability of anhydrous versus dihydrate folic acid are scarce, a systematic review of various oral folate forms noted that different derivatives can have different absorption profiles.[13][14] For instance, reduced folate forms like 5-methyltetrahydrofolate (5-MTHF) have been shown to be more bioavailable than synthetic folic acid in some studies.[13][14][15]
The critical principle for formulators is that the form with the higher aqueous solubility and faster dissolution rate will generally exhibit improved absorption. Therefore, rigorous testing of the selected form in the final dosage is essential.
Experimental Protocols for Characterization
Distinguishing between the anhydrous and dihydrate forms requires specific analytical techniques. Below are methodologies for key experiments.
Protocol 1: Water Content Determination by Karl Fischer Titration
-
Objective: To quantify the water content and differentiate the dihydrate (~7.5% w/w water) from the anhydrous form (<1% w/w water).
-
Methodology:
-
Instrument: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent (e.g., hydranal-composite).
-
Sample Preparation: Accurately weigh a suitable amount of the folic acid sample (e.g., 50-100 mg) and introduce it into the titration vessel containing a solvent (e.g., methanol).
-
Titration: Titrate the sample with the Karl Fischer reagent. The endpoint is detected potentiometrically.
-
Calculation: The instrument software calculates the percentage of water in the sample based on the titrant consumed.
-
Protocol 2: Identification by UV-Vis Spectrophotometry
-
Objective: To confirm the identity of the folic acid molecule. This method does not distinguish between hydrate forms but confirms the API itself.
-
Methodology:
-
Instrument: UV-Vis Spectrophotometer.
-
Solvent: 0.1 M Sodium Hydroxide (NaOH) solution.[16]
-
Standard Preparation: Prepare a standard solution of Folic Acid reference standard in 0.1 M NaOH to a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Prepare a sample solution of the test article in 0.1 M NaOH to the same concentration.
-
Analysis: Scan the solutions from 230 nm to 380 nm. Folic acid exhibits three characteristic absorption maxima at approximately 256 nm, 283 nm, and 365 nm.[6][17] The spectra of the sample and standard should be concordant.
-
Protocol 3: Assay and Related Substances by HPLC
-
Objective: To determine the purity and quantify the folic acid content on an anhydrous basis.
-
Methodology:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.[18]
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.[18]
-
Mobile Phase: A mixture of methanol and an acetate buffer (pH 5.2) in a 50:50 v/v ratio.[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Procedure: Prepare standard and sample solutions in the mobile phase. Inject equal volumes into the chromatograph and record the peak areas.
-
Calculation: Calculate the amount of C₁₉H₁₉N₇O₆ by comparing the peak response of the sample to that of the standard, correcting for the water content determined by Karl Fischer titration.
-
Visualization of Comparative Analysis Workflow
The following diagram illustrates a typical workflow for the characterization and comparison of anhydrous and dihydrate folic acid.
Caption: Workflow for comparing anhydrous and dihydrate folic acid forms.
Conclusion and Implications for Drug Development
The choice between anhydrous and dihydrate folic acid is not trivial and carries significant implications for pharmaceutical development.
-
Anhydrous Form: May be preferred if higher initial solubility is observed or if the presence of water is detrimental to the stability of other components in the formulation. However, its potential hygroscopicity requires strict environmental control during manufacturing and storage to prevent unwanted conversion to a hydrated form.
-
Dihydrate Form: Often represents the most thermodynamically stable form under ambient conditions. This can translate to better long-term stability and less batch-to-batch variability, provided it does not dehydrate during processing (e.g., high-temperature drying).
Ultimately, the selection of the solid form must be based on comprehensive characterization data. Scientists and formulators must evaluate each form's solubility, stability, and processability to select the optimal candidate that ensures a safe, stable, and effective final drug product.
References
- 1. scbt.com [scbt.com]
- 2. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Folic acid | 59-30-3 [chemicalbook.com]
- 5. Effect of Basic Amino Acids on Folic Acid Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]
- 7. himedialabs.com [himedialabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Folic Acid Ionic-Liquids-Based Separation: Extraction and Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Folic Acid Hydrate - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 13. The Bioavailability of Various Oral Forms of Folate Supplementation in Healthy Populations and Animal Models: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced oral bioavailability of a novel folate salt: comparison with folic acid and a calcium folate salt in a pharmacokinetic study in rats - Minerva Ginecologica 2016 April;68(2):99-105 - Minerva Medica - Journals [minervamedica.it]
- 16. scielo.br [scielo.br]
- 17. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrj.org [chemrj.org]
- 19. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Validation of HPLC Methods for Folic Acid Dihydrate Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of folic acid dihydrate is critical for quality control and stability testing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative analysis of various validated HPLC methods, offering a side-by-side look at their performance characteristics, supported by experimental data from published studies.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the sample matrix, the need for stability-indicating assays, and desired sensitivity. Below is a summary of different validated HPLC methods for the determination of folic acid.
Table 1: Comparison of Chromatographic Conditions for Folic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm)[1][2] | C18 (150 x 4.6 mm, 3.5 µm)[3] | Agilent 5 TC-C18 (250 x 4.6 mm, 5 µm)[4] | Agilent XDB C18 (150 x 4.6 mm, 5µm)[5] |
| Mobile Phase | Methanol:Phosphate Buffer (pH 6.4) (12:88, v/v)[1][2] | Methanol:Acetate Buffer (pH 5.2) (50:50, v/v)[3] | Phosphate Buffer (pH 4.0):Methanol (99:1, v/v)[4] | Phosphate Buffer (pH 3.3):Acetonitrile (30:70, v/v)[5] |
| Flow Rate | 0.7 mL/min[1][2] | 1.0 mL/min[3] | 1.2 mL/min[4] | 1.0 mL/min[5] |
| Detection (UV) | 280 nm[1][2] | 240 nm[3] | Not Specified | 280 nm[5] |
| Column Temp. | 30 °C[1][2] | 25 °C[3] | 25 °C[4] | Not Specified |
| Retention Time | Not Specified | ~1.8 min[3] | ~13.8-14.2 min[4] | 2.507 min[5] |
Table 2: Comparison of Validation Parameters for Folic Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0.01 - 5.91 µg/mL[1] | Not Specified (r² = 0.9999)[3] | 0.1188 - 0.2773 mg/mL[4] | 2.5 - 15 µg/mL[5] |
| Accuracy (% Recovery) | 98.56 - 102.52%[1] | 99 - 101%[3] | ≥ 95%[4] | 100.26 - 100.69%[5] |
| Precision (% RSD) | Not Specified | < 2%[3] | < 0.21%[4] | Not Specified |
| LOD | Not Specified | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified | Not Specified |
| Specificity | Stability-indicating[1][2] | Specific[3] | Specific[4] | Stability-indicating[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are outlines of the experimental protocols for the compared HPLC methods.
Method 1: Stability-Indicating HPLC Method[1][2]
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.4) in a ratio of 12:88 (v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: A stock solution of folic acid is prepared in the mobile phase and subsequently diluted to achieve concentrations within the linear range (0.01 - 5.91 µg/mL).
-
Sample Preparation: Tablet samples are accurately weighed, dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter before injection.
-
Validation: The method was validated according to ICH guidelines for selectivity, linearity, accuracy, precision, and robustness. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.
Method 2: Rapid RP-HPLC Method[3]
-
Chromatographic System: An HPLC system with a Photodiode Array (PDA) detector.
-
Column: C18 (150 x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and acetate buffer (pH 5.2).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Column Temperature: 25 °C.
-
Standard Preparation: A standard stock solution is prepared, and a series of dilutions are made to cover concentrations from 30% to 120% of the target concentration.
-
Sample Preparation: A mass of tablet powder corresponding to 5 mg of folic acid is dissolved in 30 mL of the mobile phase, sonicated for 15 minutes, and then diluted to 50 mL with the mobile phase.
-
Validation: The method was validated as per ICH guidelines for specificity, linearity, accuracy, and precision.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for folic acid analysis, from initial setup to final validation.
Caption: Workflow for HPLC Method Validation.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. A stability-indicating HPLC method for determination of folic acid and its related substances in tablets | Repository of UKIM [repository.ukim.mk]
- 3. chemrj.org [chemrj.org]
- 4. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
This guide provides an objective spectroscopic comparison of folic acid dihydrate and its related folate forms, including sodium folate salts. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization and analysis of these essential compounds. The following sections present quantitative data from UV-Visible, Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for quantifying folates, leveraging the strong absorbance of their pterin and p-aminobenzoic acid moieties. The absorption profile of folic acid is highly dependent on pH, which influences the protonation state of the molecule.
Experimental Protocol: UV-Vis Spectroscopy
A typical experimental setup for the UV-Vis analysis of folates involves dissolving the sample in a suitable buffer solution to control the pH.[1] For instance, a standard stock solution of folic acid (e.g., 1000 mg/L) can be prepared by dissolving the compound in a small amount of 0.2 M NaOH and then diluting it with purified water.[2] Working standards are prepared by further dilution in a specific buffer, such as a phosphate buffer at pH 9.0 or a sodium carbonate solution.[1][3] Spectra are recorded using a double-beam spectrophotometer, with the corresponding buffer solution used as a blank for baseline correction.[2][3] Absorbance scans are typically performed over a wavelength range of 230-600 nm.[3]
Data Presentation: UV-Vis Absorption Maxima
The following table summarizes the characteristic absorption maxima (λmax) for folic acid and related folate vitamers.
| Compound | Solvent/Buffer (pH) | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Molar Absorptivity (ε) at λmax 1 (L mol⁻¹ cm⁻¹) |
| Folic Acid | Phosphate Buffer (~pH 6) | 256 | 283 | 366 | Not Specified |
| Folic Acid | Phosphate Buffer (pH 7.2) | 282 | 346 | - | 27,600[4] |
| Folic Acid | 0.1 M NaOH (Alkaline) | 256 | 283 | 365 | Not Specified |
| 5-methyltetrahydrofolate (5mTHF) | Phosphate Buffer (pH 7.2) | 290 | - | - | 31,700[4] |
| 5-formyltetrahydrofolate (5fTHF) | Phosphate Buffer (pH 7.2) | 285 | - | - | Not Specified |
Note: The absorption maxima for folic acid can vary slightly depending on the specific buffer and pH used.[3][5][6]
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy, including both FTIR and Raman techniques, provides detailed structural information by probing the characteristic vibrational modes of a molecule's functional groups. These methods are particularly useful for solid-state characterization and for identifying changes related to salt formation or hydration state.
Experimental Protocol: FTIR and Raman Spectroscopy
For FTIR analysis of solid samples, the KBr disc method is commonly employed.[7] A small amount of the sample (e.g., 0.7 mg) is intimately mixed with dry potassium bromide (e.g., 200 mg), and the mixture is pressed into a transparent pellet for analysis.[7] For Raman spectroscopy, a small amount of the solid sample is placed on a microscope slide and analyzed directly using a laser source, such as a Nd:YAG laser operating at 1064 nm.[8]
Data Presentation: Key Vibrational Peaks
The tables below summarize key vibrational frequencies for folic acid and its sodium folate salts, which represent deprotonated forms of the molecule.
Table 2.1: Selected FTIR Peaks (cm⁻¹)
| Assignment | Folic Acid | Interpretation |
| O-H Stretch | ~3450-3400 (broad) | Adsorbed water and hydroxyl groups[9] |
| C-H Stretch (CH₂) | 2946, 2869 | Methylene groups in the glutamate moiety[9] |
| C=O Stretch (Pterin & Glutamic Acid) | 1712, 1688, 1662 | Carbonyl groups in the pteridine ring and carboxylic acid[10] |
| C=O Stretch | ~1694 | Carboxylic acid C=O group[9][11] |
| -CONH₂ Bending | ~1597 | Amide group vibration[11] |
| Asymmetric COO⁻ Stretch | ~1449 | Carboxylate group (deprotonated form)[9] |
| Symmetric COO⁻ Stretch | ~1352-1333 | Carboxylate group (deprotonated form)[9] |
Table 2.2: Selected Raman Peaks (cm⁻¹)
| Assignment | Folic Acid | Interpretation |
| C=O Stretch (Pterin & Glutamic Acid) | 1718, 1705, 1688, 1662 | Carbonyl stretching vibrations[10] |
| Pterin Ring Vibrations | 1607, 1563, 1530 | Vibrational modes of the pteridine ring system[10] |
Note: Spectroscopic data for folic acid and its sodium salts show distinct differences, particularly in the regions corresponding to the glutamic acid and pterin moieties, reflecting the influence of the protonation level.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an atomic-level description of molecular structure and dynamics. Solid-state ¹³C NMR is effective for characterizing the crystalline and amorphous forms of folates, while ¹H NMR is used to analyze their structure in solution.
Experimental Protocol: NMR Spectroscopy
For solid-state ¹³C NMR, experiments such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid powders.[13][14] For solution-state ¹H NMR, samples are typically dissolved in a suitable deuterated solvent, often with a buffer to maintain a specific pH (e.g., 20 mM phosphate buffer, pH 7.3).[15] Standard ¹H NMR spectra are acquired, and 2D experiments like TOCSY and NOESY can be used for complete signal assignment.[15]
Data Presentation: NMR Chemical Shifts
The following tables present characteristic chemical shifts for folic acid.
Table 3.1: Selected ¹H NMR Chemical Shifts for Folic Acid in Solution
| Proton Assignment | Chemical Shift (ppm) | Moiety |
| H7 | ~8.68 | Pteridine Ring[16] |
| H12, H13 | ~7.72 | p-Aminobenzoic Acid[16] |
| H15, H16 | ~6.88 | p-Aminobenzoic Acid[16] |
| H19 (α-CH) | Not Specified | Glutamic Acid |
| H20, H21 (β, γ-CH₂) | Not Specified | Glutamic Acid |
Note: The exact chemical shifts can be influenced by concentration and pH.[15]
Table 3.2: Selected Solid-State ¹³C NMR Peak Assignments for Folic Acid
| Carbon Assignment | Interpretation |
| C2, C8a | Peaks are often close and require advanced techniques for definitive assignment.[13] |
| C9, C19, C21, C22 | Exhibit comparatively low Chemical Shift Anisotropy (CSA) parameters.[13][14] |
| Heteroaromatic & Aromatic Carbons | Generally show larger CSA parameters.[13][14] |
Note: A full assignment of the ¹³C NMR spectrum of solid folic acid has been achieved with the support of DFT calculations.[12][13]
Visualized Workflows and Relationships
To clarify the processes and connections discussed, the following diagrams illustrate a general experimental workflow and the chemical relationships between different folate forms.
Caption: General workflow for spectroscopic analysis of folates.
Caption: Chemical relationships between folic acid and related folates.
References
- 1. A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. UV-Vis Spectrum of Folic Acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Folic Acid [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Folic acid and sodium folate salts: Thermal behavior and spectroscopic (IR, Raman, and solid-state 13C NMR) characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An atomic resolution description of folic acid using solid state NMR measurements - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative NMR and HPLC for Folic acid Dihydrate Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) like folic acid dihydrate, precise and reliable analytical methods are paramount. This guide provides an objective comparison of two powerful analytical techniques for assessing the purity of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Introduction to Purity Assessment of this compound
Folic acid, a B vitamin, is crucial for various metabolic processes. In pharmaceutical formulations, it is often used as this compound. Ensuring its purity is essential for safety, efficacy, and regulatory compliance. Both qNMR and HPLC are widely used for the quantitative analysis of pharmaceutical compounds, each with its own set of advantages and limitations.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be determined with high accuracy and traceability to the International System of Units (SI).
Key Advantages of qNMR:
-
Primary Method: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.
-
High Accuracy and Precision: When performed correctly, qNMR offers excellent accuracy and precision.
-
Structural Information: Besides quantification, the NMR spectrum provides structural information, which can help in the identification of the analyte and any impurities present.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Compared to HPLC, qNMR generally has lower sensitivity, which might be a limitation for detecting trace impurities.
-
Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for the purity assessment of pharmaceuticals. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The purity of the analyte is typically determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using a reference standard of known concentration.
Key Advantages of HPLC:
-
High Sensitivity: HPLC is highly sensitive and can detect and quantify impurities at very low levels.
-
Excellent Separation Power: It can separate complex mixtures into their individual components.
-
Established Method: HPLC is a well-established and widely used technique in the pharmaceutical industry with extensive regulatory acceptance.
Limitations:
-
Requires a Reference Standard: For accurate quantification, a well-characterized reference standard of the analyte is usually required.
-
Response Factor Dependency: The detector response can vary for different compounds, which can lead to inaccuracies in the area percent purity method if response factors are not considered.
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol is based on the principles of qNMR for the purity assessment of this compound using an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Dimethyl sulfone (DMSO₂) as an internal standard (certified reference material)
-
Deuterated water (D₂O) with a phosphate buffer
-
High-precision analytical balance
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample into a vial.
-
Accurately weigh approximately 3 mg of the dimethyl sulfone internal standard into the same vial.
-
Dissolve the mixture in a precise volume of D₂O phosphate buffer (e.g., 1.0 mL).
-
Vortex the vial to ensure complete dissolution.
-
Transfer an appropriate amount of the solution (e.g., 0.7 mL) into an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 600 MHz NMR spectrometer
-
Pulse Sequence: A 90° single-pulse sequence.
-
Relaxation Delay (d1): 60 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 128
-
Spectral Width: Approximately 12,000 Hz
-
Acquisition Time: ~5.5 seconds
4. Data Processing and Purity Calculation:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of folic acid and the dimethyl sulfone internal standard. For folic acid, the aromatic protons can be used. For dimethyl sulfone, the singlet from the two methyl groups is used.
-
Calculate the purity using the following formula:
Purity (%) = (I_FA / N_FA) * (N_IS / I_IS) * (M_FA / M_IS) * (m_IS / m_FA) * P_IS
Where:
-
I_FA and I_IS are the integrals of the folic acid and internal standard signals, respectively.
-
N_FA and N_IS are the number of protons for the integrated signals of folic acid and the internal standard, respectively.
-
M_FA and M_IS are the molar masses of folic acid and the internal standard, respectively.
-
m_FA and m_IS are the masses of folic acid and the internal standard, respectively.
-
P_IS is the purity of the internal standard.
-
HPLC Protocol for Purity Assessment
This protocol outlines a typical reversed-phase HPLC method for the purity determination of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol
-
Phosphate buffer
-
HPLC-grade water
-
Reference standard of Folic Acid
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 88:12 v/v), adjusted to a suitable pH.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Prepare a series of calibration standards from the folic acid reference standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the samples and standards into the HPLC system.
-
Identify the folic acid peak based on the retention time of the reference standard.
-
For purity by area normalization, calculate the percentage purity by dividing the area of the folic acid peak by the total area of all peaks in the chromatogram.
-
For assay against a reference standard, create a calibration curve from the standards and determine the concentration of folic acid in the sample.
Data Presentation and Comparison
The following tables summarize representative quantitative data for the purity assessment of this compound by HPLC and the expected performance of qNMR.
Table 1: Representative Purity Data from HPLC Analysis
| Sample Lot | Purity (%) by HPLC | Method | Source |
| Lot A | 99.6 | Reversed-Phase HPLC/UV | Certificate of Analysis[1] |
| Lot B | >98 | HPLC | Certificate of Analysis[2] |
| Lot C | 99.9 (anhydrous) | HPLC | Certificate of Analysis[3] |
| Lot D | 90.9* | Mass Balance (with HPLC for impurities) | Certified Reference Material[4][5][6] |
*Note: This lower purity value is attributed to a significant water content of 8.5% in this specific certified reference material.
Table 2: Performance Comparison of qNMR and HPLC
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio measurement of nuclei | Chromatographic separation and detection |
| Reference Standard | Requires a certified internal standard (not the analyte) | Typically requires a certified reference standard of the analyte |
| Accuracy | High, directly traceable to SI units | High, dependent on the purity of the reference standard |
| Precision | Excellent | Excellent |
| Sensitivity | Lower | Higher, excellent for trace impurity detection |
| Analysis Time | Relatively short per sample | Can be longer, especially with gradient elution |
| Sample Preparation | Simple, involves accurate weighing and dissolution | May require more complex sample preparation and filtration |
| Structural Info | Provides structural confirmation | Provides retention time for identification |
| Solvent Consumption | Low | Higher |
Visualizations
This compound Chemical Structure
The following diagram illustrates the chemical structure of folic acid with key protons highlighted that can be used for quantification in ¹H-qNMR.
References
LC-MS versus HPLC: A Comparative Guide for the Sensitive Detection of Folic Acid Dihydrate
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of folic acid dihydrate is crucial. The two leading analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), typically coupled with Ultraviolet (UV) or Electrochemical Detection (ECD), and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for specific research needs.
Quantitative Performance Comparison
The choice between LC-MS and HPLC often hinges on the required sensitivity and the complexity of the sample matrix. LC-MS and its tandem version (LC-MS/MS) generally offer significantly lower detection limits, making them ideal for trace-level analysis in biological matrices. HPLC with UV or ECD detection provides robust and cost-effective analysis for applications where sub-nanogram sensitivity is not a primary requirement.
| Performance Metric | LC-MS / LC-MS/MS | HPLC (UV / ECD) |
| Limit of Detection (LOD) | As low as pg/mL levels[1], 37.5 pmol/L[2], and ≤0.3 nmol/L[3]. | 1.3 ng/mL (ECD)[4], 3.96 ng/mL (UV)[5], 0.027 pmol per injection (ECD)[6]. |
| Limit of Quantification (LOQ) | 80 pmol/L[2]; 56.6 nmol/L in red blood cells[7]. | Dramatically higher than LC-MS methods with UV detection[8]. |
| Linearity Range | 0.249–19.9 ng/mL[9][10]; 0.1-10 nmol/L[11]. | 0.1-5 µg/mL[5][12]; 50-2500 µg/mL[4]. |
| Precision (%CV / %RSD) | Typically < 10%[1]; 6.6–8.7% (FA)[3]; 3.7-6.5% (intraday)[2]. | 0.87 - 3.36% (intraday)[12]; 3.3-3.8% (intraday), 4.2-4.9% (interday)[5]. |
| Accuracy / Recovery (%) | >97%[2]; 100 ± 1.8% for FA[3]. | ~99%[12]; 98.9 ± 5.2%[6]. |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are representative protocols for both LC-MS/MS and HPLC-UV methods.
Representative LC-MS/MS Protocol
This method is suitable for the sensitive quantification of various folate forms in serum.
-
Sample Preparation (Solid Phase Extraction) [1]
-
Add 200 µL of serum calibrators, controls, or samples to appropriate wells.
-
Utilize a solid-phase extraction (SPE) plate for sample cleanup and concentration.
-
Elute the purified folates and prepare for injection.
-
Store standards and samples in amber vials, protected from light at -25°C, using an ascorbic acid solution (1 g/L) to prevent degradation[1].
-
-
Chromatographic Conditions [1]
-
System: Thermo Scientific™ Vanquish™ HPLC system.
-
Column: Thermo Scientific™ Accucore™ C18 (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.5% Acetic Acid in Water.
-
Mobile Phase B: 80:20 Methanol:Acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Gradient: A multi-step gradient is employed, starting at 10% B and increasing to 95% B to elute the analytes, followed by re-equilibration.
-
-
Mass Spectrometry Conditions [1]
-
System: Thermo Scientific™ TSQ Quantiva™ tandem mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Representative HPLC-UV Protocol
This method is a validated procedure for the estimation of folic acid in pharmaceutical preparations.[12]
-
Sample Preparation
-
Prepare a standard stock solution of folic acid.
-
For tablets, weigh and transfer powder equivalent to a specific amount of folic acid into a volumetric flask.
-
Dissolve the sample in a suitable solvent, such as 2% v/v acetic acid, using sonication if necessary, and dilute to the final volume[5].
-
-
Chromatographic Conditions [12]
-
Column: Reversed-phase C18 (e.g., Kromasil 100-5 phenyl®, 300 X 4.6 mm, 5µm).
-
Mobile Phase: A mixture of 0.1% v/v trifluoroacetic acid (TFA) and acetonitrile (80:20 v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 25°C.
-
-
UV Detection [5]
-
Wavelength: 290 nm.
-
Visualized Workflows and Comparison
To better illustrate the processes and their fundamental differences, the following diagrams are provided.
Caption: General experimental workflow for LC-MS and HPLC analysis.
Caption: Logical comparison of LC-MS and HPLC characteristics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Folic Acid Analyzed by LCMS - AppNote [mtc-usa.com]
- 9. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive, robust and high-throughput isotope dilution LC-MS/MS method for quantifying three folate forms in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsi.org [ijpsi.org]
- 13. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. chemrj.org [chemrj.org]
A Comparative Guide to Folic Acid Dihydrate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of folic acid dihydrate is crucial in various fields, from pharmaceutical quality control to nutritional analysis. This guide provides a comprehensive comparison of common and alternative analytical methods for the determination of folic acid, supported by experimental data from various studies.
Comparison of Quantitative Performance
The selection of an appropriate quantification method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of several widely used techniques.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| High-Performance Liquid Chromatography (HPLC) | 0.1–3 mmol/L[1] | 0.1μg/mL[2] | 0.1μg/mL[2] | 99.04%[2] | 2.0% (intra-day), 7.2% (inter-day)[1] |
| HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) | 13.17–3657 ng/mL[3] | 13.17 ng/mL[3] | 13.17 ng/mL[3] | Not explicitly stated, but method validated for accuracy[3] | Not explicitly stated, but method validated for precision[3] |
| UV Spectrophotometry | 1.0–17.5 μg/ml[4] | 0.011 μg/mL[5] | 0.033 μg/mL[5] | 100.6–101.1%[4] | Not explicitly stated, but method validated for precision[4] |
| Derivative Spectrophotometry | Not explicitly stated | 0.64 to 0.75 mg L-1[6] | 1.80 to 2.85 mg L-1[6] | 98-104%[6] | 0.2 and 4.8%[6] |
| Spectrophotometry (with 1,10-phenanthroline) | 1.0–35.0 g ml-1[7] | 0.198 g ml-1[7] | 0.600 g ml-1[7] | Not explicitly stated, but method validated for accuracy[7] | Not explicitly stated, but method validated for precision[7] |
| Spectrophotometry (with Ninhydrin) | 0.5–10.0 g ml-1[7] | 0.488 g ml-1[7] | 1.479 g ml-1[7] | Not explicitly stated, but method validated for accuracy[7] | Not explicitly stated, but method validated for precision[7] |
Experimental Workflow for Method Comparison
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for folic acid quantification.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. ijpsi.org [ijpsi.org]
- 3. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Researcher's Guide to Interpreting a Certificate of Analysis for Folic Acid Dihydrate
For researchers, scientists, and professionals in drug development, meticulous evaluation of raw materials is a cornerstone of product quality and experimental reproducibility. The Certificate of Analysis (CoA) for active pharmaceutical ingredients (APIs) like folic acid dihydrate serves as a critical quality document. This guide provides a comprehensive comparison of this compound based on typical CoA parameters and pharmacopeial standards, alongside a comparison with its anhydrous counterpart.
Understanding the Certificate of Analysis: Key Quality Parameters
A Certificate of Analysis for this compound details the results of quality control testing against a set of predetermined specifications. These specifications are often based on pharmacopeial monographs from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). Key parameters include:
-
Appearance: A qualitative assessment of the material's physical form and color.
-
Identification: Confirmatory tests to ensure the material is indeed folic acid.
-
Assay: A quantitative measure of the purity of the folic acid, typically expressed as a percentage on an anhydrous basis.
-
Water Content: A critical parameter that differentiates the dihydrate from the anhydrous form.
-
Related Substances/Impurities: Analysis of process-related and degradation impurities.
-
Residue on Ignition/Sulphated Ash: A measure of the inorganic impurity content.
-
Optical Rotation: A measure of the chiral purity of the molecule.
Comparison of this compound Specifications
The following table summarizes typical specifications for this compound as found in pharmacopeial monographs and representative Certificates of Analysis.
| Parameter | USP | European Pharmacopoeia (EP) | Japanese Pharmacopoeia (JP) | Typical Commercial CoA |
| Appearance | Yellowish-orange crystalline powder. | Yellow or orange, crystalline powder. | Yellow to orange-yellow, crystalline powder. | Yellow to Orange Crystalline Powder |
| Identification | A: UV-Vis Absorption B: HPLC | A: Specific Optical Rotation B: HPLC | (1) UV-Vis Spectrophotometry (2) Colorimetric test | Conforms to Structure (by IR or NMR) |
| Assay (on anhydrous basis) | 97.0% - 102.0%[1][2] | 96.0% - 102.0% | 98.0% - 102.0%[3] | 97.0% - 102.0%[4] |
| Water Content | ≤ 8.5%[1][4] | 5.0% - 8.5% | ≤ 8.5%[3] | ≤ 8.5%[4] |
| Related Substances | Total Impurities: ≤ 2.0%[1] | Specified impurities with individual limits. | Free Amines: ≤ 1.0% | Conforms |
| Residue on Ignition / Sulphated Ash | ≤ 0.3%[1][4] | ≤ 0.2% | ≤ 0.5%[3] | ≤ 0.2% |
| Specific Optical Rotation | +18° to +22° (anhydrous basis) | +18° to +22° (anhydrous substance) | Not Specified | +18° to +22.5° |
This compound vs. Folic Acid Anhydrous: A Comparative Overview
The primary difference between this compound and folic acid anhydrous lies in the presence of water molecules within the crystal structure. This seemingly small difference can have implications for formulation, storage, and stability.
| Feature | This compound | Folic Acid Anhydrous |
| Water Content | Typically up to 8.5% | Typically < 2.0% (not officially defined, but implied by low water content) |
| Molecular Weight | ~477.44 g/mol | 441.40 g/mol |
| Assay | Calculated on an anhydrous basis | Calculated on an as-is basis |
| Hygroscopicity | Generally less hygroscopic due to the stable hydrated form. | May be more susceptible to moisture uptake. |
| Formulation Considerations | The presence of water may need to be accounted for in certain formulations. | May be preferred for non-aqueous formulations. |
Experimental Protocols for Key Analyses
Detailed methodologies for the analysis of folic acid are outlined in the respective pharmacopeias. Below are summaries of key experimental protocols.
Identification by UV-Visible Spectroscopy (Based on USP)
-
Principle: The UV absorption spectrum of a solution of the sample is compared to that of a reference standard.
-
Procedure:
-
Prepare a solution of Folic Acid in 0.1 N sodium hydroxide to a concentration of approximately 10 µg/mL.
-
Record the UV spectrum between 230 nm and 380 nm.
-
The spectrum should exhibit maxima and minima at the same wavelengths as a similarly prepared solution of USP Folic Acid Reference Standard.
-
Calculate the ratio of the absorbance at 256 nm to that at 365 nm; the ratio should be between 2.80 and 3.00.[1][2]
-
Assay by High-Performance Liquid Chromatography (HPLC) (Based on USP)
-
Principle: The sample is separated by reverse-phase HPLC, and the folic acid peak is quantified by comparison to a reference standard.
-
Procedure:
-
Mobile Phase: A buffered solution of water, methanol, and an ion-pairing agent (e.g., tetrabutylammonium hydroxide), adjusted to a specific pH.[1]
-
Standard Preparation: Accurately weigh and dissolve USP Folic Acid Reference Standard in the mobile phase to a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector (typically at 280 nm) and a C18 column.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses for folic acid.
-
Calculation: Calculate the percentage of folic acid in the sample on an anhydrous basis, correcting for the water content determined by a separate method.
-
Water Content by Karl Fischer Titration (Based on USP)
-
Principle: This method determines the amount of water in a sample by titration with Karl Fischer reagent, which reacts specifically with water.
-
Procedure:
-
Introduce a known mass of the this compound sample into the titration vessel of a Karl Fischer apparatus containing a suitable solvent (e.g., methanol).
-
Titrate with Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated from the volume of reagent consumed. The USP specifies a limit of not more than 8.5%.[1]
-
Visualizing the CoA Interpretation Workflow
The following diagram illustrates the logical workflow for a researcher when interpreting a Certificate of Analysis for this compound.
This structured approach to CoA review ensures that the quality of the this compound is thoroughly vetted before its inclusion in research and development activities, thereby upholding the integrity and reliability of scientific outcomes.
References
Validating the Biological Activity of Folic Acid Dihydrate: A Comparative Guide to Assay Methodologies
For researchers, scientists, and drug development professionals, ensuring the biological activity of folic acid dihydrate is paramount for its application in pharmaceuticals, fortified foods, and nutritional supplements. This guide provides a comparative overview of established biological activity assays, complete with experimental protocols and data presentation, to aid in the selection of the most appropriate validation method.
Folic acid, a synthetic form of the water-soluble vitamin B9, is crucial for numerous physiological processes. Its biologically active form, tetrahydrofolate (THF), acts as a coenzyme in one-carbon transfer reactions, which are essential for the synthesis of nucleotides (DNA and RNA) and the metabolism of amino acids.[1][2][3] this compound, a stable hydrated form of folic acid, is widely used in various formulations for its enhanced stability.[4][5] Validating its biological function—its ability to be converted into a form that can support cellular processes—is a critical quality control step.
This guide explores and compares the primary methodologies for assessing the biological activity of this compound, focusing on the gold-standard microbiological assay and prominent alternative techniques.
Core Methodologies for Folic Acid Bioactivity Assessment
The biological activity of folic acid is typically determined by its ability to support the growth of microorganisms that require folate for their proliferation. The most common and officially recognized methods are microbiological assays.[6] However, other analytical techniques offer advantages in specific contexts.
Microbiological Assay
The microbiological assay is the most established method for determining the biological activity of folic acid.[6][7] It relies on the principle that certain microorganisms, such as Lactobacillus rhamnosus (formerly Lactobacillus casei) or Enterococcus hirae, have an absolute requirement for folic acid for growth.[8][9][10] In a medium containing all necessary nutrients except folic acid, the extent of bacterial growth is directly proportional to the amount of available folic acid.[8][9]
Key Features:
-
Principle: Measures the growth response of folate-dependent bacteria.
-
Readout: Turbidity (spectrophotometry) or acid production (titration).[8]
-
Advantages: Measures biologically active forms of folate, high sensitivity.
-
Disadvantages: Susceptible to contamination, longer incubation times, and potential interference from other substances.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is a rapid and high-throughput method for quantifying folic acid.[11] In this assay, folic acid in the sample competes with a known amount of enzyme-conjugated folic acid for binding to a limited number of anti-folic acid antibody-coated wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of folic acid in the sample.
Key Features:
-
Principle: Immuno-competition for antibody binding sites.
-
Readout: Colorimetric signal measured by a spectrophotometer.
-
Advantages: High throughput, relatively fast, and commercially available kits.
-
Disadvantages: May not distinguish between biologically active and inactive forms, potential for matrix effects.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Chromatographic methods like HPLC and UPLC offer high specificity and the ability to separate and quantify different forms of folate.[12][13][14] These techniques are particularly useful for determining the purity of this compound and for identifying and quantifying specific folate vitamers in complex mixtures.
Key Features:
-
Principle: Separation of molecules based on their physicochemical properties.
-
Readout: Detection by UV or mass spectrometry.
-
Advantages: High specificity, can quantify different folate forms, and validated methods are available.[12][13]
-
Disadvantages: Requires sophisticated equipment, can be more expensive, and may not directly measure biological activity in the same way as a microbiological assay.
Comparison of Assay Methodologies
| Feature | Microbiological Assay | Competitive ELISA | HPLC/UPLC |
| Principle | Growth of folate-dependent bacteria | Immuno-competition | Chromatographic separation |
| Measures | Biologically active folate | Total folic acid (immunoreactive) | Specific folate vitamers |
| Sensitivity | High (ng/mL range)[7][8] | High (pg/mL to ng/mL range)[11] | Very High (pg/mL to ng/mL range)[12] |
| Specificity | High for biologically active forms | Can have cross-reactivity | Very High |
| Throughput | Low to medium | High | Medium to high |
| Assay Time | 18-72 hours[8] | 2-4 hours | <30 minutes per sample[14] |
| Cost per Sample | Low to medium | Medium | High |
| Key Advantage | "Gold standard" for biological activity | Speed and high throughput | Specificity and quantification of multiple forms |
| Key Disadvantage | Slow and prone to contamination | Indirect measure of biological activity | Expensive equipment and expertise required |
Experimental Protocols
Detailed Protocol: Microbiological Assay using Lactobacillus rhamnosus
This protocol is a generalized procedure based on established methods.[6][8][9][15]
1. Preparation of Media and Reagents:
-
Folic Acid Assay Medium: Use a commercially available dehydrated medium or prepare according to the formulation described by the AOAC. This medium contains all essential nutrients for L. rhamnosus except for folic acid.[8]
-
Inoculum Broth: A complete medium for the propagation of the test organism.
-
Standard Folic Acid Stock Solution (100 µg/mL): Accurately weigh and dissolve folic acid reference standard in 20% ethanol with 0.01 M NaOH, then neutralize to pH 7.0 with HCl and bring to volume with distilled water.[15]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0 to 10 ng/tube).[8]
2. Preparation of Test Organism:
-
Maintain a stock culture of Lactobacillus rhamnosus (e.g., ATCC 7469) on a suitable agar medium.
-
Prepare the inoculum by transferring a loopful of the stock culture to the inoculum broth and incubating for 16-24 hours at 37°C.
-
Centrifuge the culture, wash the cells with sterile saline, and resuspend to a standardized turbidity.
3. Assay Procedure:
-
Standard Curve: To a series of test tubes, add increasing volumes of the working standard solutions (e.g., 0, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mL). Add 5 mL of the Folic Acid Assay Medium to each tube and adjust the final volume to 10 mL with distilled water.[15]
-
Sample Preparation: Dissolve the this compound sample and dilute it to an expected concentration that falls within the range of the standard curve. Add the diluted sample to test tubes in the same manner as the standards.
-
Inoculation and Incubation: Inoculate each tube (except for the uninoculated blanks) with one drop of the prepared inoculum. Incubate all tubes at 37°C for 16-24 hours.
-
Measurement: Measure the turbidity of each tube at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
4. Data Analysis:
-
Plot a standard curve of turbidity (absorbance) versus the known concentration of folic acid.
-
Determine the concentration of folic acid in the sample by interpolating its absorbance value on the standard curve.
Visualizing Key Processes
Folic Acid Metabolism and its Role in One-Carbon Transfer
Caption: Folic acid is reduced to its active form, THF, which is essential for one-carbon metabolism.
Experimental Workflow for the Microbiological Assay
Caption: Workflow of the microbiological assay for folic acid biological activity.
Conclusion
The selection of an appropriate assay for validating the biological activity of this compound depends on the specific requirements of the study, including the need for biological relevance, sample throughput, and available resources. The microbiological assay remains the definitive method for assessing true biological function. However, for high-throughput screening and quality control where the primary concern is the quantification of the folic acid molecule itself, ELISA and HPLC/UPLC offer valuable, more rapid alternatives. A thorough understanding of the principles and limitations of each method, as outlined in this guide, is essential for generating reliable and meaningful data.
References
- 1. activeiron.com [activeiron.com]
- 2. Folate - Wikipedia [en.wikipedia.org]
- 3. health.clevelandclinic.org [health.clevelandclinic.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. VitaFast® Folic Acid - Food & Feed Analysis [food.r-biopharm.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Folic Acid ELISA Kit [cellbiolabs.com]
- 12. A Single-Laboratory Validation of a UPLC Method for Determination of Folic Acid in Various Dietary Supplement Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Folic Acid in Various Dietary Supplement Dosage Forms by UPLC/PDA: Single-Laboratory Validation, First Action 2024.09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of unmetabolized folic acid in human plasma using affinity HPLC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay of Folic Acid or Vitamin B9 (By Microbiological Method) | Pharmaguideline [pharmaguideline.com]
Comparative stability of folic acid dihydrate and 5-MTHF under thermal stress.
A comprehensive guide for researchers and drug development professionals on the thermal stability of Folic Acid Dihydrate and 5-Methyltetrahydrofolate (5-MTHF), supported by experimental data.
In the realm of folate supplementation and pharmaceutical development, the choice between the synthetic form, folic acid, and the biologically active form, 5-methyltetrahydrofolate (5-MTHF), is a critical consideration. Beyond bioavailability, the inherent stability of these compounds, particularly under thermal stress, plays a pivotal role in manufacturing, storage, and ultimately, efficacy. This guide provides an objective comparison of the thermal stability of this compound and 5-MTHF, presenting key experimental findings and detailed methodologies.
Executive Summary
Experimental evidence consistently demonstrates that folic acid is significantly more thermostable than 5-MTHF.[1][2] The degradation of both folate forms generally follows first-order kinetics.[1][3] Factors such as the presence of oxygen, exposure to light, and pH levels have a profound impact on the stability of 5-MTHF, while folic acid exhibits greater resilience to these environmental stressors.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data from comparative thermal stability studies of folic acid and 5-MTHF.
| Parameter | This compound | 5-MTHF | Experimental Conditions |
| Arrhenius Activation Energy (Ea) | 51.66 kJ mol⁻¹ | 79.98 kJ mol⁻¹ | Thermal degradation at ambient pressure in phosphate buffer (0.2 M; pH 7).[1] |
| Retention Rate | ~83% | ~30% | Boiling and autoclaving in various liquid food matrices.[2] |
| Retention Rate | Not specified | 72.86% ± 2.15% | Heated at 85°C for 15 minutes in the dark.[3] |
| Retention Rate | Not specified | 42.76% ± 3.19% | Heated at 100°C for 15 minutes in the dark.[3] |
| Degradation Kinetics | First-order | First-order | Thermal treatment in phosphate buffer.[1] |
Experimental Protocols
A detailed methodology for assessing the comparative thermal stability of this compound and 5-MTHF is outlined below. This protocol is a synthesis of methods described in the cited literature.
Objective: To determine and compare the thermal degradation kinetics of this compound and 5-MTHF in a buffered aqueous solution.
Materials:
-
This compound standard
-
5-Methyltetrahydrofolate (5-MTHF) standard
-
Phosphate buffer (0.2 M, pH 7.0)
-
High-performance liquid chromatography (HPLC) system with a UV or diode array detector
-
Reversed-phase C18 column
-
Water bath or incubator capable of maintaining temperatures of 65°C, 85°C, and 100°C
-
Volumetric flasks and pipettes
-
Amber vials to protect from light
Procedure:
-
Standard Solution Preparation:
-
Prepare stock solutions of this compound and 5-MTHF in the phosphate buffer.
-
From the stock solutions, prepare working solutions of a known concentration (e.g., 10 µg/mL) in amber volumetric flasks.
-
-
Thermal Stress Application:
-
Dispense aliquots of the working solutions into amber vials.
-
Place the vials in a pre-heated water bath or incubator at the desired temperatures (e.g., 65°C, 85°C, and 100°C).
-
At specified time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove a vial from each temperature condition.
-
Immediately cool the vials in an ice bath to quench the degradation reaction.
-
-
Sample Analysis (HPLC):
-
Analyze the residual concentration of folic acid and 5-MTHF in each sample using a validated reversed-phase HPLC method.
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A gradient of phosphate buffer and methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm for folic acid and 290 nm for 5-MTHF
-
-
-
Data Analysis:
-
Calculate the percentage of folic acid and 5-MTHF remaining at each time point for each temperature.
-
Determine the degradation rate constant (k) for each compound at each temperature by plotting the natural logarithm of the concentration versus time. The degradation is expected to follow first-order kinetics.
-
Calculate the Arrhenius activation energy (Ea) to quantify the temperature dependence of the degradation rate.
-
Visualizations
Caption: Experimental workflow for the comparative thermal stability analysis of folic acid and 5-MTHF.
Caption: Logical relationship of stress factors influencing the stability of Folic Acid and 5-MTHF.
References
- 1. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Folic Acid Dihydrate in a Laboratory Setting
Folic acid dihydrate, a synthetic form of the B vitamin folate, is a common compound in research and pharmaceutical development. While not classified as a hazardous substance, its disposal requires adherence to proper laboratory safety protocols and waste management regulations to ensure environmental protection and workplace safety.[1][2] Researchers, scientists, and drug development professionals must follow a structured procedure for the disposal of this compound, whether it is in its pure form, part of a solution, or contained in contaminated labware.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses, gloves, and a lab coat.[3] If handling the powdered form, measures should be taken to avoid dust formation, such as working in a well-ventilated area or using a fume hood.[3][4] In case of a spill, the material should be swept up or vacuumed and placed into a suitable, labeled container for disposal.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a decision-making process that ensures compliance with local, regional, and national regulations.
-
Waste Characterization: The first step is to determine the nature of the this compound waste.
-
Unused or Expired Pure Compound: Pure, uncontaminated this compound that is expired or no longer needed.
-
Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and empty containers that have come into contact with this compound.
-
Aqueous Solutions: Solutions containing dissolved this compound.
-
-
Consult Institutional and Local Guidelines: Before disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Waste disposal regulations can vary significantly by location.[1][4]
-
Segregation and Containment:
-
Solid Waste: Place pure this compound powder and contaminated solid labware into a designated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound") and any other information required by your institution. Do not mix with other chemical waste unless explicitly permitted by your EHS department.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and labeled liquid waste container. Do not pour this compound solutions down the drain unless authorized by your institution's EHS guidelines and local regulations.[5]
-
-
Final Disposal:
-
Non-Hazardous Waste Stream: In many cases, this compound can be disposed of as non-hazardous pharmaceutical waste.[6] This typically involves incineration or other approved treatment methods. Non-hazardous pharmaceutical waste is often collected in blue containers.[6]
-
Hazardous Waste Considerations: If the this compound is mixed with a substance classified as hazardous, the entire mixture must be treated as hazardous waste.[4] Hazardous pharmaceutical waste is typically collected in black containers.[6]
-
-
Empty Containers: Empty containers that held this compound should be handled as contaminated labware. Do not reuse empty containers.[1] They should be disposed of in accordance with institutional policies.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly established due to its non-hazardous nature, the following table summarizes its key characteristics relevant to waste management.
| Parameter | Value/Information | Source |
| Hazard Classification | Not considered a hazardous substance or mixture. | [1][2] |
| RCRA Status | Not typically a Resource Conservation and Recovery Act (RCRA) hazardous waste. | [6] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. Respiratory protection if dust is generated. | [3] |
| Spill Cleanup | Sweep or vacuum up material, avoid generating dust, and place in a suitable disposal container. | [3][4] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS). No specific experimental protocols for the disposal of this compound were cited in the search results beyond these general guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Handling of Folic Acid Dihydrate in a Laboratory Setting
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Folic acid dihydrate. The following procedures detail operational and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][3][4][5] A face shield may be appropriate for larger quantities or when there is a risk of splashing.[6] | To protect eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3][4][6] A laboratory coat or chemical-resistant apron and close-toed footwear are also necessary.[1][5][6] | To prevent skin contact, which may cause irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and exposure limits may be exceeded.[1][3] A particulate filter (P1) is often suggested.[3] | To prevent inhalation of the powder, which can cause respiratory tract irritation.[1] |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Designate a specific area for handling this compound.
-
Assemble all necessary equipment and PPE before starting.
-
Verify that an eyewash station and safety shower are readily accessible.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.[1][2][5][6][7]
-
Avoid generating dust.[1][2][5] If possible, handle in a fume hood or glove box.
-
Carefully weigh and transfer the required amount of this compound.
3. Post-Handling:
-
Securely seal the container of this compound.[7]
-
Store in a cool, dry, and well-ventilated area, protected from light.[1][5][7]
-
Thoroughly clean the work area.
-
Launder contaminated clothing separately before reuse.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste this compound and materials contaminated with it in a designated, clearly labeled waste container.
2. Contaminated PPE Disposal:
-
Remove gloves and other disposable PPE, turning them inside out as you remove them to contain any residual powder.
-
Place all used disposable PPE in the designated hazardous waste container.
3. Chemical Waste Disposal:
-
Dispose of this compound waste in accordance with local, state, and federal regulations.[7][8][10]
-
Do not dispose of down the drain unless specifically permitted by local ordinances.[7]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
4. Decontamination of Reusable Equipment:
-
Clean any reusable equipment thoroughly with an appropriate solvent to remove all traces of this compound.
-
Collect the cleaning solvent for proper hazardous waste disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. aksci.com [aksci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lobachemie.com [lobachemie.com]
- 9. ibl-america.com [ibl-america.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
